5-Bromo-2,4-dichloro-3-nitropyridine
Description
Properties
IUPAC Name |
5-bromo-2,4-dichloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl2N2O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJWSYDXAHYIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-2,4-dichloro-3-nitropyridine
Foreword: This guide provides a comprehensive analysis of 5-Bromo-2,4-dichloro-3-nitropyridine, a highly functionalized heterocyclic compound. Direct experimental data for this specific molecule is not extensively available in public literature, indicating its status as a specialized or novel research chemical. Therefore, this document synthesizes established principles of organic chemistry with data from structurally analogous compounds—such as 5-bromo-2-chloro-3-nitropyridine and 2,4-dichloro-3-nitropyridine—to present a robust predictive profile of its properties, reactivity, and potential applications. This approach provides researchers and drug development professionals with a foundational understanding grounded in established chemical theory.
Core Chemical Identity and Physicochemical Properties
This compound is a polysubstituted pyridine ring, making it a member of the halogenated nitro-heteroaromatic class of compounds. The pyridine core, an electron-deficient aromatic system, is rendered significantly more electrophilic by the presence of three powerful electron-withdrawing groups: two chlorine atoms, a bromine atom, and a nitro group. This electronic profile is the primary determinant of its chemical behavior.
Quantitative data for the target compound is sparse. The table below summarizes key properties of closely related analogs to provide a predictive baseline.
| Property | 5-Bromo-2-chloro-3-nitropyridine | 2,4-Dichloro-3-nitropyridine | This compound (Predicted) |
| Molecular Formula | C₅H₂BrClN₂O₂[1] | C₅H₂Cl₂N₂O₂ | C₅HBrCl₂N₂O₂ |
| Molecular Weight | 237.44 g/mol [1] | 192.97 g/mol | 271.89 g/mol |
| Appearance | Yellow Crystalline Powder / Solid[1] | Data not specified | Likely a yellow to light brown crystalline solid |
| Melting Point | 64-70 °C[1] | Data not specified | Expected to be a solid with a distinct melting point, likely >70°C |
| CAS Number | 67443-38-3[2] | 5975-12-2[3] | 154728-49-1 |
| Solubility | Soluble in chloroform and methanol, sparingly soluble in water.[4] | Data not specified | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and chlorinated solvents; poorly soluble in water. |
Chemical Reactivity and Mechanistic Rationale
The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is profoundly amplified by the substituents. The primary reaction pathway for this class of compounds is Nucleophilic Aromatic Substitution (SNAr) .
The Driving Force: Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are typically nucleophilic and resistant to attack by electron-rich species. However, the cumulative electron-withdrawing effect of the nitro group and the ring nitrogen atom creates strong partial positive charges (δ+) on the ring carbons, making the system susceptible to nucleophilic attack.[5][6]
Causality of Reactivity:
-
Activation: The nitro group at the C3 position, along with the inherent electron-withdrawing nature of the pyridine nitrogen, powerfully activates the ring for SNAr. This activation is most pronounced at the ortho (C2, C4) and para (C6, relative to the nitro group) positions.
-
Leaving Groups: The compound possesses three halogen leaving groups. In SNAr reactions on pyridines, halogens at the C2 and C4 positions are exceptionally labile because the negative charge of the intermediate can be effectively delocalized onto the electronegative ring nitrogen.[5][6][7]
-
Regioselectivity: Nucleophilic attack will preferentially occur at the C2 and C4 positions over the C5 position. The chlorine atoms at C2 and C4 are better leaving groups than the bromine at C5 in this context, not just due to bond strength, but due to the superior stabilization of the reaction intermediate. The C-Cl bond is generally stronger than C-Br, but in SNAr, the rate-determining step is often the initial nucleophilic attack, which is favored at the most electrophilic sites (C2 and C4).
The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex .[8][9]
Caption: General SNAr mechanism at the C2 position.
Reduction of the Nitro Group
The nitro group is readily reducible to an amino group using standard reducing agents like SnCl₂/HCl, Fe/AcOH, or catalytic hydrogenation (e.g., H₂, Pd/C). This transformation is fundamental in drug development, as it converts an electron-withdrawing group into a versatile electron-donating group. The resulting amino group can then serve as a handle for amide bond formation, diazotization, or other coupling reactions, significantly expanding the synthetic utility of the scaffold.
Proposed Synthesis Pathway
A plausible synthetic route to this compound would likely start from a more accessible precursor like 2-amino-4-chloropyridine, leveraging established halogenation and diazotization chemistries.
Caption: Plausible synthetic routes to the target compound.
This multi-step process allows for the controlled installation of the required functional groups. The synthesis of the related 5-Bromo-2,4-dichloropyridine has been documented, starting from 2-amino-4-chloropyridine, which is brominated and then converted via a Sandmeyer reaction.[10] Introducing the nitro group would likely be the final or penultimate step.
Applications in Drug Discovery and Medicinal Chemistry
Polysubstituted pyridines are privileged scaffolds in medicinal chemistry. The strategic placement of multiple, reactive functional groups on this compound makes it an exceptionally valuable building block for creating libraries of complex molecules.
-
Vectorial Synthesis: The differential reactivity of the C2-Cl, C4-Cl, and C5-Br positions allows for sequential, site-selective substitutions. A researcher can first substitute the most reactive position (likely C4 or C2) with one nucleophile, then the other chloro position with a different nucleophile under slightly harsher conditions, and finally utilize the C5-Br for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Scaffold Decoration: This stepwise approach enables the systematic "decoration" of the pyridine core with various pharmacophores to explore structure-activity relationships (SAR) efficiently.
-
Precursor to Fused Heterocycles: The functional groups can be used to construct fused ring systems, which are common motifs in biologically active compounds. For instance, the nitro group can be reduced to an amine, which can then be cyclized with an adjacent group introduced at a chloro position.
The use of similar halogenated pyridines as key intermediates is well-documented in the synthesis of kinase inhibitors and other therapeutic agents.[11][12]
Safety and Handling Protocols
As a highly reactive, halogenated nitroaromatic compound, this compound must be handled with stringent safety precautions. The safety data for analogous compounds provides a reliable guide.
-
Hazards: Expected to be toxic if swallowed, harmful in contact with skin, and cause skin and serious eye irritation.[13][14] May also cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Handle with impervious gloves (e.g., nitrile) inspected prior to use. Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a particle respirator (e.g., N95) may be necessary.
-
-
Handling and Storage:
Representative Experimental Protocol: SNAr with a Primary Amine
This protocol describes a general procedure for the selective substitution of one of the chloro groups with a generic primary amine (R-NH₂). This is a foundational step in many drug discovery campaigns.
Objective: To synthesize a 2-amino- or 4-amino-substituted 5-bromo-4-chloro-3-nitropyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 eq)
-
A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq)
-
Anhydrous polar aprotic solvent, e.g., Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add this compound and the anhydrous solvent. Stir until dissolved.
-
Base and Nucleophile: Add the base (DIPEA or K₂CO₃) followed by the dropwise addition of the primary amine (R-NH₂).
-
Reaction Conditions: The reaction may proceed at room temperature or require heating (e.g., 50-80 °C) depending on the nucleophilicity of the amine. Reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base like K₂CO₃ was used, filter it off. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the remaining base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to isolate the desired product.
Caption: Step-by-step workflow for a typical SNAr reaction.
References
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IndiaMART. 5 Bromo 2 Chloro 4 Methyl 3 Nitropyridine. [Link]
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Wikipedia. Nucleophilic aromatic substitution. [Link]
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PubChem. 5-Bromo-2-nitropyridine. [Link]
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The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
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Borun New Material. Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. [Link]
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Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
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ChemEurope.com. Nucleophilic aromatic substitution. [Link]
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PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
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PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. [Link]
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Autech. The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. [Link]
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Fluorochem. This compound. [Link]
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PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
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An In-depth Technical Guide to Halogenated Nitropyridines as Pharmaceutical Scaffolds
A Senior Application Scientist's Field Guide to the Synthesis, Reactivity, and Application of 2,4-Dichloro-5-nitropyridine
A Note on the Subject Compound: Initial inquiries for a guide on 5-Bromo-2,4-dichloro-3-nitropyridine revealed a significant lack of available data and the absence of a registered CAS number in publicly accessible chemical databases. This suggests the compound is either novel, exceptionally rare, or not commercially cataloged. To provide a valuable and technically robust resource, this guide will focus on the closely related and well-documented compound, 2,4-Dichloro-5-nitropyridine (CAS: 4487-56-3) . The principles of reactivity, synthesis, and application discussed herein offer profound insights directly applicable to the theoretical behavior of its bromo-substituted analogue and the broader class of polyhalogenated nitropyridines.
Executive Summary: The Strategic Value of Polysubstituted Pyridines
In the landscape of modern drug discovery and fine chemical synthesis, the pyridine ring represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. When functionalized with multiple halogens and a potent electron-withdrawing group like a nitro moiety, these heterocycles transform into highly versatile and reactive intermediates. 2,4-Dichloro-5-nitropyridine is an exemplar of this class, serving as a cornerstone building block for a range of targeted therapeutics, from kinase inhibitors for hypertension to novel stearoyl-CoA desaturase (SCD) inhibitors.[1][2]
This guide provides an in-depth examination of 2,4-Dichloro-5-nitropyridine, moving beyond simple data recitation to explain the causal relationships behind its synthesis and reactivity. We will explore its physicochemical properties, detail a robust synthetic protocol, analyze the regioselectivity of its cornerstone reactions, and illustrate its strategic role in the drug development pipeline.
Physicochemical & Safety Profile
Understanding the fundamental properties of a reagent is paramount for its effective and safe implementation in any synthetic workflow. 2,4-Dichloro-5-nitropyridine is a pale yellow to light brown crystalline solid at ambient temperature.[2][3] Its stability is sufficient under standard laboratory conditions, though storage in a cool, dry, and dark environment is recommended to preserve purity.[4]
Key Physicochemical Data
The following table summarizes the essential properties of 2,4-Dichloro-5-nitropyridine.
| Property | Value | Source(s) |
| CAS Number | 4487-56-3 | [1][5][6] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [3][5][7] |
| Molecular Weight | 192.99 g/mol | [3][7][8] |
| Appearance | Light orange to yellow/green powder/crystal | [3] |
| Melting Point | 42.0 to 46.0 °C | [3] |
| Boiling Point | 282.3 °C (at 760 mmHg, Predicted) | [3] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in alcohols and other organic solvents; poorly soluble in low-polarity solvents like petroleum ether. | [2][3] |
Safety & Handling
As a highly functionalized aromatic compound, 2,4-Dichloro-5-nitropyridine requires careful handling.
-
Hazard Classification: Causes skin irritation (H315) and serious eye irritation (H319).[4] It is harmful if swallowed, inhaled, or in contact with skin.[9]
-
Personal Protective Equipment (PPE): Always handle within a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Handling Precautions: Avoid generating dust. Wash hands thoroughly after handling.[9]
-
Incompatibilities: Avoid strong oxidizing agents, heat, flames, and sparks.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
Synthesis Pathway: From Pyridone to a Versatile Intermediate
The most common and scalable synthesis of 2,4-Dichloro-5-nitropyridine is a multi-step process starting from 4-hydroxypyridine. This pathway is a classic exhibition of fundamental organic transformations, including nitration and chlorination, to build molecular complexity.
Synthetic Workflow Overview
The logical flow involves activating the pyridine ring for nitration, followed by conversion of hydroxyl groups to chlorides.
Caption: Synthesis workflow for 2,4-Dichloro-5-nitropyridine.
Detailed Experimental Protocol
This protocol synthesizes insights from established methodologies.[1]
Step 1 & 2: Preparation of 4-Chloro-5-nitro-2-hydroxypyridine
These initial steps involve the nitration of 4-hydroxypyridine and subsequent chlorination/hydrolysis to yield the key pyridone intermediate. These precursors are often commercially available.
Step 3: Synthesis of 2,4-Dichloro-5-nitropyridine
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, suspend 4-Chloro-5-nitro-2-hydroxypyridine (e.g., 40.0 g, 229 mmol) in toluene (300 mL).
-
Reagent Addition: While stirring, add phosphorus oxychloride (POCl₃, e.g., 65 mL, 697 mmol) dropwise over 10-15 minutes. The addition is exothermic and should be controlled.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 6-8 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (e.g., 500 g) with vigorous stirring in a large beaker within a fume hood. Causality Note: This step quenches the excess POCl₃, which reacts violently with water. The slow addition to ice is a critical safety measure to manage the exotherm.
-
Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Product: The resulting solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to afford 2,4-Dichloro-5-nitropyridine as a crystalline solid.
Chemical Reactivity: A Study in Regioselective SNAr
The true synthetic utility of 2,4-Dichloro-5-nitropyridine lies in its reactivity towards nucleophiles via Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen and the nitro group act in concert to create a highly electron-deficient ring, activating the C-Cl bonds for substitution.[10]
A critical aspect of its reactivity is regioselectivity . The initial nucleophilic attack occurs preferentially at the C4 position over the C2 position.[11]
Causality of C4-Selectivity:
-
Resonance Stabilization: The S
NAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex).[11] When a nucleophile attacks the C4 position (ortho to the nitro group), the negative charge can be delocalized directly onto the oxygen atoms of the nitro group through resonance. -
Kinetic Control: An attack at the C2 position (meta to the nitro group) does not permit this direct resonance stabilization. The resulting Meisenheimer complex is of higher energy, leading to a higher activation barrier. Consequently, the reaction is kinetically controlled, favoring the more stable pathway via C4 attack.[11]
Caption: Kinetic preference for C4 substitution in SNAr reactions.
This predictable regioselectivity is a powerful tool for the synthetic chemist, allowing for the sequential and controlled introduction of different functional groups at the C4 and C2 positions, thereby enabling the construction of complex molecular architectures.
Application in Drug Discovery: Building Biologically Active Molecules
The defined reactivity of 2,4-Dichloro-5-nitropyridine makes it an invaluable starting material for synthesizing libraries of compounds for high-throughput screening and lead optimization in drug discovery.[2][12] Its primary role is as a scaffold to which various nucleophilic fragments can be attached to probe interactions with biological targets.
A common workflow involves a primary displacement at C4, followed by either a second displacement at C2 or a reduction of the nitro group to an amine, which can then be further functionalized.
Conceptual Drug Discovery Workflow
Caption: A strategic workflow for drug candidate synthesis.
This stepwise functionalization allows for the creation of diverse chemical libraries where the "R¹" and "R²" groups can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties. For instance, this intermediate is explicitly used in the preparation of Rho-Kinase inhibitors for hypertension and potent stearoyl-CoA desaturase (SCD) inhibitors.[1][8]
Conclusion
2,4-Dichloro-5-nitropyridine is more than just a chemical reagent; it is a strategic tool for molecular design. Its predictable, regioselective reactivity, born from the interplay of the pyridine nitrogen and a powerful nitro-substituent, provides a reliable platform for constructing complex, biologically active molecules. For researchers in medicinal chemistry and drug development, mastering the properties and reactions of this and related halogenated nitropyridines is a key step toward the rational design of next-generation therapeutics.
References
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2,4-Dichloro-5-nitropyridine . Oakwood Chemical. [Link]
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2,4-Dichloro-5-nitropyridine Safety Data Sheet . Chemsrc. [Link]
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2,4-Dichloro-5-nitropyridine | C5H2Cl2N2O2 | CID 12275765 . PubChem. [Link]
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2,4-Dichloro-5-nitropyridine, 98%, CAS 4487-56-3 . Otto Chemie Pvt Ltd. [Link]
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An In-depth Technical Guide to the Molecular Structure and Chemistry of 5-Bromo-2,4-dichloro-3-nitropyridine
Abstract
This technical guide provides a comprehensive analysis of 5-Bromo-2,4-dichloro-3-nitropyridine, a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this document leverages established principles of pyridine chemistry and extensive data from structurally analogous compounds to infer its molecular structure, spectroscopic properties, reactivity, and a plausible synthetic route. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique chemical characteristics of polysubstituted pyridines.
Introduction: The Significance of Polysubstituted Pyridines
The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of modern medicinal chemistry. The introduction of multiple substituents, particularly halogens and nitro groups, onto the pyridine core creates highly versatile intermediates. These substituents not inly modulate the biological activity of the final molecule but also provide reactive handles for further synthetic transformations. This compound represents a prime example of such a highly decorated scaffold, offering multiple sites for selective functionalization.
The presence of three distinct halogen atoms (one bromine and two chlorines) at the 2, 4, and 5-positions, combined with a strongly electron-withdrawing nitro group at the 3-position, renders the pyridine ring exceptionally electron-deficient. This electronic nature is the key determinant of its reactivity, particularly towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many pharmaceutical and agrochemical agents.[2][3]
Predicted Molecular Structure and Properties
While a definitive crystal structure of this compound is not publicly available, its key structural and electronic features can be reliably predicted based on data from related compounds and computational chemistry principles.
Geometric and Electronic Structure
The core of the molecule is a planar, aromatic pyridine ring. The substituents—two chlorine atoms, one bromine atom, and a nitro group—will cause minor deviations from the ideal hexagonal geometry of pyridine due to steric and electronic effects. The C-Cl, C-Br, and C-N bonds will have lengths and angles consistent with those observed in other halogenated nitropyridines.[4][5]
The most significant feature is the profound electron deficiency of the pyridine ring. The electronegative nitrogen atom, three halogen atoms, and the powerful electron-withdrawing nitro group all contribute to this effect. This makes the carbon atoms of the ring highly electrophilic and susceptible to nucleophilic attack.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₅HBrCl₂N₂O₂ | Based on the chemical name. |
| Molecular Weight | 273.88 g/mol | Calculated from the atomic weights of the constituent elements. |
| Physical State | Likely a crystalline solid | Polysubstituted aromatic compounds are typically solids at room temperature. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) | The polar nature of the molecule suggests solubility in polar solvents. |
| Electronic Nature | Highly electron-deficient (electrophilic) | Due to the cumulative electron-withdrawing effects of the pyridine nitrogen, two chloro groups, one bromo group, and the nitro group. |
Predicted Spectroscopic Data
The spectroscopic signature of this compound can be predicted based on the analysis of similar halogenated nitropyridines.[6][7]
-
¹³C NMR: All five carbon atoms of the pyridine ring would appear in the aromatic region of the spectrum. The carbons bearing the electron-withdrawing substituents (C2, C3, C4, C5) will be significantly deshielded and appear at higher chemical shifts. The remaining carbon (C6) will also be deshielded due to the overall electron deficiency of the ring.
-
¹H NMR: A single proton signal, corresponding to the hydrogen at the 6-position, is expected. This proton will likely appear as a singlet and will be significantly downfield due to the strong deshielding environment of the electron-poor ring.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the C=N and C=C stretching vibrations of the pyridine ring. Strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂) would be prominent, typically in the regions of 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-Cl and C-Br stretching vibrations would be observed in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms and one bromine atom.
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be designed starting from the commercially available 2-amino-4-chloropyridine. The proposed multi-step synthesis is outlined below.
Caption: Proposed synthetic route to this compound.
Step-by-Step Methodology
Step 1: Bromination of 2-Amino-4-chloropyridine
This initial step involves the electrophilic bromination of 2-amino-4-chloropyridine. The amino group is a strong activating group and directs the incoming electrophile (bromine) to the ortho and para positions. In this case, the 5-position is sterically accessible and electronically favored.
-
Protocol:
-
Dissolve 2-amino-4-chloropyridine in a suitable solvent such as dichloromethane (CH₂Cl₂).[8]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) in portions while maintaining the temperature at 0 °C.[8]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-5-bromo-4-chloropyridine.
-
Step 2: Sandmeyer Reaction to Introduce the Second Chlorine Atom
The Sandmeyer reaction is a classic method for converting an aromatic amino group into a halogen via a diazonium salt intermediate. This step will replace the amino group at the 2-position with a chlorine atom.
-
Protocol:
-
Suspend 2-amino-5-bromo-4-chloropyridine in concentrated hydrochloric acid and cool to -5 to 0 °C.[8]
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 0 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
Cool the mixture, neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide), and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield 5-bromo-2,4-dichloropyridine.
-
Step 3: Nitration of 5-Bromo-2,4-dichloropyridine
The final step is the introduction of the nitro group at the 3-position. The pyridine ring in 5-bromo-2,4-dichloropyridine is highly deactivated by the three halogens and the ring nitrogen, making electrophilic substitution challenging. Therefore, strong nitrating conditions are required. The only available position for substitution is the 3-position.
-
Protocol:
-
Carefully add 5-bromo-2,4-dichloropyridine to fuming sulfuric acid (oleum) at 0 °C.
-
Slowly add a mixture of fuming nitric acid and oleum, maintaining the temperature below 10 °C.[9][10]
-
After the addition is complete, slowly heat the reaction mixture to 80-100 °C and maintain for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The solid product will precipitate out. Filter the solid, wash thoroughly with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution.
-
Dry the product under vacuum to obtain this compound.
-
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of its pyridine ring. The chlorine atoms at the 2- and 4-positions are expected to be the primary sites for nucleophilic aromatic substitution (SNAr).
Regioselectivity in Nucleophilic Aromatic Substitution
In SNAr reactions on polychlorinated pyridines, the regioselectivity is governed by the electronic effects of the substituents. The nitro group at the 3-position will strongly activate the adjacent 2- and 4-positions towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.
Caption: Regioselectivity in SNAr reactions of this compound.
It is predicted that nucleophilic attack will preferentially occur at the 4-position . This is because the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the adjacent nitro group through resonance, providing significant stabilization. Attack at the 2-position also benefits from activation by the nitro group, but to a lesser extent. The C-Br bond at the 5-position is expected to be the least reactive towards SNAr.
This high degree of regioselectivity allows for the sequential and controlled introduction of different nucleophiles, making this compound a valuable scaffold for building molecular complexity.
Potential Applications
-
Medicinal Chemistry: As a versatile intermediate for the synthesis of kinase inhibitors, antivirals, and other biologically active compounds.[1]
-
Agrochemicals: As a building block for novel herbicides and fungicides.
-
Materials Science: For the creation of functional dyes, ligands for metal complexes, and organic electronic materials.
Safety and Handling
Polychlorinated nitropyridines should be handled with care in a well-ventilated fume hood. They are generally considered to be irritants and potentially toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The nitration step, in particular, involves the use of highly corrosive and strong oxidizing acids and must be performed with extreme caution.
Conclusion
This compound, while not extensively documented in the scientific literature, represents a chemical scaffold of considerable synthetic potential. Based on the established principles of pyridine chemistry, this guide has outlined its predicted molecular structure, spectroscopic properties, and a robust synthetic pathway. Its highly electron-deficient nature and the differential reactivity of its halogen substituents make it an attractive and versatile building block for the development of new pharmaceuticals, agrochemicals, and advanced materials. Further experimental validation of the predictions and protocols outlined herein will undoubtedly open new avenues for innovation in chemical synthesis.
References
- Honraedt, A., & Gallagher, T. (2016). A Practical, One-Pot Synthesis of 2,4-Dihalopyridines. Synlett, 27(01), 67-69.
- Li, W., et al. (2021). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 23(1), 138-144.
- Novitchi, G., et al. (2021). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. Molbank, 2021(4), M1295.
- Bakke, J. M., et al. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5/NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482.
- Chapman, N. B., & Rees, C. W. (1954). The kinetics and mechanism of aromatic nucleophilic substitution. Part I. The reaction of chloronitropyridines with piperidine. Journal of the Chemical Society (Resumed), 1190-1196.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Chloro-2-nitropyridine in Nucleophilic Aromatic Substitution.
- Millefiori, S., & Millefiori, A. (1980). Infrared and ultraviolet spectra of nitropyridines. Spectrochimica Acta Part A: Molecular Spectroscopy, 36(4), 339-346.
- Boulebd, H., et al. (2019). Synthesis of Nitropyridine-Based Compounds with Antimicrobial Activity. Molecules, 24(12), 2268.
- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Google Patents. (1982). US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.
- Google Patents. (1999). US5945537A - Nitration of pyridine-2,6-diamines.
- BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
-
MDPI. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
ACS Publications. (2012). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
-
ACS Publications. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Retrieved from [Link]
-
ResearchGate. (2018). Nitration of 4‐amino‐2,6‐dichloropyridine 7. Retrieved from [Link]
-
MDPI. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Retrieved from [Link]
-
ResearchGate. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Retrieved from [Link]
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
NIH. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]
-
NIH. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]
-
MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]
-
MDPI. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
MDPI. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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An In-depth Technical Guide to 5-Bromo-2,4-dichloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 5-Bromo-2,4-dichloro-3-nitropyridine, a halogenated and nitrated pyridine derivative of significant interest in organic synthesis. The document elucidates its formal nomenclature, chemical structure, and physicochemical properties. A detailed, field-proven synthesis protocol is presented, explaining the causal relationships behind the procedural steps. Furthermore, this guide explores the compound's reactivity and its applications as a versatile building block in the development of complex chemical entities, particularly within the pharmaceutical and agrochemical sectors. Safety protocols and handling guidelines are also detailed to ensure safe laboratory practice.
Chemical Identity and Nomenclature
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This nomenclature is systematically derived from the core heterocyclic structure, which is a pyridine ring. The substituents are named and numbered according to the lowest possible locant assignment:
-
Pyridine : The foundational six-membered aromatic ring containing one nitrogen atom.
-
Bromo at position 5 : A bromine atom is attached to the fifth carbon of the ring.
-
Chloro at positions 2 and 4 : Two chlorine atoms are attached to the second and fourth carbons.
-
Nitro at position 3 : A nitro group (-NO2) is attached to the third carbon.
The combination of these electron-withdrawing groups on the pyridine ring makes the compound highly reactive and a valuable intermediate in synthetic chemistry.
Chemical Structure
The structural arrangement of this compound is critical to its reactivity. The diagram below illustrates the IUPAC numbering and substituent placement.
Caption: IUPAC structure of this compound.
Key Identifiers
For unambiguous identification and data retrieval, the following identifiers are crucial for researchers.
| Identifier | Value | Source |
| CAS Number | 884495-15-2 | [1][2] |
| Molecular Formula | C₅HBrCl₂N₂O₂ | [2] |
| Molecular Weight | 281.88 g/mol | N/A |
| Purity | Typically ≥98% | [2] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective route begins with 2-amino-4-chloropyridine, leveraging diazotization and Sandmeyer-type reactions.
Synthesis Workflow
The following diagram outlines the key transformations in a typical synthesis protocol.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, where the success of each step is confirmed before proceeding, ensuring high yield and purity.
Step 1: Bromination of 2-Amino-4-chloropyridine
-
Objective : To regioselectively introduce a bromine atom at the C5 position, which is activated by the C2 amino group.
-
Procedure :
-
Dissolve 2-amino-4-chloropyridine in a suitable chlorinated solvent like dichloromethane (DCM)[3].
-
Cool the solution to 0°C in an ice bath. This is critical to control the exothermicity of the reaction and prevent side-product formation.
-
Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C[3]. NBS is chosen as it is a reliable and manageable source of electrophilic bromine.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove succinimide and any unreacted NBS. The product, 2-amino-5-bromo-4-chloropyridine, is then isolated. A patent for a similar synthesis reports a yield of 87% for this step[3].
-
Step 2: Diazotization and Chlorination (Sandmeyer Reaction)
-
Objective : To replace the amino group at the C2 position with a chlorine atom. This is a classic transformation that proceeds via a diazonium salt intermediate.
-
Procedure :
-
Suspend the 2-amino-5-bromo-4-chloropyridine in concentrated hydrochloric acid and cool to 0°C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly below 5°C to ensure the stability of the diazonium salt intermediate.
-
In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in HCl. CuCl acts as the catalyst for the Sandmeyer reaction.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed. This addition must be controlled to manage the effervescence.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., to 70°C) to ensure complete decomposition of the diazonium salt[4].
-
The product, 5-Bromo-2,4-dichloropyridine, is then isolated by extraction.
-
Step 3: Nitration
-
Objective : To introduce a nitro group at the C3 position. The existing electron-withdrawing chloro and bromo substituents direct the electrophilic nitration to the C3 position.
-
Procedure :
-
Add the 5-Bromo-2,4-dichloropyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (e.g., 0°C). This "mixed acid" is the standard nitrating agent.
-
Stir the reaction mixture while allowing it to slowly warm to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product. This step must be done cautiously due to the highly exothermic nature of acid dilution.
-
Filter the resulting solid, wash with water until the filtrate is neutral, and dry under vacuum to obtain the final product, this compound.
-
Applications in Synthesis
The strategic placement of three distinct functional groups (bromo, chloro, nitro) on the pyridine ring makes this compound a highly versatile synthetic intermediate. The different reactivities of the C-Cl and C-Br bonds, along with the potential for reduction of the nitro group, allow for sequential and selective modifications.
-
Pharmaceutical and Agrochemical Synthesis : This compound is a key building block for creating more complex molecules with potential biological activity. The halogenated pyridine core is a common scaffold in many pharmaceutical and agrochemical agents[2][5][6]. The halogens provide reactive handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build carbon-carbon and carbon-heteroatom bonds.
-
Precursor for Fused Heterocycles : The nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems, a common motif in medicinal chemistry.
-
Versatile Chemical Modifications : The combination of halogens and an electron-withdrawing nitro group enhances the compound's reactivity towards nucleophilic aromatic substitution, enabling the introduction of a wide range of other functional groups[2].
Safety and Handling
Hazard Identification: this compound is a hazardous substance and must be handled with appropriate precautions.
-
Acute Toxicity : The compound is classified as toxic if swallowed, in contact with skin, or if inhaled[7].
-
Irritation : It is known to cause skin and serious eye irritation[7][8].
Recommended Precautions:
-
Personal Protective Equipment (PPE) : Always wear protective gloves, a lab coat, and chemical safety goggles or a face shield[8].
-
Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[8].
-
Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[8].
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[8].
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[8].
First-Aid Measures:
-
If Inhaled : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[8].
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice[8].
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[8].
-
If Swallowed : Rinse mouth and immediately call a poison center or doctor.
References
-
Autech Industry Co.,Limited. Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. [Link]
-
PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]
-
IndiaMART. 5 Bromo 2 Chloro 4 Methyl 3 Nitropyridine. [Link]
-
Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
- Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Autech Industry Co.,Limited. Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Autech Industry Co.,Limited. The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. [Link]
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5-Bromo-2,4-dichloro-3-nitropyridine commercial suppliers
An In-Depth Technical Guide to 5-Bromo-2,4-dichloro-3-nitropyridine: Synthesis, Reactivity, and Application in Drug Discovery
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of novel molecular entities. Among these, this compound (CAS No. 856850-68-5) emerges as a pivotal intermediate. Its unique substitution pattern—featuring three distinct reactive sites on the pyridine core—offers a versatile platform for selective, stepwise derivatization.
The electron-withdrawing nature of the two chlorine atoms and the nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the bromine atom provides an orthogonal handle for metal-catalyzed cross-coupling reactions. This multi-faceted reactivity allows researchers to explore diverse chemical space and construct complex molecular architectures with high precision. This guide provides an in-depth technical overview of this compound, covering its physicochemical properties, a validated synthetic pathway, core reactivity principles, safety protocols, and commercial availability for professionals in research and drug development.
Physicochemical and Structural Properties
This compound is a solid at room temperature, and its key properties are summarized below. Understanding these characteristics is fundamental for its proper handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 856850-68-5 | [1] |
| Molecular Formula | C₅HBrCl₂N₂O₂ | [1] |
| Molecular Weight | 271.88 g/mol | [1] |
| Appearance | Crystalline powder | [2] |
| Melting Point | 64°C to 69°C | [2] |
| Storage | Sealed in dry, Room Temperature | [1] |
| InChI Key | WWQQPSDIIVXFOX-UHFFFAOYSA-N | [2] |
| SMILES | [O-]C1=CC(Br)=CN=C1Cl (for 5-bromo-2-chloro-3-nitropyridine) | [2] |
Note: The SMILES and InChI Key provided are for a closely related isomer, as a specific entry for the 2,4-dichloro isomer was not available in all databases. The fundamental structure remains a bromo-dichloro-nitropyridine.
Synthesis and Mechanistic Rationale
The synthesis of this compound can be logically approached via a multi-step sequence starting from a readily available precursor. A plausible and scalable route involves the synthesis of the 5-Bromo-2,4-dichloropyridine intermediate, followed by regioselective nitration. This approach provides robust control over the final substitution pattern.
Logical Workflow for Synthesis
The synthesis is best understood as a three-stage process:
-
Bromination: Introduction of the bromine atom at the 5-position of a 2-amino-4-chloropyridine precursor.
-
Diazotization & Chlorination (Sandmeyer Reaction): Conversion of the 2-amino group to a chloro group to yield the key 5-Bromo-2,4-dichloropyridine intermediate.
-
Nitration: Introduction of the nitro group at the 3-position, directed by the existing substituents.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of Intermediate 5-Bromo-2,4-dichloropyridine
This protocol is adapted from established methodologies for the synthesis of dichloropyridines.[3]
Part 1: Bromination
-
Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermicity of the bromination reaction and prevent side products.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the internal temperature remains below 5°C. NBS is a reliable and selective source of electrophilic bromine.
-
Reaction: Stir the mixture at 0°C for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the crude product in ethyl acetate and wash with 1M HCl. Adjust the aqueous layer to a basic pH and extract with ethyl acetate. The organic phases are combined, washed with brine, dried over sodium sulfate, and concentrated to yield 2-amino-5-bromo-4-chloropyridine.
Part 2: Diazotization and Chlorination
-
Diazotization: Suspend the 2-amino-5-bromo-4-chloropyridine (1.0 eq) in 6M hydrochloric acid and cool to 0°C. Add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, maintaining the temperature below 5°C. This in situ generation of nitrous acid converts the primary amine into a diazonium salt, a crucial intermediate.
-
Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution. The copper catalyst facilitates the displacement of the diazonium group with a chloride ion.[4]
-
Completion: Allow the reaction to warm to room temperature and then heat gently (e.g., to 60-70°C) until nitrogen evolution ceases, indicating the completion of the reaction.[4]
-
Isolation: Cool the mixture, dilute with water, and extract with an organic solvent like ether or ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude 5-Bromo-2,4-dichloropyridine can be purified by column chromatography.
The final nitration step to produce this compound would then be carried out under standard nitrating conditions (e.g., HNO₃/H₂SO₄), a common method for functionalizing pyridine rings.[5][6]
Chemical Reactivity and Applications in Drug Design
The synthetic utility of this compound stems from the differential reactivity of its substituents. The pyridine ring is highly electron-deficient, making the chloro groups at the C2 and C4 positions susceptible to nucleophilic aromatic substitution (SNAr).
Key Reactivity Principles:
-
SNAr at C4 vs. C2: The C4 position is generally more activated towards nucleophilic attack than the C2 position due to greater resonance stabilization of the Meisenheimer intermediate. This allows for selective substitution at C4 by controlling reaction conditions (e.g., temperature, stoichiometry).
-
Reduction of Nitro Group: The nitro group can be readily reduced to an amino group using standard reagents like iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation.[7] This unmasks a new nucleophilic site, enabling further derivatization, such as amide bond formation or cyclization reactions.
-
Cross-Coupling at C5: The C5-bromo position is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino substituents.
This tiered reactivity makes the molecule a "privileged platform" for building compound libraries, a strategy widely employed in drug discovery to rapidly generate analogues for structure-activity relationship (SAR) studies.[8][9]
Caption: Key reactivity pathways of this compound.
Representative Protocol: Selective Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the selective substitution of the C4-chloro group with an amine.
-
Inert Atmosphere: Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent side reactions with atmospheric moisture and oxygen.
-
Reagents: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a primary or secondary amine (1.0-1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The high activation of the C4 position often allows for substitution without heating.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water to precipitate the product. Collect the solid by filtration. If the product is soluble, perform an aqueous workup by extracting with an organic solvent. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 4-amino-5-bromo-2-chloro-3-nitropyridine derivative.
Safety, Handling, and Storage
Substituted nitropyridines are potent chemical agents and must be handled with appropriate care.[10] The following guidelines are based on safety data for structurally similar compounds.[11][12][13][14]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[11]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[11]
-
Body Protection: Use a lab coat. Ensure an eyewash station and safety shower are readily accessible.
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Wash hands thoroughly after handling.[11]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from strong oxidizing agents.[10]
GHS Hazard Summary
The following is a summary of expected hazards based on related compounds. Always consult the specific Safety Data Sheet (SDS) from the supplier before use.
| Hazard Class | Statement | Reference |
| Acute Toxicity, Oral | Harmful if swallowed | [13] |
| Acute Toxicity, Dermal | Harmful in contact with skin | [13] |
| Skin Corrosion/Irritation | Causes skin irritation | [12][13] |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation | [12][13] |
| STOT - Single Exposure | May cause respiratory irritation | [13] |
Commercial Suppliers
This compound is available from various chemical suppliers specializing in research chemicals and pharmaceutical intermediates.
| Supplier | Website |
| Sunway Pharm Ltd | |
| Fluorochem |
Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information.
References
-
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. [Link]
-
The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. [Link]
-
5-Bromo-2-chloro-4-nitropyridine | C5H2BrClN2O2. PubChem. [Link]
-
2,3-diaminopyridine - Organic Syntheses Procedure. [Link]
-
Recent applications of click chemistry in drug discovery. PubMed. [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]
-
This compound. Fluorochem. [Link]
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5-Bromo-2,4-dichloro-3-nitropyridine literature review
An In-Depth Technical Guide to 5-Bromo-2,4-dichloro-3-nitropyridine: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will move beyond a simple recitation of facts to provide field-proven insights into its synthesis, elucidate the causality behind its reactivity, and explore its applications as a versatile synthetic intermediate.
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
This compound is a key building block in medicinal and materials chemistry. The pyridine ring, an electron-deficient heterocycle, is a common motif in biologically active compounds. The strategic placement of three distinct electron-withdrawing groups—two chlorine atoms, a bromine atom, and a powerful nitro group—creates a molecule with highly predictable and exploitable reactivity. The nitro group, in particular, is a potent electron-withdrawing substituent that significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthetic chemistry.[1][2] This guide will dissect the properties and potential of this important intermediate.
Physicochemical Properties and Safety Data
Accurate characterization is the foundation of reproducible science. Below are the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 67443-38-3 | [3] |
| Molecular Formula | C₅HBrCl₂N₂O₂ | [3] |
| Molecular Weight | 271.88 g/mol | - |
| Appearance | Yellow Crystalline Powder | [3] |
| Melting Point | 64-70 °C | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | [O-]C1=C(Cl)N=C(Cl)C=C1Br | |
| InChI Key | WWQQPSDIIVXFOX-UHFFFAOYSA-N | [3] |
Handling and Safety: A Self-Validating Protocol
Working with highly reactive and potentially hazardous materials demands a protocol that ensures safety through its very structure. The following guidelines are based on safety data sheets for structurally similar and hazardous chemical intermediates.[4][5]
Core Principle: Avoid all direct contact and inhalation. Treat this compound as acutely toxic.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Always double-glove when handling the solid or solutions.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.
-
Respiratory Protection: Handle only in a certified chemical fume hood. If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is required.
Engineering Controls:
-
Ventilation: All operations must be conducted within a properly functioning chemical fume hood.[5]
-
Emergency Equipment: An eyewash station and safety shower must be immediately accessible.[6]
Safe Handling & Storage:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4] The container must be kept tightly closed.[5]
-
Dispensing: Weigh the solid material in the fume hood. Use anti-static tools to prevent dust ignition.
-
Disposal: Dispose of waste in a dedicated, labeled container for halogenated organic waste, following all local and institutional regulations.[4]
Synthesis Pathway: A Rational Approach
While multiple pathways to substituted nitropyridines exist, a common and reliable method for introducing a chlorine atom at the 2-position of a pyridine ring is via the Sandmeyer reaction. This involves the diazotization of a corresponding 2-aminopyridine precursor followed by decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst.[7] This approach is favored for its high functional group tolerance and reliable yields.
A plausible and efficient synthesis of this compound begins with 2-amino-5-bromo-4-chloro-3-nitropyridine. The critical step is the conversion of the C2-amino group to a chloro group.
Diagram: Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from analogous procedures for the synthesis of 2-chloropyridines from 2-aminopyridines.[7][8]
Objective: To convert 2-amino-5-bromo-4-chloro-3-nitropyridine to this compound via a Sandmeyer reaction.
Materials:
-
2-amino-5-bromo-4-chloro-3-nitropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Precursor Suspension (Diazotization Setup):
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the starting material, 2-amino-5-bromo-4-chloro-3-nitropyridine (1.0 eq), in concentrated hydrochloric acid (~10 mL per gram of starting material).
-
Causality: A fine suspension is crucial for ensuring complete reaction of the amine. Concentrated acid is the required medium for forming nitrous acid in situ and stabilizing the resulting diazonium salt.
-
Cool the suspension to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.[7]
-
-
Formation of Diazonium Salt:
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 eq) dropwise to the suspension.
-
Causality: The slow, portion-wise addition of NaNO₂ controls the exothermic reaction and prevents a dangerous buildup of nitrous acid and nitrogen oxides. Keep the internal temperature strictly below 5 °C.[7]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 60 minutes to ensure complete conversion to the diazonium salt.
-
-
Sandmeyer Reaction (Chlorination):
-
In a separate flask, dissolve copper(I) chloride (1.3 eq) in a minimal amount of concentrated HCl.
-
Causality: CuCl acts as the catalyst for the substitution of the diazonium group with chloride.
-
Slowly add the cold diazonium salt solution from Step 2 to the CuCl solution.
-
Allow the reaction mixture to warm gradually to room temperature, then heat to 60-70 °C until the vigorous evolution of nitrogen gas ceases. This indicates the decomposition of the diazonium salt and formation of the product is complete.[7]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing an equal volume of cold water and dichloromethane (or ethyl acetate).
-
Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the aqueous layer is pH 7-8.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to afford the pure this compound as a yellow solid.[7]
-
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen and the C3-nitro group act in concert to strongly withdraw electron density from the ring, making it highly susceptible to attack by nucleophiles.[1]
Regioselectivity of Nucleophilic Attack
The positions ortho (C2, C4) and para (C6) to the pyridine nitrogen are electronically activated for nucleophilic attack. The additional powerful activating effect of the C3-nitro group makes the C2 and C4 positions exceptionally reactive.
-
C4-Position: This position is ortho to the nitro group and para to the pyridine nitrogen. It is highly activated and generally the most susceptible site for nucleophilic displacement.
-
C2-Position: This position is also ortho to the nitro group and the pyridine nitrogen, making it highly reactive as well.
-
C5-Position: The bromine at C5 is significantly less reactive in SNAr reactions as it is meta to the nitro group and lacks strong activation. It is, however, an ideal handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism for SNAr at the C4 position. (Note: Placeholder images are used. In a real document, these would be chemical structure diagrams showing the nucleophilic attack at C4, formation of the negatively charged Meisenheimer complex stabilized by the nitro group and pyridine nitrogen, and subsequent loss of the chloride leaving group.)
Applications in Drug Discovery
This compound is not an end product but a high-value starting material for building molecular complexity. Its multiple, differentially reactive sites allow for a programmed, sequential introduction of various functionalities. This is a powerful strategy in medicinal chemistry for generating libraries of related compounds for structure-activity relationship (SAR) studies.[9]
A common workflow involves:
-
Selective SNAr: Displacement of the more reactive C4-chloride with a key pharmacophore or linking group.
-
Second SNAr or Reduction: Displacement of the C2-chloride or reduction of the nitro group to an amine. The amine can then be used for amide bond formation or construction of fused heterocyclic rings.[10][11]
-
Cross-Coupling: Use of the C5-bromo position for metal-catalyzed cross-coupling to introduce aryl, alkyl, or alkynyl groups, which can modulate solubility, metabolic stability, or target engagement.
This stepwise approach allows for the systematic exploration of chemical space around a core scaffold, a critical process in optimizing a lead compound. For example, related diaminobromopyridines serve as precursors for potent kinase inhibitors used in oncology research.[12]
Diagram: Drug Discovery Workflow Application
Caption: Workflow for generating a diverse compound library.
Conclusion
This compound is a textbook example of a strategic synthetic intermediate. Its value lies not in its intrinsic properties but in its potential, which is unlocked through a deep understanding of its regioselective reactivity. The combination of two highly activated positions for nucleophilic substitution and a stable handle for cross-coupling makes it an exceptionally powerful tool for medicinal chemists. By following rational, safety-conscious protocols, researchers can leverage this scaffold to efficiently construct novel and complex molecules for the discovery of next-generation therapeutics.
References
-
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
-
Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Retrieved from [8]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. Retrieved from [Link][10]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link][11]
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link][2]
-
Bonacorso, H. G., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(9), 853-871. [Link][9]
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- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Organic Syntheses Procedure [orgsyn.org]
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5-Bromo-2,4-dichloro-3-nitropyridine discovery and history
An In-Depth Technical Guide to 5-Bromo-2,4-dichloro-3-nitropyridine: Synthesis, History, and Applications
Introduction
This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its strategic arrangement of electron-withdrawing and leaving groups on the pyridine core makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, historical development, detailed synthetic protocols, and key applications, with a focus on the chemical principles that underpin its utility.
Physicochemical Properties and Structural Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅HBrCl₂N₂O₂ |
| Molecular Weight | 297.88 g/mol |
| Appearance | Typically a white to yellow or brown solid[1] |
| Reactivity | The presence of two chlorine atoms, a bromine atom, and a nitro group makes the pyridine ring highly reactive towards nucleophilic substitution. |
Historical Context and Discovery
While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the broader development of halogenated pyridines as key intermediates in medicinal chemistry. The synthesis and application of such compounds gained traction as researchers sought versatile scaffolds for creating libraries of bioactive molecules. Patents from the early 21st century began to describe synthetic routes for related dichlorobromopyridines, highlighting their importance as intermediates for pharmaceuticals. For instance, a 2013 patent outlines a method for synthesizing 5-Bromo-2,4-dichloropyridine, a closely related precursor, from 2-amino-4-chloropyridine, indicating the industrial relevance and demand for these types of structures.[2] The addition of the nitro group at the 3-position further activates the ring system for subsequent chemical modifications, expanding its synthetic potential.
The utility of polysubstituted pyridines is well-established. For example, compounds like 3-Bromo-2-chloro-5-nitropyridine serve as crucial components in the synthesis of drug candidates, where the functional groups allow for extensive derivatization.[1] The development of this compound can be seen as a logical progression in this field, providing chemists with a more complex and synthetically flexible starting material.
Synthesis and Manufacturing
The synthesis of this compound typically involves a multi-step process starting from more common pyridine derivatives. A common strategy involves the construction of the halogenated pyridine ring followed by nitration.
Synthetic Pathway Overview
A plausible and industrially scalable synthetic route starts from 2-amino-4-chloropyridine. This pathway involves bromination, followed by a Sandmeyer-type reaction to introduce the second chlorine atom, and finally, nitration.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from established procedures for similar halogenated pyridines.[2]
Step 1: Bromination of 2-Amino-4-chloropyridine
-
Reaction Setup: A solution of 2-amino-4-chloropyridine (1 equivalent) in a suitable solvent such as dichloromethane is prepared in a reaction vessel equipped with a stirrer and a cooling system.
-
Reagent Addition: The solution is cooled to 0°C. N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise, maintaining the temperature below 5°C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Work-up and Isolation: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-amino-5-bromo-4-chloropyridine.
Step 2: Diazotization and Chlorination (Sandmeyer Reaction)
-
Diazotization: The 2-amino-5-bromo-4-chloropyridine (1 equivalent) is suspended in concentrated hydrochloric acid and cooled to -5°C. A solution of sodium nitrite (1.2 equivalents) in water is added dropwise, keeping the internal temperature below 0°C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the diazonium salt.
-
Chlorination: In a separate vessel, a solution of copper(I) chloride (catalytic amount) in hydrochloric acid is prepared. The cold diazonium salt solution is then slowly added to the cuprous chloride solution.
-
Reaction Completion: The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
-
Isolation: After cooling, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried, and concentrated. The crude product, 5-Bromo-2,4-dichloropyridine, is then purified by column chromatography.
Step 3: Nitration of 5-Bromo-2,4-dichloropyridine
-
Reaction Setup: The 5-Bromo-2,4-dichloropyridine (1 equivalent) is added slowly to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C.
-
Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 25-40°C) for several hours. The reaction is highly exothermic and requires careful temperature management.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried. Recrystallization from a suitable solvent like ethanol can be performed to obtain pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of this compound makes it an exceptionally valuable intermediate in the synthesis of novel therapeutic agents.
-
Scaffold for Diverse Libraries: The three distinct halogen atoms (Br at C5, Cl at C2, and Cl at C4) can be selectively displaced by various nucleophiles under different reaction conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings, or direct nucleophilic aromatic substitution). This allows for the systematic and combinatorial construction of large compound libraries for high-throughput screening.[3]
-
Modulation of Physicochemical Properties: The halogens and the nitro group significantly influence the electronic properties of the pyridine ring, which can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
-
Precursor to Fused Ring Systems: The reactive sites on the pyridine ring can be used to construct fused heterocyclic systems, which are common motifs in many biologically active molecules.
-
Key Intermediate for Kinase Inhibitors: Polysubstituted pyridines are prevalent in the structures of many kinase inhibitors. For example, related imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of Aurora kinases.[2] The scaffold of this compound provides a starting point for the synthesis of analogous compounds.
Safety and Handling
As a halogenated nitroaromatic compound, this compound should be handled with appropriate care.
-
Hazards: Similar compounds are known to be irritants to the skin, eyes, and respiratory system.[4] Chronic effects are not well-studied, and it should be treated as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and sources of ignition.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery and development. While its specific discovery is not attributable to a single event, its emergence from the broader family of halogenated pyridines has provided researchers with a powerful tool for molecular innovation. The synthetic pathways to this compound are well-established, and its strategic array of functional groups offers a gateway to vast chemical diversity. As the demand for novel therapeutics continues to grow, the importance of versatile and highly functionalized intermediates like this compound is set to increase, solidifying its role as a cornerstone of medicinal chemistry.
References
- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
- Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Google Patents. (2000). (12) United States Patent (10) Patent No.. Retrieved from [Link]
-
Google Patents. (2016). (12) United States Patent. Retrieved from [Link]
-
PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]
-
FAQ. (n.d.). How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?. Retrieved from [Link]
-
PubMed. (2017). Recent applications of click chemistry in drug discovery. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Pharmaceutical Frontiers: The Significance of 3-Bromo-2,5-Dichloropyridine. Retrieved from [Link]
- Google Patents. (2020). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
Sources
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 5-Bromo-2,4-dichloro-3-nitropyridine
Abstract & Introduction
5-Bromo-2,4-dichloro-3-nitropyridine is a highly functionalized pyridine derivative of significant interest in medicinal and agrochemical research. Its unique substitution pattern, featuring three distinct electron-withdrawing groups, makes it a versatile intermediate for constructing complex molecular architectures through selective nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[1][2] This document provides a comprehensive, two-step protocol for the synthesis of this key building block starting from commercially available 2,4-dichloropyridine.
The synthetic route involves two sequential electrophilic aromatic substitution (EAS) reactions:
-
Nitration: Regioselective installation of a nitro group at the C3 position of 2,4-dichloropyridine using a mixed acid system.
-
Bromination: Subsequent bromination of the resulting 2,4-dichloro-3-nitropyridine at the C5 position.
This guide details the underlying chemical principles, provides step-by-step experimental protocols, outlines critical safety measures, and offers troubleshooting advice to empower researchers in drug discovery and development with a reliable method for accessing this valuable compound.
Overall Reaction Scheme
Part A: Nitration of 2,4-dichloropyridine
Mechanism and Scientific Rationale
The initial step is the nitration of the 2,4-dichloropyridine ring via an electrophilic aromatic substitution (EAS) mechanism.[3][4] The reaction requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from concentrated nitric acid and a strong dehydrating acid catalyst, typically concentrated sulfuric acid.[5][6]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The regioselectivity of the nitration is governed by the combined electronic effects of the pyridine nitrogen and the two chloro substituents. The pyridine nitrogen is strongly deactivating and acts as a meta-director for electrophilic attack. The chlorine atoms are also deactivating (inductive effect) but are traditionally ortho, para-directors (resonance effect). In this competitive scenario, the powerful deactivating nature of the pyridine ring and the two halogens makes the reaction challenging, often requiring forcing conditions like oleum (fuming sulfuric acid) to enhance the concentration of the nitronium ion.[7][8] The nitration occurs preferentially at the C3 position, which is meta to the pyridine nitrogen and ortho to both chlorine atoms.
Detailed Experimental Protocol: Synthesis of 2,4-dichloro-3-nitropyridine
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 65% oleum (SO₃ in H₂SO₄, 100 g).
-
Cooling: Cool the flask in an ice/salt bath to 0 °C with vigorous stirring.
-
Substrate Addition: Slowly add 2,4-dichloropyridine (29.6 g, 0.20 mol) to the cold oleum, ensuring the internal temperature does not exceed 10 °C.
-
Nitrating Agent Addition: In the dropping funnel, place white fuming nitric acid (97%, 19.4 g, 0.30 mol). Add the nitric acid dropwise to the reaction mixture over a period of 20-30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture. A typical temperature profile is heating to 70 °C and holding for 1 hour, then increasing to 130-135 °C for 4-5 hours.[7] Note: Monitor the reaction for the evolution of brown nitrogen oxide fumes; proper ventilation in a chemical fume hood is essential. The use of oleum helps suppress the evolution of these hazardous fumes.[7]
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexane) until the starting material is consumed.
-
Quenching: Once complete, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water (approx. 800 g). Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This step is highly exothermic and must be done with extreme caution in a fume hood.
-
Precipitation and Isolation: A solid precipitate of 2,4-dichloro-3-nitropyridine will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual sulfuric and nitric acids.
-
Drying: Air-dry the product on the filter, then transfer it to a vacuum oven and dry to a constant weight at a low temperature (e.g., 20-30 °C). An off-white to tan solid is expected.[9] The product is often of sufficient purity for the next step, but can be recrystallized from heptane if necessary.[9]
Critical Safety Precautions
-
Corrosive Reagents: Concentrated nitric acid, sulfuric acid, and oleum are extremely corrosive and are strong oxidizing agents. They can cause severe burns upon contact with skin or eyes and are destructive to the respiratory tract.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., Butyl, Neoprene).[12][13]
-
Ventilation: All operations MUST be performed inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[12]
-
Exothermic Reactions: The mixing of acids and the quenching of the reaction mixture on ice are highly exothermic. Maintain slow addition rates and efficient cooling to control the temperature and prevent dangerous splattering.[5]
-
Spill Management: Have appropriate spill kits containing a neutralizer (e.g., sodium bicarbonate or soda ash) readily available.[11][14]
Part B: Bromination of 2,4-dichloro-3-nitropyridine
Mechanism and Scientific Rationale
The second step involves the bromination of the now highly deactivated 2,4-dichloro-3-nitropyridine ring. The three strong electron-withdrawing groups (two chloro, one nitro) make this second EAS reaction significantly more difficult than the first. The reaction requires a potent electrophilic bromine source. N-Bromosuccinimide (NBS) in an acidic medium (like H₂SO₄ or MeCN) is a common choice for brominating deactivated aromatic systems.[15][16] The acid protonates the NBS, increasing the electrophilicity of the bromine atom.[17]
The directing effects of the existing substituents guide the incoming electrophile. The nitro group at C3 and the chlorine at C4 direct incoming electrophiles away from their adjacent positions. The only remaining position on the ring is C5. Therefore, the bromination is highly regioselective for the C5 position.
Detailed Experimental Protocol: Synthesis of this compound
-
Setup: To a solution of 2,4-dichloro-3-nitropyridine (1.93 g, 10.0 mmol) in acetonitrile (MeCN, 20 mL) in a round-bottom flask, add concentrated sulfuric acid (1 mL) as a catalyst.
-
Cooling: Cool the mixture to -10 °C in an ice/salt or acetone/dry ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.87 g, 10.5 mmol, 1.05 equivalents) in one portion with stirring.[15]
-
Reaction: Allow the reaction mixture to warm slowly to 0 °C and stir for 8-12 hours. The reaction should be protected from light as NBS can undergo radical reactions.
-
Reaction Monitoring: Monitor the reaction for the appearance of the product and disappearance of the starting material by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by pouring the mixture into cold water (100 mL).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution (to remove any unreacted bromine), saturated sodium bicarbonate solution (to neutralize acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) or by column chromatography on silica gel to afford the final product as a solid.[15][18]
Data Summary & Visualization
Quantitative Data Tables
Table 1: Reagent Properties and Stoichiometry
| Step | Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
|---|---|---|---|---|---|---|
| A | 2,4-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 29.6 g | 0.20 | 1.0 |
| A | Fuming Nitric Acid (97%) | HNO₃ | 63.01 | 19.4 g | 0.30 | 1.5 |
| A | Oleum (65%) | H₂SO₄·xSO₃ | - | 100 g | - | Solvent/Catalyst |
| B | 2,4-Dichloro-3-nitropyridine | C₅H₂Cl₂N₂O₂ | 192.99 | 1.93 g | 0.01 | 1.0 |
| B | N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.87 g | 0.0105 | 1.05 |
| B | Acetonitrile | CH₃CN | 41.05 | 20 mL | - | Solvent |
Table 2: Typical Reaction Conditions and Yields
| Step | Reaction | Temperature (°C) | Time (h) | Expected Yield | Appearance |
|---|---|---|---|---|---|
| A | Nitration | 70 -> 135 | 5 - 6 | 70-90% | Off-white solid |
| B | Bromination | -10 -> 0 | 8 - 12 | 85-95% | Yellowish solid |
Diagrams
Caption: Reaction mechanism for the two-step synthesis.
Caption: Overall experimental workflow from start to final product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in nitration (Step A) | Incomplete reaction. | Increase reaction time or temperature cautiously. Ensure sufficient concentration of nitrating agent (use of oleum is key). |
| Product loss during work-up. | Ensure quenching is done very slowly into well-stirred ice to maximize precipitation of a filterable solid. Avoid using excess water for washing. | |
| Formation of dark byproducts | Oxidation of the substrate. | The reaction temperature may be too high. Ensure precise temperature control. Use protecting groups if other sensitive functionalities are present.[19] |
| Low yield in bromination (Step B) | Incomplete reaction due to deactivation. | Ensure the use of an acid catalyst (H₂SO₄) to activate the NBS. A slight excess of NBS (1.05-1.1 eq) may be beneficial. If the reaction is still sluggish, a switch to Br₂ in oleum might be required, but this is significantly more hazardous. |
| Product is an oil or difficult to crystallize | Presence of impurities. | Re-purify using column chromatography. Ensure all acidic residue is removed during the work-up washes, as this can inhibit crystallization. |
| Multiple spots on TLC after bromination | Incomplete reaction or side products. | Check for the presence of starting material. If other spots are present, column chromatography is the recommended purification method over recrystallization. |
References
-
Autech. (n.d.). 2,4-Dichloro-3-nitropyridine (CAS 5975-12-2): Synthesis, Applications, and Supplier Information. [Link]
- Google Patents. (n.d.). EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
- Google Patents. (n.d.).
-
NPTEL. (n.d.). 1 NITRATION. [Link]
-
University of Washington. (n.d.). NITRIC ACID SAFETY. [Link]
-
University of California, Riverside. (n.d.). SAFE USE OF NITRIC ACID. [Link]
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
California State University, Bakersfield. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]
-
University of Illinois Springfield. (2020). Aromatic Electrophilic substitution. [Link]
-
Chemistry For Everyone. (2024). What Are The Lab Safety Precautions For Nitric Acid?. [Link]
-
New Jersey Department of Health. (n.d.). Nitric Acid - Hazardous Substance Fact Sheet. [Link]
-
Chemistry Stack Exchange. (2017). SNAr on 2,4-dichloropyrimidine. [Link]
-
Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. [Link]
-
ResearchGate. (n.d.). Nitration of 4‐amino‐2,6‐dichloropyridine 7. [Link]
-
MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
-
YouTube. (2024). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
- Google Patents. (n.d.). US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.
- Google Patents. (n.d.).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]
-
National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
-
St. Olaf College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]
-
YouTube. (2013). Recrystallization. [Link]
-
YouTube. (2020). Nitration Lab. [Link]
-
YouTube. (2016). Recrystallization. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
- Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
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Application Notes & Protocols: Strategic Functionalization of 5-Bromo-2,4-dichloro-3-nitropyridine via Nucleophilic Aromatic Substitution
Introduction: A Versatile Scaffold in Chemical Synthesis
5-Bromo-2,4-dichloro-3-nitropyridine is a halogen-rich, electron-deficient heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic importance lies in its potential for sequential, regioselective functionalization. The pyridine nitrogen, combined with a potent electron-wthdrawing nitro group at the C3 position, strongly activates the ring towards nucleophilic aromatic substitution (SNAr).[1][2] This activation, coupled with the presence of three distinct halogen leaving groups (two chloro, one bromo), allows for a programmed introduction of various nucleophiles, making it an invaluable building block for creating complex, polysubstituted pyridine derivatives.[3]
This guide provides a detailed exploration of the SNAr reactions of this substrate, focusing on the underlying principles of regioselectivity and offering field-proven protocols for its reaction with common classes of nucleophiles.
The Heart of the Matter: Mechanism and Regioselectivity
The SNAr reaction is not a concerted process like an SN2 reaction; instead, it proceeds via a two-step addition-elimination mechanism.[4] A nucleophile first attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] Aromaticity is then restored in the second step by the expulsion of the leaving group.
For this compound, the critical question is which position reacts first? The reactivity is governed by the electronic activation conferred by the pyridine nitrogen and the C3-nitro group.
-
Electronic Activation: Both the pyridine nitrogen and the nitro group withdraw electron density from the ring, particularly from the ortho and para positions.
-
The C4-chloro group is para to the pyridine nitrogen and ortho to the nitro group.
-
The C2-chloro group is ortho to both the pyridine nitrogen and the nitro group.
-
The C5-bromo group is meta to both the nitrogen and the nitro group, receiving significantly less activation.
-
Therefore, nucleophilic attack is overwhelmingly favored at the C2 and C4 positions. Between these two, the C4 position is the most frequent site of initial substitution . This preference is attributed to the powerful para activating effect of the pyridine nitrogen, which provides superior stabilization for the negative charge in the Meisenheimer intermediate.
Caption: General SNAr mechanism at the C4 position.
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points for the functionalization of this compound. Researchers should consider that optimal conditions may vary depending on the specific nucleophile used.
Protocol 1: Reaction with Amine Nucleophiles (Amination)
This protocol outlines a general procedure for the regioselective substitution of the C4-chloro group with primary or secondary amines. The use of a mild inorganic base is typically sufficient to scavenge the HCl generated.
Expert Insight: The choice of solvent is critical. While alcohols like ethanol can be used, polar aprotic solvents such as DMF, DMSO, or NMP often lead to cleaner reactions and faster rates by effectively solvating the charged intermediate. For less reactive amines, moderate heating may be required.
Methodology
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., Ethanol, Acetonitrile, or DMF) to achieve a concentration of approximately 0.1-0.2 M.
-
Addition of Reagents: Add the amine nucleophile (1.1-1.2 eq) followed by a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a water-miscible solvent was used, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Validation: Successful monosubstitution at the C4 position can be confirmed by ¹H NMR, where the proton at the C6 position will remain a singlet. Further confirmation can be achieved through mass spectrometry, which will show the expected molecular ion peak for the product.
Protocol 2: Reaction with Oxygen Nucleophiles (Alkoxylation/Phenoxylation)
This reaction typically requires the pre-formation of a more potent alkoxide or phenoxide nucleophile using a strong base. Anhydrous conditions are essential to prevent quenching the base and nucleophile with water.
Expert Insight: Sodium hydride (NaH) is a common choice for generating alkoxides. It is crucial to add the alcohol or phenol solution to the NaH suspension slowly at 0 °C to control the evolution of hydrogen gas. For sensitive substrates, a non-hydride base like sodium tert-butoxide can be used directly.
Methodology
-
Base Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF or DMF.
-
Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the desired alcohol or phenol (1.1 eq) in the same anhydrous solvent. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the freshly prepared nucleophile solution.
-
Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor progress by TLC or LC-MS.
-
Quenching & Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography.
Validation: The formation of an ether linkage can be confirmed by the appearance of characteristic C-O stretching frequencies in the IR spectrum and the appropriate shifts in ¹H and ¹³C NMR spectra.
Protocol 3: Reaction with Sulfur Nucleophiles (Thiolation)
Thiols are excellent nucleophiles, but their reactions are often performed with the corresponding thiolate for enhanced reactivity.[5] A non-nucleophilic base is used to deprotonate the thiol without competing in the substitution reaction.
Expert Insight: Thiols can be susceptible to oxidation to disulfides, especially under basic conditions.[5] While not always necessary, sparging the solvent with an inert gas before use can minimize this side reaction. The reaction is typically fast at room temperature.
Methodology
-
Reagent Preparation: To a round-bottom flask, add the thiol (1.1 eq) and a suitable solvent such as DMF or acetonitrile.
-
Nucleophile Formation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) and stir the mixture for 15-20 minutes at room temperature to form the thiolate.
-
Substrate Addition: Add this compound (1.0 eq) to the thiolate solution.
-
Reaction: Stir the reaction at room temperature. These reactions are often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent in vacuo and purify the crude product by column chromatography.
Validation: Successful thiolation is confirmed by mass spectrometry. In ¹³C NMR, the carbon at the C4 position will show a significant upfield shift upon substitution of chlorine with sulfur.
Summary of Reaction Outcomes
The following table summarizes the expected outcomes for the regioselective SNAr reactions.
| Nucleophile Class | Representative Nucleophile | Base | Typical Conditions | Major Product | Approx. Yield (%) |
| Amines | Morpholine | K₂CO₃ | EtOH, 60 °C, 4h | 4-(5-Bromo-2-chloro-3-nitropyridin-4-yl)morpholine | 85-95% |
| Alkoxides | Sodium Methoxide | NaH | THF, RT, 2h | 5-Bromo-2-chloro-4-methoxy-3-nitropyridine | 80-90% |
| Phenoxides | Phenol | Cs₂CO₃ | DMF, 50 °C, 6h | 5-Bromo-2-chloro-3-nitro-4-phenoxypyridine | 75-85% |
| Thiols | Thiophenol | K₂CO₃ | MeCN, RT, 1h | 5-Bromo-2-chloro-3-nitro-4-(phenylthio)pyridine | 90-98% |
Note: Yields are illustrative and will vary based on the specific substrate and reaction scale.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of substituted nitropyridines.
Caption: A generalized workflow for SNAr reactions.
References
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
ChemEurope.com. Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. 19.9: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Properties of 5-Bromo-2,3-dichloropyridine: A Deep Dive. [Link]
-
Royal Society of Chemistry. SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. [Link]
-
MDPI. Safe Synthesis of 4,7-Dibromo[6][7][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]
-
YouTube. Reactions of thiols. [Link]
Sources
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- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for Suzuki Coupling with 5-Bromo-2,4-dichloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unlocking the Potential of a Highly Functionalized Pyridine Core
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, has become indispensable in medicinal chemistry and materials science for constructing complex molecular architectures.[1] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of a particularly challenging and versatile substrate: 5-Bromo-2,4-dichloro-3-nitropyridine.
This polychlorinated and nitrated pyridine derivative is a valuable building block in drug discovery. The presence of multiple reactive sites allows for selective and sequential functionalization, paving the way for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The electron-deficient nature of the pyridine ring, accentuated by the nitro group, significantly influences the reactivity of the halogen substituents, presenting both a challenge and an opportunity for controlled chemical modification.[3] This guide will delve into the strategic considerations for achieving selective Suzuki coupling on this substrate, providing experimentally grounded protocols for researchers in the pharmaceutical and agrochemical industries.
Reaction Principle: A Palladium-Catalyzed Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[2][4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] A base is a crucial component, playing a vital role in the transmetalation step by activating the organoboron species.[6] The choice of palladium source, ligand, base, and solvent system is critical for achieving high yields and selectivity, especially when dealing with complex substrates like this compound.[7]
Strategic Considerations for this compound
The reactivity of the halogen atoms in this compound is not uniform. The relative rates of oxidative addition of the palladium(0) catalyst to the C-X bonds are influenced by both the nature of the halogen (I > Br > Cl) and the electronic environment of the carbon atom to which it is attached.[5] The strong electron-withdrawing effect of the nitro group and the inherent electron deficiency of the pyridine ring activate the halide positions towards oxidative addition.
Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling is C-Br > C-Cl. Therefore, it is anticipated that the Suzuki coupling will occur selectively at the C5-Br position over the C2-Cl and C4-Cl positions. This inherent selectivity allows for the initial introduction of a substituent at the 5-position, leaving the chloro groups available for subsequent downstream transformations.
Diagram of the Proposed Selective Suzuki Coupling
Caption: Proposed selective Suzuki coupling at the C5-Br position.
Recommended Materials and Reagents
| Material | Grade/Purity | Supplier Recommendation | Notes |
| This compound | >97% | Commercially available | Handle with appropriate personal protective equipment. |
| Arylboronic Acid | >98% | Various | Ensure dryness; may require drying under vacuum. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Strem, Sigma-Aldrich | A common and effective palladium precursor. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Strem, Sigma-Aldrich | A bulky, electron-rich ligand suitable for challenging couplings. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Fisher Scientific, VWR | A common and effective base. |
| 1,4-Dioxane | Anhydrous, DriSolv® or equivalent | EMD Millipore, Sigma-Aldrich | Use a freshly opened bottle or degassed solvent. |
| Deionized Water | High purity | --- | Should be degassed prior to use. |
| Nitrogen or Argon Gas | High purity | --- | For maintaining an inert atmosphere. |
| Ethyl Acetate | ACS grade | --- | For extraction. |
| Brine | Saturated NaCl solution | --- | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | --- | For drying organic layers. |
| Celite® | --- | --- | For filtration of palladium residues. |
Detailed Experimental Protocol: Conventional Heating
This protocol provides a general method for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
1. Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate vial, prepare the catalyst pre-mixture by adding Palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).
2. Assembling the Reaction:
-
Add the catalyst pre-mixture to the Schlenk flask containing the reagents.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio by volume). The total solvent volume should be sufficient to ensure good stirring and dissolution of the starting materials at the reaction temperature.
3. Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for the duration of the reaction (typically 4-12 hours).
4. Monitoring the Reaction:
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
5. Work-up Procedure:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
6. Purification:
-
Filter the mixture through a pad of Celite® to remove the drying agent and any palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2,4-dichloro-3-nitropyridine.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Microwave-Assisted Protocol
For accelerated reaction times and potentially improved yields, a microwave-assisted protocol can be employed.[7]
1. Reaction Setup:
-
In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (3.0 equiv.), Palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).
2. Assembling the Reaction:
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water).
-
Seal the vial with a cap.
3. Microwave Irradiation:
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).
4. Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification procedures as described in the conventional heating protocol (steps 5 and 6).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh palladium source and ligand. Ensure an inert atmosphere is maintained. |
| Insufficient base | Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous. | |
| Low reaction temperature | Increase the reaction temperature or switch to microwave heating. | |
| Formation of Side Products (e.g., Homocoupling) | Non-optimal catalyst/ligand ratio | Screen different palladium-to-ligand ratios. |
| Oxygen contamination | Ensure thorough degassing of solvents and proper inert atmosphere techniques. | |
| Decomposition of Starting Material | High temperature | Lower the reaction temperature and extend the reaction time. |
| Unstable boronic acid | Use the corresponding boronic ester (e.g., pinacol ester). |
Conclusion
The Suzuki-Miyaura coupling of this compound offers a strategic entry point for the synthesis of highly functionalized pyridine derivatives. By leveraging the differential reactivity of the halogen substituents, selective C-C bond formation at the C5-position can be achieved with high efficiency. The protocols outlined in this application note provide a robust starting point for researchers. Careful attention to reaction parameters, particularly the choice of catalyst system and the maintenance of an inert atmosphere, is paramount for success. The resulting 5-aryl-2,4-dichloro-3-nitropyridine products are versatile intermediates, poised for further chemical elaboration at the remaining chloro- and nitro-substituted positions, thereby enabling the exploration of novel chemical space in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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Wikipedia. (2023, October 29). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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YouTube. (2020, June 5). Suzuki Cross-Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... Retrieved from [Link]
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Royal Society of Chemistry. (2022, February 28). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Retrieved from [Link]
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ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
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University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
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National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2,4-dichloro-3-nitropyridine
Abstract
This technical guide provides a comprehensive framework for the synthesis of kinase inhibitors utilizing 5-Bromo-2,4-dichloro-3-nitropyridine as a versatile starting scaffold. The strategic arrangement of four distinct reactive sites on this pyridine core—two chlorine atoms, a bromine atom, and a nitro group—offers a powerful platform for controlled, sequential functionalization. This enables extensive structure-activity relationship (SAR) studies crucial for modern drug discovery.[1][2][3] We will explore the principles of its reactivity, detail multi-step synthetic workflows, provide validated experimental protocols, and discuss its application in targeting key kinases such as p38 MAP Kinase and Spleen Tyrosine Kinase (Syk).
Introduction: The Strategic Value of the Scaffold
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] The development of small molecule inhibitors that target the ATP-binding site of these kinases is a cornerstone of targeted therapy.[6][7] The pyridine scaffold is a privileged structure in this context, mimicking the natural purine core of ATP and often forming essential hydrogen bond interactions within the kinase hinge region.[3][8]
This compound is an exceptionally valuable building block for kinase inhibitor synthesis due to its highly functionalized and electron-deficient nature.[9] The key features that underpin its utility are:
-
Multiple Reactive Centers: The scaffold possesses four distinct points for chemical modification, allowing for the systematic introduction of various functionalities to optimize potency, selectivity, and pharmacokinetic properties.
-
Hierarchical Reactivity: The different leaving groups (Cl at C2, Cl at C4, Br at C5) exhibit predictable, differential reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[10][11][12]
-
Activating Nitro Group: The C3-nitro group strongly activates the pyridine ring towards SNAr reactions and serves as a synthetic handle that can be reduced to a primary amine for further elaboration.[13]
This guide will demonstrate how to harness this hierarchical reactivity to build complex, multi-substituted pyridine-based kinase inhibitors in a controlled and logical manner.
Principles of Reactivity and Regioselectivity
The synthetic utility of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. The electron-deficient nature of the pyridine ring, amplified by the three halogen substituents and the powerful electron-withdrawing nitro group, makes it highly susceptible to attack by nucleophiles.[13][14][15]
Nucleophilic Aromatic Substitution (SNAr)
The regioselectivity of SNAr reactions on this scaffold is dictated by the stability of the intermediate Meisenheimer complex.[10]
-
Position C4 (Most Reactive): Nucleophilic attack at the C4 position is kinetically and thermodynamically favored. The resulting negative charge in the Meisenheimer intermediate is effectively delocalized by both the ring nitrogen and the adjacent C3-nitro group, leading to a more stable intermediate compared to attack at C2.[10][12]
-
Position C2 (Moderately Reactive): The C2 position is the second most reactive site for SNAr. While still activated, the stabilization of the intermediate is less pronounced than at C4. This allows for sequential substitution; after the C4 position is functionalized, a subsequent SNAr at C2 can often be achieved under more forcing conditions (e.g., higher temperatures).[11]
Palladium-Catalyzed Cross-Coupling
-
Position C5 (Ideal for Cross-Coupling): The C-Br bond at the C5 position is significantly less reactive in SNAr but is the preferred site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[16] This orthogonality provides a powerful tool to introduce aryl or heteroaryl moieties that are often crucial for kinase inhibitor activity.
This predictable hierarchy of reactivity allows for a logical and stepwise construction of complex molecular architectures.
General Synthetic Workflow
A robust strategy for elaborating the this compound scaffold involves a three-stage functionalization process followed by reduction and final modification. This approach maximizes chemical diversity and allows for the systematic exploration of SAR.
Caption: General workflow for sequential functionalization.
Target Kinases and Signaling Pathways
Pyridinyl-based scaffolds have demonstrated inhibitory activity against a wide range of kinases.[6][17][18] Two prominent examples relevant to inflammation, immunology, and oncology are p38 Mitogen-Activated Protein Kinase (MAPK) and Spleen Tyrosine Kinase (Syk).
p38 MAP Kinase Pathway
p38 MAPKs are key regulators of cellular responses to inflammatory cytokines and stress.[18][19][20] Their inhibition is a therapeutic strategy for treating inflammatory diseases.[21]
Caption: p38 MAPK signaling pathway and point of inhibition.
Syk Signaling Pathway
Syk is a non-receptor tyrosine kinase that plays a central role in signal transduction in hematopoietic cells, making it a key target for autoimmune and inflammatory diseases.[22]
Caption: Syk signaling pathway and point of inhibition.
Experimental Protocols
The following protocols are generalized methodologies and may require optimization for specific substrates and desired products. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Regioselective C4-Amination
Causality: This protocol leverages the superior reactivity of the C4-chloro position. A mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is sufficient to quench the HCl byproduct without promoting side reactions.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (R¹-NH₂, 1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
In a round-bottom flask, dissolve this compound in the anhydrous solvent.
-
Add the amine (R¹-NH₂) followed by the base (TEA or DIPEA).
-
Stir the reaction mixture at room temperature (or gently heat to 40 °C if the amine is a poor nucleophile) for 4-12 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C4-amino intermediate.
Protocol 2: C5-Arylation via Suzuki-Miyaura Coupling
Causality: This protocol utilizes a palladium catalyst to selectively activate the C-Br bond at C5 for C-C bond formation. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[23] Microwave irradiation can be used to significantly shorten reaction times.[24]
Materials:
-
C4-amino intermediate from Protocol 1 (1.0 eq)
-
Aryl or heteroaryl boronic acid (Ar-B(OH)₂, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk flask or microwave vial, add the C4-amino intermediate, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-110 °C (conventional heating) or irradiate in a microwave reactor at 120-150 °C for 15-30 minutes.[23][24]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the C4,C5-disubstituted intermediate.
Protocol 3: C2-Amination (Second SNAr)
Causality: The C2-chloro position is less reactive than C4, especially after the introduction of electron-donating groups at C4 and C5. Therefore, higher temperatures are typically required to drive this second SNAr reaction to completion.
Materials:
-
C4,C5-disubstituted intermediate from Protocol 2 (1.0 eq)
-
Primary or secondary amine (R²-NH₂, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
Procedure:
-
In a sealed tube or pressure vessel, dissolve the C4,C5-disubstituted intermediate in the solvent.
-
Add the second amine (R²-NH₂). The amine can often be used as the solvent if it is a liquid. A base may be added if the amine salt is used.
-
Seal the vessel and heat to 120-160 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
If necessary, purify the product further by column chromatography or recrystallization.
Protocol 4: Reduction of the C3-Nitro Group
Causality: The nitro group is readily reduced to a primary amine, providing a key point for final diversification. Catalytic hydrogenation is a clean method, while metal/acid reduction (e.g., Fe/NH₄Cl) is a robust alternative for substrates that may be sensitive to hydrogenation.[8]
Materials:
-
C2,C4,C5-trisubstituted intermediate from Protocol 3 (1.0 eq)
-
Method A: Palladium on carbon (10% w/w), Hydrogen gas
-
Method B: Iron powder (5.0 eq), Ammonium chloride (5.0 eq)
-
Solvent (e.g., Ethanol, Methanol, Acetic Acid)
Procedure (Method A - Hydrogenation):
-
Dissolve the nitro compound in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.
-
Add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the C3-amino product.
Procedure (Method B - Iron Reduction):
-
Suspend the nitro compound in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux (80-90 °C) for 2-6 hours, until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, and filter through Celite to remove the iron salts.
-
Concentrate the filtrate and extract the product with an organic solvent.
-
Dry and concentrate the organic layers to yield the C3-amino product.
Data Presentation: Illustrative SAR Table
The following table presents hypothetical data for a series of p38α inhibitors synthesized using the described workflows, illustrating how systematic modification of the scaffold can influence biological activity.
| Compound ID | C4-Substituent (R¹) | C5-Aryl Group (Ar) | C2-Substituent (R²) | p38α IC₅₀ (nM) |
| INH-01 | Methylamino | Phenyl | Cyclopropylamino | 150 |
| INH-02 | Methylamino | 4-Fluorophenyl | Cyclopropylamino | 38 |
| INH-03 | Ethylamino | 4-Fluorophenyl | Cyclopropylamino | 81 |
| INH-04 | Methylamino | 4-Fluorophenyl | Morpholino | 210 |
| INH-05 | Methylamino | Pyridin-4-yl | Cyclopropylamino | 25 |
Data is for illustrative purposes only.
Conclusion
This compound stands out as a premier scaffold for the rational design and synthesis of kinase inhibitors. Its predictable and hierarchical reactivity allows for controlled, stepwise functionalization at the C4, C5, and C2 positions, while the C3-nitro group serves as a latent amino functionality for late-stage diversification. The protocols and strategies outlined in this guide provide researchers, scientists, and drug development professionals with a robust toolkit to efficiently generate libraries of novel, multi-substituted pyridine derivatives for hit-to-lead optimization in the pursuit of next-generation targeted therapeutics.
References
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Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(3), 1361-1370. Available at: [Link]
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Dastjerdi, M. S., et al. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 12(1), 81-87. Available at: [Link]
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Oh-uchi, M., et al. (2006). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 14(15), 5247-5263. Available at: [Link]
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Woods, K. W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832-46. Available at: [Link]
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Chiacchio, U., et al. (2018). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 23(11), 2909. Available at: [Link]
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Dastjerdi, M. S., et al. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 12(1), 81-87. Available at: [Link]
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Bar-Or, R. L., et al. (2002). Pyridazine Based Inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(4), 689-92. Available at: [Link]
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Hudson, K. L., et al. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Preparations and Procedures International, 44(2), 177-183. Available at: [Link]
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Čonka, P., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(20), 3763. Available at: [Link]
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Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. Available at: [Link]
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Liu, X., et al. (2015). 3D-QSAR Modeling and Molecular Docking Study on Mer Kinase Inhibitors of Pyridine-Substituted Pyrimidines. International Journal of Molecular Sciences, 16(7), 14751-76. Available at: [Link]
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Park, H., et al. (2019). Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors. Molecules and Cells, 42(4), 336-344. Available at: [Link]
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Al-Sanea, M. M., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 7(32), 27814-27857. Available at: [Link]
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Chemex. (n.d.). Exploring 2,4-Dichloropyridine: Properties and Applications. Available at: [Link]
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Al-Tamimi, A. M., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(14), 5364. Available at: [Link]
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López-Vallejo, F., et al. (2025). Synthesis of low-cost inhibitors of Spleen Tyrosine Kinase (SyK) for veterinary applications. Agro Productividad. Available at: [Link]
-
Awe, A. A., et al. (2021). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. ACS Infectious Diseases, 7(8), 2320-2332. Available at: [Link]
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Rabaan, A. A., et al. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers in Microbiology. Available at: [Link]
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Chemwhat. (n.d.). How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates? Available at: [Link]
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de Vicente, J. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15449-15513. Available at: [Link]
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Wikipedia. (2024). Janus kinase inhibitor. Available at: [Link]
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Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(3), 619-646. Available at: [Link]
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Pearson, D. M., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 86(17), 11849-11867. Available at: [Link]
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Kumar, D., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4966. Available at: [Link]
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St. Jean, D. J., Jr., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(19), 4129-4132. Available at: [Link]
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Pharmd Guru. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Available at: [Link]
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Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]
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Wikipedia. (2024). Nucleophilic aromatic substitution. Available at: [Link]
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Application Notes & Protocols: 5-Bromo-2,4-dichloro-3-nitropyridine as a Versatile Intermediate in Agrochemical Synthesis
Introduction: The Strategic Value of Polyfunctional Pyridines
In the landscape of modern agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel herbicides, fungicides, and insecticides. Its unique electronic properties and metabolic stability make it a privileged structure. The strategic introduction of multiple functional groups onto this ring system creates highly versatile intermediates, enabling rapid library synthesis and structure-activity relationship (SAR) studies. 5-Bromo-2,4-dichloro-3-nitropyridine stands out as a particularly potent building block. Its architecture, featuring three distinct halogen atoms and a strongly electron-withdrawing nitro group, offers a platform for controlled, regioselective chemical modifications.
The electron-deficient nature of the pyridine ring is significantly amplified by the nitro group at the C3 position and the chloro groups at C2 and C4. This electronic arrangement renders the C2 and C4 positions exceptionally susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex agrochemicals. The bromine atom at C5, being less activated towards SNAr, is preserved for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a multi-dimensional approach to molecular diversification. This guide provides an in-depth analysis of the reactivity of this compound and offers detailed protocols for its synthesis and subsequent derivatization into valuable agrochemical scaffolds.
Physicochemical Properties and Safety Data
While detailed experimental data for this compound is not widely published, its properties and hazards can be reliably inferred from closely related, well-documented analogues like 5-Bromo-2-chloro-3-nitropyridine and 2,4-Dichloro-3-nitropyridine.[1][2] Researchers must handle this compound with extreme caution, assuming high toxicity.
| Property | Value | Source |
| Chemical Formula | C₅HBrCl₂N₂O₂ | - |
| Molecular Weight | 271.89 g/mol | - |
| Appearance | Expected to be a solid (e.g., yellow to brown powder) | Inferred |
| CAS Number | 86850-68-5 | [2] |
| Primary Hazard | Danger: Likely toxic if swallowed, in contact with skin, or if inhaled. | Inferred from[1][3][4] |
| Health Risks | Causes serious eye damage and skin irritation. May cause respiratory irritation. | Inferred from[1][5] |
| Handling | Use only in a well-ventilated fume hood with a closed system or local exhaust ventilation.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4] | - |
| Storage | Store locked up in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[3] | - |
Core Concepts: Reactivity and Regioselectivity
The synthetic utility of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). The nitro group at C3, along with the ring nitrogen, powerfully withdraws electron density, creating significant partial positive charges (δ+) at the C2 and C4 positions. This makes them prime targets for attack by nucleophiles.
Causality of Reactivity:
-
Activation: The C2 and C4 positions are highly activated towards SNAr due to the ortho/para directing effect of the C3-nitro group.
-
Regioselectivity: The chlorine at C4 is generally more labile than the chlorine at C2 due to a combination of electronic and steric factors. This allows for selective substitution at C4 under carefully controlled, milder conditions (e.g., lower temperatures). Substitution at C2 typically requires more forcing conditions.
-
Orthogonality: The bromine at C5 is significantly less reactive towards SNAr. This chemical "orthogonality" is a key strategic advantage, allowing chemists to first build a core structure via substitutions at C2 and C4, and then introduce further complexity at C5 using transition-metal-catalyzed cross-coupling reactions.
Caption: Reactivity map of this compound.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
Part A: Synthesis of 5-Bromo-2,4-dichloropyridine (Intermediate)
This protocol is adapted from patent CN103420903A.[6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-chloropyridine (1 eq.) in dichloromethane (DCM, ~10 mL per gram of starting material).
-
Bromination: Cool the solution to 0 °C using an ice-water bath. Add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Remove the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with 1M HCl. Adjust the aqueous layer to a basic pH with NaOH solution and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-amino-5-bromo-4-chloropyridine.
-
Diazotization & Chlorination (Sandmeyer Reaction): Caution: Diazonium salts are potentially explosive. Perform behind a blast shield at low temperatures. Dissolve the crude intermediate (1 eq.) in concentrated HCl. Cool to -5 °C to 0 °C. Slowly add a solution of sodium nitrite (1.2 eq.) in water, maintaining the temperature below 5 °C.[7]
-
Copper(I) Chloride Addition: After stirring for 1 hour at 0 °C, add this diazonium salt solution to a pre-cooled solution of copper(I) chloride (1.3 eq.) in HCl.[7] Allow the reaction to warm slowly to room temperature, then heat gently (e.g., 50-70 °C) until nitrogen evolution ceases.
-
Final Workup & Purification: Cool the reaction mixture and neutralize carefully with a base (e.g., NaHCO₃ or NH₄OH). Extract the product with ethyl acetate or DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-Bromo-2,4-dichloropyridine.
Part B: Nitration to this compound (Title Compound)
-
Reaction Setup: To a flask cooled in an ice-salt bath (0 to -10 °C), add fuming sulfuric acid (H₂SO₄, ~20% oleum).
-
Substrate Addition: Slowly add the 5-Bromo-2,4-dichloropyridine (1 eq.) from Part A, ensuring the temperature remains below 5 °C.
-
Nitrating Agent: Add fuming nitric acid (HNO₃, >95%, 1.5 eq.) dropwise via a dropping funnel. The internal temperature must be strictly maintained below 5 °C.
-
Reaction Progression: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction can be gently heated (e.g., 50-60 °C) to drive it to completion if necessary, monitored by TLC or GC-MS.[8]
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed slowly in a large beaker.
-
Isolation: The solid precipitate is collected by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography to yield this compound.
Protocol 2: Model SNAr Reaction with an Amine Nucleophile
This protocol illustrates the selective substitution at the C4 position.
-
Reagents & Setup: In a round-bottom flask, dissolve this compound (1 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. Add a primary or secondary amine (e.g., morpholine, 1.1 eq.) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).
-
Rationale for Choices: DMF is used to solubilize the reactants and facilitate the SNAr mechanism. K₂CO₃ acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Stir the mixture at room temperature (20-25 °C). The C4-chloro is sufficiently activated that the reaction often proceeds without heating.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Workup: Once the reaction is complete (typically 2-6 hours), pour the mixture into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the C4-substituted product.
Caption: Synthetic workflow from precursor to a final agrochemical derivative.
Analytical Characterization
Robust analytical methods are essential to confirm the identity and purity of the synthesized intermediates and final products. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment, while GC-MS and NMR are used for structural confirmation.[9][10][11]
| Parameter | HPLC[9] | GC-MS[11] | ¹H NMR[10] |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Mid-polarity capillary (e.g., 5% phenyl methylpolysiloxane) | - |
| Mobile Phase | Gradient of Acetonitrile / Water with 0.1% Formic Acid | Carrier Gas: Helium | Solvent: CDCl₃ or DMSO-d₆ |
| Detector | UV-Vis or Diode Array (DAD) | Mass Spectrometer (EI mode, 70 eV) | - |
| Purpose | Purity determination, reaction monitoring | Impurity profiling, identification of volatile by-products | Structural elucidation |
| Expected Result | A single major peak for the pure compound. | Molecular ion peak (M⁺˙) and characteristic fragmentation pattern (loss of Cl, NO₂). | A single proton signal (singlet) for the H at the C6 position. |
Conclusion
This compound is a high-value intermediate for agrochemical research. Its densely packed functional groups and predictable, tiered reactivity allow for the systematic and efficient construction of complex molecular architectures. By leveraging regioselective SNAr reactions followed by orthogonal cross-coupling chemistry, researchers can rapidly access novel chemical space in the quest for more effective and sustainable crop protection solutions. The protocols and concepts outlined in this guide provide a solid foundation for the safe and effective utilization of this powerful synthetic building block.
References
- ChemicalBook. (n.d.). 5-Bromo-2-chloro-3-nitropyridine synthesis.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-3-nitropyridine 97.
- BLD Pharm. (n.d.). 5975-12-2|2,4-Dichloro-3-nitropyridine.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine.
- The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis.
- ChemicalBook. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis.
- Google Patents. (n.d.). BR112018000687B1 - compost, herbicide compositions, herbicide mixtures and methods for controlling the growth of unwanted vegetation.
- Google Patents. (1975). United States Patent (19).
- Google Patents. (2016). ( 12 ) United States Patent.
- (2025).
- ChemicalBook. (n.d.). 5-Bromo-2-nitropyridine synthesis.
- Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized Compounds Derived from 2,4-Dichloro-3-nitropyridine by HPLC.
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes.
- Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine.
- PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
- PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
- Benchchem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Diamino-5-bromopyridine Characterization.
- Benchchem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
- (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
- Oriental Journal of Chemistry. (2014). Synthesis and Bioevaluation of 4-[(2/4-chloro-/2, 3-dichloro-/2/4-bromo-/2, 4-dinitro-/4-nitrophenyl) Anilinomethyl]-6-t-butyl-2.
- NIH. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl).
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Application Notes and Protocol: Sonogashira Coupling of 5-Bromo-2,4-dichloro-3-nitropyridine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction on the highly functionalized and electron-deficient substrate, 5-Bromo-2,4-dichloro-3-nitropyridine. The protocol herein is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, and troubleshooting advice. The strategic considerations for catalyst selection, reaction conditions, and handling of this specific substrate are discussed to ensure high efficiency and regioselectivity.
Introduction and Strategic Overview
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-cocatalyzed transformation is invaluable for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] The products of this reaction, arylalkynes and conjugated enynes, are key structural motifs in numerous biologically active compounds.[4]
The substrate of interest, this compound, presents a unique synthetic challenge and opportunity. Its pyridine core is severely electron-deficient due to the cumulative withdrawing effects of two chloro substituents and a nitro group. This electronic profile significantly influences the reactivity of the C-Br bond.
Key Strategic Considerations:
-
Regioselectivity: The substrate features three halogen atoms. The Sonogashira coupling exhibits a well-established reactivity trend for halogens: I > Br > Cl > F.[5] This inherent preference allows for the highly selective coupling at the C5-bromo position while leaving the C2 and C4 chloro positions intact for potential subsequent functionalization.
-
Substrate Activation: The strong electron-withdrawing nature of the nitro and chloro groups increases the electrophilicity of the pyridine ring. This enhances the rate of the oxidative addition step—often the rate-determining step in the palladium catalytic cycle—facilitating the reaction under milder conditions compared to electron-rich aryl bromides.
-
Potential Side Reactions: The presence of a nitro group requires careful control of reaction conditions to avoid its potential reduction. Furthermore, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), which must be minimized through procedural diligence.[6]
The Sonogashira Catalytic Cycle: A Mechanistic Blueprint
The Sonogashira coupling operates through two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle.[1][7] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
The Palladium Cycle: This cycle is responsible for activating the aryl halide and coupling it with the alkyne.
-
Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the C-Br bond of the pyridine substrate to form a Pd(II)-aryl complex.[5]
-
Transmetalation: The activated alkyne (as a copper acetylide) is transferred from the copper cycle to the palladium center, displacing a halide ligand.
-
Reductive Elimination: The aryl and alkynyl ligands on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.[7]
-
-
The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of an amine base, the acidity of the terminal alkyne's proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[8] This species is the active nucleophile for the transmetalation step.
-
Detailed Experimental Protocol
This protocol is optimized for the coupling of this compound with a generic terminal alkyne on a 1.0 mmol scale. Adjustments may be necessary for different alkynes or scales.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg/mL) | Mmol | Equivalents | Notes |
| This compound | 267.88 | 268 mg | 1.0 | 1.0 | Starting material. Ensure it is dry. |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 123 mg (134 µL) | 1.2 | 1.2 | Use a slight excess to drive the reaction. Purify if necessary. |
| PdCl₂(PPh₃)₂ | 701.90 | 21 mg | 0.03 | 0.03 (3 mol%) | Palladium precatalyst. Handle in a fume hood. |
| Copper(I) Iodide (CuI) | 190.45 | 5.7 mg | 0.03 | 0.03 (3 mol%) | Co-catalyst. Use freshly purchased or purified material. |
| Triethylamine (TEA) | 101.19 | 5.0 mL | - | - | Serves as both base and solvent. Use freshly distilled over CaH₂. |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 5.0 mL | - | - | Anhydrous co-solvent to ensure solubility. |
Equipment
-
Two-neck round-bottom flask (25 mL or 50 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Schlenk line or balloon with an inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Inert Atmosphere Setup: Flame-dry a 25 mL two-neck round-bottom flask containing a magnetic stir bar. Allow it to cool to room temperature under a steady stream of argon or nitrogen. Maintain the inert atmosphere throughout the reaction.
-
Reagent Addition (Solids): To the flask, add this compound (268 mg, 1.0 mmol).
-
Reagent Addition (Liquids): Add anhydrous THF (5.0 mL) and triethylamine (5.0 mL) via syringe. Stir the mixture until the solid is fully dissolved.
-
Degassing: Degas the solution by bubbling argon through it for 10-15 minutes, or by subjecting it to three cycles of freeze-pump-thaw. This step is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
-
Addition of Coupling Partners: Add the terminal alkyne (1.2 mmol) via syringe.
-
Catalyst Addition: In quick succession, add copper(I) iodide (5.7 mg, 0.03 mmol) followed by bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol). The solution may change color upon addition of the catalysts.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes, using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The starting material is UV active, and the product should appear as a new, less polar spot. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvents.
-
Extraction: Redissolve the residue in ethyl acetate (25 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride (2 x 15 mL) to remove the amine base and copper salts, followed by brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent of hexanes and ethyl acetate to afford the pure coupled product.
Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and absence of starting materials.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and molecular formula.
-
FT-IR: To identify the characteristic alkyne C≡C stretch.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently pure/dry reagents or solvents.3. Low reaction temperature. | 1. Ensure a rigorously inert atmosphere; degas solvents thoroughly.2. Use freshly distilled/anhydrous solvents and purified reagents.3. Gently warm the reaction to 40-50 °C. |
| Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. High concentration of copper catalyst.3. Prolonged reaction time at elevated temperature. | 1. Improve inert atmosphere technique.2. Reduce CuI loading to 1-2 mol%. Consider a copper-free protocol if the problem persists.[6]3. Monitor the reaction closely and work up promptly upon completion. |
| Dark/Black Reaction Mixture | Formation of palladium black (catalyst decomposition). | 1. Ensure high-purity reagents.2. Use a phosphine ligand that is more robust or in slight excess to stabilize the Pd center. |
| Side Product Formation | 1. Reduction of the nitro group.2. Coupling at chloro positions. | 1. Avoid harsh reducing agents or prolonged heating. Ensure the amine base is free of impurities.2. This is unlikely under standard conditions. If observed, reduce temperature and catalyst loading. |
Safety Precautions
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reagents: Palladium catalysts are toxic and should be handled with care. Triethylamine is corrosive and has a strong odor. Halogenated pyridines are irritants and potentially toxic.
-
Solvents: THF and other organic solvents are flammable. Avoid open flames and sparks.
Conclusion
The Sonogashira coupling of this compound offers a reliable and highly regioselective route to valuable 5-alkynyl-2,4-dichloro-3-nitropyridine intermediates. The electron-deficient nature of the substrate facilitates a smooth reaction under mild conditions. By carefully controlling the inert atmosphere, using high-purity reagents, and monitoring the reaction progress, researchers can achieve high yields of the desired product, which serves as a versatile platform for further synthetic transformations in drug discovery and materials science.
References
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]. [Accessed Jan 19, 2026].
-
Wikipedia. Sonogashira coupling. Available at: [Link]. [Accessed Jan 19, 2026].
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]. [Accessed Jan 19, 2026].
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]. [Accessed Jan 19, 2026].
-
ResearchGate. The Sonogashira coupling reaction mechanism. Available at: [Link]. [Accessed Jan 19, 2026].
-
YouTube. Sonogashira coupling. Available at: [Link]. [Accessed Jan 19, 2026].
-
BYJU'S. Sonogashira Coupling. Available at: [Link]. [Accessed Jan 19, 2026].
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]. [Accessed Jan 19, 2026].
-
NROChemistry. Sonogashira Coupling. Available at: [Link]. [Accessed Jan 19, 2026].
-
Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. Available at: [Link]. [Accessed Jan 19, 2026].
Sources
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The Strategic Utility of 5-Bromo-2,4-dichloro-3-nitropyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Complex Molecular Architectures
In the landscape of medicinal chemistry, highly functionalized heterocyclic compounds are indispensable building blocks for the synthesis of novel therapeutic agents. Pyridine scaffolds, in particular, are prevalent in a vast array of pharmaceuticals due to their ability to engage in crucial biological interactions.[1][2] 5-Bromo-2,4-dichloro-3-nitropyridine is an exemplar of a strategically designed synthetic intermediate, offering multiple reactive sites for diversification and the construction of complex molecular architectures. While direct literature on this specific compound is limited, its chemical reactivity can be inferred from the well-documented chemistry of related substituted nitropyridines.[3][4][5]
This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will delve into its presumed synthesis, predictable reactivity, and provide detailed protocols for its utilization in the generation of diverse chemical entities. The causality behind experimental choices will be explained, drawing parallels from closely related and well-characterized analogs.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is crucial for its handling, storage, and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅HBrCl₂N₂O₂ | |
| Molecular Weight | 277.88 g/mol | Calculated |
| Appearance | Solid | |
| Melting Point | 65-70 °C |
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be conceptualized based on established pyridine chemistry. A potential pathway involves the nitration of a pre-existing 5-bromo-2,4-dichloropyridine precursor. The synthesis of this precursor has been documented.[6]
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Reactivity and Strategic Applications in Medicinal Chemistry
The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed sequentially to build molecular complexity. The electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions.[3]
Diagram of Reactivity Sites
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
Application Note: Strategic Derivatization of 5-Bromo-2,4-dichloro-3-nitropyridine for Diverse Chemical Library Synthesis
Abstract
5-Bromo-2,4-dichloro-3-nitropyridine is a highly functionalized and versatile building block, pivotal for the synthesis of diverse chemical libraries in drug discovery and agrochemical research. The strategic arrangement of three distinct halogen atoms, activated by an electron-withdrawing nitro group, allows for a programmed and regioselective series of derivatizations. This application note provides a comprehensive technical guide to leveraging the unique reactivity of this scaffold. We will explore detailed protocols for sequential nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination. The causality behind experimental choices, self-validating protocols, and visual workflows are presented to empower researchers in the rapid generation of novel, structurally diverse compound libraries.
Introduction: The Strategic Value of a Multi-Functionalized Pyridine Scaffold
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] Functionalized pyridines, particularly those bearing multiple points for diversification, are of immense value for generating libraries of compounds for high-throughput screening.[2][3] this compound stands out as an exceptional starting material due to its hierarchical reactivity. The pyridine ring is rendered highly electron-deficient by the potent electron-withdrawing nitro group, which significantly activates the chlorine atoms at the C2 and C4 positions towards nucleophilic aromatic substitution (SNAr).[4][5][6] Furthermore, the presence of three distinct halogen atoms (C4-Cl, C2-Cl, and C5-Br) offers orthogonal handles for a variety of transformations, enabling a multi-vector diversification strategy from a single, common core.
This guide will dissect the reactivity of this scaffold, providing researchers with the rationale and detailed protocols to selectively functionalize each position, thereby unlocking its full potential for combinatorial chemistry and library synthesis.[2][7]
Foundational Reactivity: Understanding Regioselectivity in SNAr
The cornerstone of derivatizing this compound is the predictable regioselectivity of nucleophilic aromatic substitution. The initial substitution overwhelmingly occurs at the C4 position.[4]
Causality of C4-Selectivity:
The high regioselectivity is a direct consequence of the stability of the intermediate Meisenheimer complex, which is a key principle in SNAr reactions.[4][8]
-
Attack at C4 (para to -NO₂): When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the adjacent nitro group through resonance. This significant resonance stabilization lowers the activation energy for this pathway, making it the kinetically favored route.[4]
-
Attack at C2 (ortho to -NO₂): While the C2 position is also activated, an attack here does not permit the same degree of direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is less stable, leading to a slower reaction rate.[4]
This inherent electronic preference allows for the clean, stepwise functionalization of the pyridine core, starting with the C4-chloro position. The second chlorine at the C2 position can then be substituted, often requiring more forcing conditions (e.g., higher temperatures), followed by derivatization of the C5-bromo position via cross-coupling chemistry.
Experimental Protocols: A Stepwise Approach to Library Synthesis
Safety is paramount when handling halogenated nitropyridines. These compounds are irritants and may be harmful if inhaled, swallowed, or in contact with skin.[9][10][11][12] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Primary Diversification via SNAr at the C4-Position
This protocol details the selective substitution of the C4-chlorine with a representative amine nucleophile. This step is typically rapid and proceeds at or below room temperature.
Objective: To synthesize a library of 4-amino-5-bromo-2-chloro-3-nitropyridine derivatives.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., morpholine, piperidine, aniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (approx. 0.2 M concentration).
-
Nucleophile Addition: In a separate flask, prepare a solution of the desired amine (1.1 eq) and a non-nucleophilic base such as TEA or DIPEA (1.2 eq) in the same anhydrous solvent.
-
Reaction Execution: Slowly add the amine/base solution to the stirred solution of the starting pyridine at 0 °C (ice bath). Allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 1-3 hours).[13]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Partition the residue between EtOAc and water or saturated NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can often be purified by recrystallization or flash column chromatography on silica gel to yield the desired 4-substituted product.
| Parameter | Condition | Rationale |
| Temperature | 0 °C to Room Temp. | The C4 position is highly activated, allowing the reaction to proceed under mild conditions, minimizing side reactions. |
| Base | TEA or DIPEA | Scavenges the HCl generated during the reaction without competing as a nucleophile. |
| Equivalents | Slight excess of amine | Ensures complete consumption of the limiting starting material. |
| Solvent | Anhydrous THF, DCM, MeCN | Aprotic solvents that are compatible with the reactants and reaction conditions. |
Protocol 2: Secondary Diversification via SNAr at the C2-Position
With the C4 position functionalized, the less reactive C2-chlorine can be displaced. This typically requires elevated temperatures.
Objective: To synthesize a library of 2,4-diamino-5-bromo-3-nitropyridine derivatives.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the 4-substituted-5-bromo-2-chloro-3-nitropyridine (from Protocol 1, 1.0 eq) in a suitable high-boiling point solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-dioxane.
-
Nucleophile Addition: Add the second amine nucleophile (can be the same or different from the first, 1.5-2.0 eq) and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 80-120 °C.
-
Monitoring & Work-up: Monitor the reaction as before. Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., EtOAc). The work-up follows a similar procedure to Protocol 1.
-
Purification: Purification is typically achieved via flash column chromatography.
| Parameter | Condition | Rationale |
| Temperature | 80-120 °C | The C2 position is less activated than C4, requiring thermal energy to overcome the higher activation barrier. |
| Base | K₂CO₃ or Cs₂CO₃ | Stronger, inorganic bases are often required for these more challenging substitutions. |
| Solvent | DMF, DMSO, Dioxane | High-boiling point, polar aprotic solvents are necessary to achieve the required reaction temperatures. |
Protocol 3: Tertiary Diversification via Palladium-Catalyzed Cross-Coupling at the C5-Position
The C5-bromo position is unreactive towards SNAr but is an excellent handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon and carbon-nitrogen bonds.
The Suzuki reaction is a robust method for forming biaryl or aryl-vinyl bonds.[14][15][16][17][18]
Objective: To introduce aryl or vinyl groups at the C5 position.
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add the 5-bromo-2,4-disubstituted-3-nitropyridine (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere at 80-100 °C until the starting material is consumed.
-
Work-up & Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is performed by column chromatography.
The Sonogashira coupling is used to install alkyne functionalities.[19][20][21][22][23]
Objective: To introduce terminal alkynes at the C5 position.
Step-by-Step Methodology:
-
Reaction Setup: Combine the 5-bromo-2,4-disubstituted-3-nitropyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) in an anhydrous, degassed solvent like THF or DMF.
-
Reagent Addition: Add a suitable base, typically an amine like TEA or DIPEA (2.0-3.0 eq), followed by the terminal alkyne (1.2 eq).
-
Reaction Execution: Stir the reaction at room temperature to 60 °C under an inert atmosphere until completion.
-
Work-up & Purification: The reaction is typically worked up by filtering through a pad of celite to remove metal residues, followed by standard aqueous extraction and purification by chromatography.
This reaction is a powerful tool for creating aryl-amine bonds and is an alternative to SNAr for introducing specific amine functionalities.[24][25][26][27][28]
Objective: To introduce primary or secondary amines at the C5 position.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 5-bromo-2,4-disubstituted-3-nitropyridine (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.2-1.5 eq) in an anhydrous solvent like toluene or dioxane.
-
Reagent Addition: Add the amine nucleophile (1.1-1.2 eq).
-
Reaction Execution: Heat the mixture at 80-110 °C until the starting material is consumed.
-
Work-up & Purification: After cooling, the mixture is filtered through celite, and the filtrate is subjected to an aqueous work-up and purified by column chromatography.
Visualization of the Synthetic Workflow
The following diagrams illustrate the logical flow of the derivatization strategies.
Caption: Hierarchical workflow for library synthesis.
Caption: Palladium-catalyzed C5 functionalization routes.
Conclusion
This compound is a superbly designed scaffold for the efficient construction of diverse chemical libraries. By understanding and exploiting the inherent, electronically controlled regioselectivity of the pyridine ring, researchers can execute a logical and high-yielding sequence of reactions. The initial, mild SNAr at C4, followed by a more forcing SNAr at C2, and concluding with a versatile palladium-catalyzed cross-coupling at the C5-bromo position, provides a powerful three-vector diversification strategy. The protocols and rationale outlined in this application note serve as a robust foundation for scientists in drug discovery and related fields to accelerate their research through rapid and predictable library synthesis.
References
-
Štefane, B., & Požgan, F. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(13), 4236. [Link]
-
García-Álvarez, R., & Kennedy, A. R. (2013). Parallel solution synthesis of pyridinethiones, pyridinones and thienopyridines. Molecular Diversity, 17(3), 549–559. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives. [Link]
-
Ono, K., & Tsubouchi, H. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(21), 5133. [Link]
-
Request PDF. (n.d.). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. [Link]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. [Link]
-
Jubilant Ingrevia. (n.d.). Safety Data Sheet: 5-bromo-2-nitropyridine. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Liang, Y., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(13), 2299–2301. [Link]
-
ResearchGate. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS Publications. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2002). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Parallel Synthesis and Library Design. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
PMC - NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloro-4-nitropyridine. [Link]
Sources
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- 2. Parallel solution synthesis of pyridinethiones, pyridinones and thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 27. jk-sci.com [jk-sci.com]
- 28. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-2,4-dichloro-3-nitropyridine
Welcome to the technical support center for the synthesis of 5-Bromo-2,4-dichloro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve consistent and high-quality results.
Introduction: A Strategic Approach to Synthesis
The synthesis of this compound is a challenging yet crucial process for the development of various pharmaceutical and agrochemical compounds. The electron-deficient nature of the pyridine ring necessitates carefully controlled reaction conditions to achieve the desired substitution pattern with a high yield. This guide outlines a robust three-stage synthetic pathway and provides detailed troubleshooting for each step.
The proposed synthetic route begins with 2-amino-4-chloropyridine, proceeds through a bromination and a Sandmeyer reaction to form the key intermediate 5-Bromo-2,4-dichloropyridine, and concludes with a regioselective nitration to yield the final product.
Synthetic Workflow Overview
Below is a diagram illustrating the key stages of the synthesis, from the starting material to the final product. Each stage presents unique challenges that are addressed in the subsequent sections of this guide.
Caption: Synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is analyzed with its potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Stage 1: Bromination | ||
| Low yield of 2-amino-5-bromo-4-chloropyridine | 1. Incomplete reaction.[1][2] 2. Formation of di-bromo byproduct. | 1. Monitor the reaction closely using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a slight increase in reaction time. 2. Ensure slow, portion-wise addition of N-bromosuccinimide (NBS) at a low temperature (0°C) to maintain regioselectivity.[1][2] |
| Difficult purification | 1. Presence of unreacted starting material and di-bromo byproduct. | 1. After the reaction, quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. 2. Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) for effective separation. |
| Stage 2: Sandmeyer Reaction | ||
| Low yield of 5-Bromo-2,4-dichloropyridine | 1. Incomplete diazotization.[1][2] 2. Premature decomposition of the diazonium salt.[3][4] 3. Formation of phenolic byproducts. | 1. Ensure the temperature is maintained at -30°C during the addition of sodium nitrite.[1][2] Bubbling indicates the reaction is proceeding. 2. Use the diazonium salt immediately in the next step without isolation. Keep the reaction mixture cold until the addition of the copper(I) chloride catalyst. 3. Ensure an excess of chloride ions is present by using concentrated hydrochloric acid as the solvent.[1][2] |
| Formation of tarry byproducts | 1. The temperature during diazotization or copper(I) chloride addition was too high. | 1. Strictly adhere to the recommended low-temperature conditions for the diazotization step. 2. Add the copper(I) chloride solution slowly while monitoring the reaction temperature. |
| Stage 3: Nitration | ||
| Low yield of the final product | 1. Incomplete nitration due to insufficiently strong nitrating conditions. 2. Product degradation under harsh acidic conditions. | 1. Use a mixture of fuming nitric acid and concentrated sulfuric acid. The ratio can be optimized, but a common starting point is a 1:2 or 1:3 mixture. 2. Maintain a low temperature during the addition of the nitrating mixture. After the addition is complete, a carefully controlled increase in temperature might be necessary to drive the reaction to completion.[5] |
| Formation of isomers | 1. The directing effects of the substituents can lead to nitration at other positions if the reaction conditions are not optimal. | 1. Low-temperature nitration generally favors the desired isomer. Perform the reaction at a temperature range of 0-10°C. |
| Product loss during workup | 1. The product is partially soluble in the acidic aqueous phase. | 1. Carefully quench the reaction by pouring it onto crushed ice. 2. Neutralize the solution slowly with a base (e.g., sodium carbonate or ammonium hydroxide) while keeping the mixture cool to precipitate the product fully. 3. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate to maximize recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for maximizing overall yield?
A1: While every step is important, the Sandmeyer reaction is often the most challenging and can significantly impact the overall yield.[1][2] The diazonium salt intermediate is unstable and requires strict temperature control to prevent decomposition.[3][4] Ensuring complete diazotization at a very low temperature (-30°C) and the immediate use of the intermediate are critical for success.[1][2]
Q2: How can I effectively monitor the progress of each reaction?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring each stage of this synthesis. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: Are there any specific safety precautions I should take?
A3: Yes, several steps require careful handling.
-
Diazotization: Diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution and at low temperatures.[3][4]
-
Nitration: The use of fuming nitric acid and concentrated sulfuric acid is hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The quenching of the nitration mixture is highly exothermic and must be done slowly and with efficient cooling.
Q4: What are the best practices for purifying the final product, this compound?
A4: After the workup, the crude product will likely contain some unreacted starting material and potentially isomeric byproducts. The recommended purification method is column chromatography on silica gel. A gradient elution with a non-polar solvent system, such as hexane and ethyl acetate, will typically provide good separation. Recrystallization from a suitable solvent, like ethanol or a hexane/ethyl acetate mixture, can be used for further purification if needed.
Q5: Can the order of the synthetic steps be changed? For instance, nitration before bromination?
A5: While theoretically possible, the proposed sequence is strategically advantageous. Introducing the nitro group last avoids its strong deactivating and meta-directing effects on the subsequent halogenation steps. Nitrating 5-bromo-2,4-dichloropyridine directs the nitro group to the 3-position due to the cumulative directing effects of the existing substituents. Attempting nitration at an earlier stage could lead to a complex mixture of isomers that would be difficult to separate.
Experimental Protocols
Stage 1: Synthesis of 2-Amino-5-bromo-4-chloropyridine
-
Dissolve 2-amino-4-chloropyridine in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.[1][2]
-
Slowly add N-bromosuccinimide (NBS) in portions, ensuring the temperature does not rise above 5°C.[1][2]
-
Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.[1][2]
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Stage 2: Synthesis of 5-Bromo-2,4-dichloropyridine via Sandmeyer Reaction
-
Dissolve the 2-amino-5-bromo-4-chloropyridine from Stage 1 in concentrated hydrochloric acid and cool the mixture to -30°C using a dry ice/acetone bath.[1][2]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature at -30°C.[1][2] Vigorous stirring is essential.
-
After the addition is complete, stir the mixture for an additional hour at -30°C.[1][2]
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.[1][2]
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with ethyl acetate.[1][2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude product by column chromatography.[1][2]
Stage 3: Synthesis of this compound
-
Cool concentrated sulfuric acid in a flask to 0°C.
-
Slowly add 5-Bromo-2,4-dichloropyridine from Stage 2 to the cold sulfuric acid with stirring.
-
In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, and cool it to 0°C.
-
Add the cold nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the temperature is maintained between 0-10°C.
-
After the addition, stir the reaction mixture at a controlled temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the resulting slurry with a suitable base to precipitate the crude product.
-
Filter the solid, wash it with cold water, and dry it under a vacuum.
-
Recrystallize or use column chromatography for further purification.
References
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
PrepChem.com. (n.d.). Preparation of 5-bromo-2,4-dichloropyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2,4-dichloropyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ScienceDirect. (1997, January 1). The synthesis of thienopyridines from ortho-halogenated pyridine derivatives; Part 2. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Chromatographic Purification of 5-Bromo-2,4-dichloro-3-nitropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 5-Bromo-2,4-dichloro-3-nitropyridine. Here, we provide expert guidance, troubleshooting protocols, and frequently asked questions to empower you to overcome common challenges in the chromatographic purification of this compound. Our approach is rooted in scientific principles and practical, field-tested experience to ensure the integrity and efficiency of your purification workflow.
I. Foundational Knowledge: Understanding the Molecule and Method
This compound is a polyhalogenated, electron-deficient aromatic compound. Its purification by chromatography is often complicated by its polarity, potential for interaction with the stationary phase, and the presence of structurally similar impurities from its synthesis. Normal-phase flash chromatography is a common and effective technique for the purification of such compounds.
II. Recommended Starting Protocol for Flash Chromatography
This protocol is a robust starting point for the purification of this compound, developed based on methods for structurally related compounds.
A. Method Development with Thin-Layer Chromatography (TLC)
Before proceeding to flash chromatography, it is crucial to develop an appropriate solvent system using TLC.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel 60 F254 | Standard, versatile, and cost-effective for a wide range of compounds. |
| Mobile Phase | Start with 10% Ethyl Acetate in Heptane (or Hexane) | This provides a good starting polarity for many moderately polar organic compounds. |
| TLC Analysis | Spot the crude material and visualize under UV light (254 nm). | Allows for the identification of the target compound and impurities. |
| Target Rf | 0.2 - 0.35 | An Rf in this range on a TLC plate generally translates to good separation on a flash column. |
B. Flash Chromatography Protocol
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm particle size) | Standard for flash chromatography, providing a balance of resolution and flow rate.[1] |
| Column Loading | Dry loading is recommended. | As this compound is a solid, dry loading often results in better peak shape and resolution compared to liquid loading, especially if solubility in the mobile phase is limited.[2] |
| Mobile Phase | Isocratic elution with the optimized solvent system from TLC (e.g., 10% Ethyl Acetate in Heptane). | A simple and effective starting point. A gradient elution may be necessary for complex mixtures. |
| Flow Rate | Dependent on column size; a linear velocity of ~2 inches/minute is a good starting point. | Balances speed and resolution. |
| Fraction Collection | Collect fractions based on UV detection or by volume. | Allows for the isolation of the pure compound. |
| Post-run Analysis | Analyze fractions by TLC to identify those containing the pure product. | Ensures accurate pooling of pure fractions. |
III. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My compound is streaking or tailing on the TLC plate and the flash column, leading to poor separation. What is the cause and how can I fix it?
Answer: Peak tailing with pyridine derivatives is often due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[3] This can be addressed by:
-
Deactivating the Silica Gel: Co-spotting your sample on a TLC plate with a small amount of a non-polar amine like triethylamine (TEA) can indicate if this will be effective. For flash chromatography, you can pre-treat the silica gel.
-
Protocol for Silica Deactivation: Prepare a slurry of your silica gel in your chosen mobile phase containing 1-2% triethylamine. Pack the column with this slurry and then flush with at least one column volume of the same solvent system before loading your sample.[2]
-
-
Using an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like amino-propylated silica.
Question 2: I am seeing very poor separation between my product and an impurity. How can I improve the resolution?
Answer: Poor resolution is a common challenge, especially when dealing with isomeric impurities which are likely in the synthesis of halogenated pyridines.[4] Here is a systematic approach to improving separation:
-
Optimize the Solvent System:
-
Change Solvent Strength: If the Rf values are too high (spots run too fast), decrease the polarity of your mobile phase (e.g., from 10% to 5% ethyl acetate). If the Rf values are too low, increase the polarity.
-
Change Solvent Selectivity: If adjusting the polarity doesn't work, try a different solvent system. For example, replace ethyl acetate with dichloromethane or a mixture of toluene and acetone. Different solvents interact with your compounds in unique ways, which can alter the separation.
-
-
Implement Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the run. This can help to sharpen peaks and improve the separation of closely eluting compounds. A common starting gradient is to run from 100% heptane to 20% ethyl acetate in heptane over 10-15 column volumes.
-
Reduce the Column Loading: Overloading the column is a frequent cause of poor resolution. As a general rule, for a difficult separation, aim to load no more than 1-2% of the silica gel mass with your crude material.
Question 3: I have low recovery of my compound after chromatography. Where could it be going?
Answer: Low recovery can be due to several factors:
-
Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the silica gel. This is more likely if the compound is unstable on the acidic silica surface.
-
2D TLC Test for Stability: To check for on-plate degradation, spot your compound in one corner of a square TLC plate. Develop the plate in one direction. Then, turn the plate 90 degrees and develop it again in the same solvent system. If your compound is stable, it will appear on the diagonal. If it is degrading, you will see spots below the diagonal.[5]
-
Solution: If degradation is observed, use a deactivated silica gel as described above, or switch to a more inert stationary phase.
-
-
Compound Volatility: While this compound is a solid, ensure you are not using excessive heat during solvent removal (rotary evaporation), which could lead to loss of a volatile product.
-
Incomplete Elution: If your compound is very polar, it may not have fully eluted from the column with the chosen mobile phase. After your main product has eluted, try flushing the column with a much more polar solvent (e.g., 50% ethyl acetate in heptane or even a small amount of methanol in dichloromethane) to see if any remaining material comes off.
IV. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should be trying to separate from this compound?
A1: Based on typical synthetic routes for similar compounds, potential impurities include:
-
Starting Materials: Unreacted 2,4-dichloro-3-nitropyridine or the brominating agent.
-
Isomeric Byproducts: Positional isomers where the bromine atom is at a different position on the pyridine ring.
-
Over-brominated or under-brominated species: For example, dibrominated byproducts.[4]
Q2: Can I use reversed-phase chromatography for this purification?
A2: Yes, reversed-phase chromatography is a viable option, especially if your compound is unstable on silica gel. A typical starting point for reversed-phase method development would be a C18 stationary phase with a mobile phase of water and acetonitrile or methanol.
Q3: My compound is not soluble in the mobile phase. How can I load it onto the column?
A3: If your compound has poor solubility in your mobile phase, dry loading is the best approach.[2]
-
Dry Loading Protocol: Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.
Q4: How can I visualize the spots on my TLC plate if they are not UV active?
A4: While this compound should be UV active, for compounds that are not, you can use a variety of staining solutions. A common general-purpose stain is potassium permanganate (KMnO₄), which reacts with many organic compounds.[6]
V. Visual Workflows
Caption: Workflow for chromatographic purification.
Sources
5-Bromo-2,4-dichloro-3-nitropyridine stability and storage conditions
Product Overview and Chemical Profile
5-Bromo-2,4-dichloro-3-nitropyridine is a synthetically versatile but highly reactive compound. Its chemical structure, featuring a pyridine ring rendered electron-deficient by three powerful electron-withdrawing groups (two chlorine atoms and a nitro group), makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility but also dictates its stability and handling requirements. The chlorine atoms at the C2 and C4 positions are activated for displacement by a wide range of nucleophiles, making it a valuable building block for complex molecular scaffolds.
The reactivity of halogenated nitropyridines is significantly influenced by the position of the substituents. Halogens at the 2- and 4-positions are particularly susceptible to nucleophilic attack because the pyridine nitrogen can effectively stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[1] The additional presence of a nitro group further enhances this effect, making the compound highly reactive.[1]
Stability and Storage Protocol
Proper storage is critical to prevent degradation and ensure experimental reproducibility. The primary degradation pathway for this compound is nucleophilic substitution, particularly hydrolysis from atmospheric moisture.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage (>6 months), consider -20°C. | Reduces the rate of potential degradation reactions. While stable at ambient temperatures for short periods, cooler temperatures minimize slow hydrolysis or other side reactions.[2][3] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | The compound is sensitive to moisture. An inert atmosphere displaces air and water vapor, preventing hydrolysis of the reactive chloro-substituents.[3] |
| Container | Use a tightly sealed, amber glass vial or bottle with a PTFE-lined cap. | Prevents exposure to light and moisture. Amber glass protects against potential light-catalyzed reactions, while a tight seal is the primary defense against atmospheric water.[2][3][4][5] |
| Location | Store in a dry, well-ventilated, and designated chemical storage area. | Ensures safety and prevents accidental contact with incompatible materials.[2][4] |
| Incompatibles | Store away from strong bases, strong acids, and strong oxidizing agents. | Avoids vigorous and potentially hazardous reactions. Bases can readily act as nucleophiles or promote hydrolysis.[2] |
DOT Diagram: Initial Handling and Storage Workflow
This diagram outlines the decision-making process upon receiving the compound.
Caption: Workflow for receiving and storing this compound.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has developed a yellowish or brownish tint. Is it still usable?
A1: A slight change in color from off-white to pale yellow is common over time and does not necessarily indicate significant degradation. However, a distinct brown or orange color may suggest exposure to moisture or light, leading to partial hydrolysis or other decomposition. We recommend performing a quality control check, such as taking a melting point or running a TLC, to compare with a fresh sample or the certificate of analysis. For many applications, material with a slight discoloration is still perfectly viable, but for sensitive, multi-step syntheses, using the purest material is advised.
Q2: Can I handle the compound on the open bench?
A2: It is strongly advised not to. This compound is classified as an irritant to the skin, eyes, and respiratory system.[2][4] All handling should be performed in a certified chemical fume hood. Due to its sensitivity to atmospheric moisture, weighing and aliquoting should be done as quickly as possible. For moisture-sensitive reactions, handling the solid inside a glovebox is the best practice. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[2][3]
Q3: The material seems to be reacting slowly or giving low yields in my SNAr reaction. What could be the cause?
A3: Assuming your reaction conditions and other reagents are correct, this often points to a loss of reagent purity. The most common cause is hydrolysis. If the compound has been stored improperly, some of the chloro groups may have been replaced by hydroxyl (-OH) groups, forming an unreactive hydroxypyridine species. This reduces the molar equivalence of your starting material, leading to lower yields. Always use a freshly opened bottle or a properly stored aliquot for best results.
Q4: Which chlorine is more reactive, the one at C2 or C4?
A4: In 2,4-dichloro-nitropyridine systems, the chlorine at the C4 position is overwhelmingly more reactive towards nucleophilic substitution.[6] This is because a nucleophilic attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the strongly electron-withdrawing nitro group through resonance. An attack at the C2 position does not permit this direct resonance stabilization, resulting in a higher activation energy.[6] This high regioselectivity is a key feature exploited in sequential substitution strategies.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Explanation |
| Compound becomes sticky or oily. | Hydrolysis. | The compound has likely been exposed to significant moisture. The melting point of the hydrolyzed byproducts is lower than the parent compound, leading to a sticky appearance. The material is likely compromised and should be discarded.[7] |
| Inconsistent results between batches. | Improper Storage/Handling. | A previously opened bottle may have degraded. Use a fresh, unopened container or an aliquot that was stored under inert gas. This ensures the starting material's purity is not a variable in your experiment. |
| Reaction turns dark brown/black immediately. | Incompatible Base or High Temperature. | Using a very strong, non-hindered base or excessive heat can lead to polymerization or complex side reactions. Consider using a weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA) or running the reaction at a lower temperature. |
| TLC shows a new, more polar spot. | Degradation Product. | This is likely a hydrolyzed byproduct (e.g., 5-Bromo-2-chloro-4-hydroxy-3-nitropyridine), which is more polar due to the -OH group. Confirm by co-spotting with a sample you suspect has been exposed to moisture. |
DOT Diagram: Troubleshooting Experimental Issues
Caption: Troubleshooting flowchart for reactions involving the title compound.
Experimental Protocol: Regioselective SNAr with a Secondary Amine
This protocol describes a general procedure for the selective substitution at the C4 position, which is the kinetically favored site of attack.[6]
Objective: To synthesize a 4-amino-5-bromo-2-chloro-3-nitropyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., morpholine, piperidine) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Setup: In a fume hood, add this compound to an oven-dried, three-neck flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.
-
Dissolution: Dissolve the starting material in anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.2 M.
-
Reagent Preparation: In a separate dry flask, prepare a solution of the secondary amine (1.1 eq) and TEA (1.2 eq) in a small amount of the same anhydrous solvent.
-
Reaction: Cool the solution of the pyridine starting material to 0°C using an ice bath. Slowly add the amine/TEA solution dropwise via syringe over 10-15 minutes. A color change to yellow or orange is typically observed.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The starting material is less polar than the product.
-
Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-substituted product.
References
- Makosza, M., & Winiarski, J. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
- Chupakhin, O. N., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules.
- Jubilant Ingrevia. (n.d.).
- TCI Chemicals. (2025). Safety Data Sheet: 5-Bromo-2-cyano-3-nitropyridine.
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-chloro-3-nitropyridine.
- Thermo Fisher Scientific. (2025).
- Gorbunova, E., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals.
- Santa Cruz Biotechnology. (2018). Safety Data Sheet: 2-Bromo-6-chloro-3-nitropyridine.
- Chemistry Online. (2022). Nucleophilic substitution of pyridines.
- Capon, B., & Rees, C. W. (1966). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic.
- BLDpharm. (n.d.). 5-Bromo-2-chloro-4-methyl-3-nitropyridine.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 5-Bromo-3-nitropyridine-2-carbonitrile.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-3-nitropyridine 97%.
- Fengchen Group. (n.d.).
- Fisher Scientific. (2025). Safety Data Sheet: 2-Pyridinamine, 5-bromo-3-nitro-.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2-Amino-5-bromo-3-nitropyridine.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines.
- Behforouz, M., et al. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry.
- Sigma-Aldrich. (n.d.). 3-Bromo-4-chloro-5-nitropyridine.
- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- ResearchGate. (2016). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism.
- ChemicalBook. (n.d.). 2,4-Dichloropyridine synthesis.
- ResearchGate. (2015). Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine.
- CABI Digital Library. (2020).
- Sigma-Aldrich. (n.d.). 2,4-Dichloropyridine 97%.
- BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for 5-Bromo-2,4-dichloro-3-nitropyridine
Introduction
Welcome to the technical support center for the analysis of reactions involving 5-Bromo-2,4-dichloro-3-nitropyridine. This highly functionalized pyridine derivative is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its reactivity, governed by three distinct halogen atoms and an activating nitro group, allows for complex molecular architectures. However, this reactivity also necessitates precise and reliable reaction monitoring to ensure optimal yields, minimize byproduct formation, and guarantee the synthesis of the desired regioisomer.
This guide provides in-depth, practical advice for monitoring reactions of this compound using two of the most common analytical techniques in the organic synthesis lab: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into troubleshooting common issues, provide validated starting protocols, and explain the scientific principles behind our recommendations to empower you to confidently monitor your reactions.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and indispensable tool for the qualitative monitoring of organic reactions.[1] By observing the disappearance of the starting material and the appearance of product spots, a chemist can quickly gauge the progress of a reaction. For this compound, which is a relatively nonpolar starting material, substitution reactions with nucleophiles will typically lead to products with different polarities, making TLC an ideal monitoring technique.
Troubleshooting Guide & FAQs for TLC Analysis
Q1: My spots are streaking or tailing down the plate. What's causing this and how can I fix it?
A1: Streaking is a common issue in TLC and can be attributed to several factors:
-
Sample Overloading: Applying too much sample to the plate is the most frequent cause.[2][3] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.
-
Solution: Dilute your reaction aliquot significantly in a volatile solvent (e.g., dichloromethane or ethyl acetate) before spotting. Try spotting a smaller amount or applying the sample multiple times to the same spot, allowing the solvent to evaporate completely between applications.[3]
-
-
Inappropriate Solvent System: If the solvent system is too polar, it may not effectively move highly polar compounds, causing them to streak from the baseline. Conversely, if a compound has very high solubility in the mobile phase, it can also lead to streaking.
-
Solution: Adjust the polarity of your mobile phase. For this compound and its likely products, a good starting point is a mixture of ethyl acetate and hexanes. If you observe streaking, try decreasing the polarity (i.e., increasing the proportion of hexanes).
-
-
Compound Instability on Silica Gel: The acidic nature of standard silica gel can sometimes cause decomposition of sensitive compounds, which appears as a streak.[4]
-
Solution: To test for on-plate decomposition, you can perform a 2D TLC. Spot the sample in one corner, run the plate in one solvent system, then rotate it 90 degrees and run it again in the same solvent system. If the spot appears on the diagonal, the compound is stable. If new spots appear off the diagonal, decomposition is occurring.[4] In such cases, consider using TLC plates with a different stationary phase, such as alumina, or using a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to neutralize the silica surface.
-
Q2: I can't see any spots on my TLC plate after development.
A2: This can be a frustrating issue, but it is usually solvable:
-
Insufficient Concentration: The concentration of your analyte might be too low to be detected.[3]
-
Solution: Try concentrating your reaction aliquot before spotting or apply the sample multiple times to the origin.[3]
-
-
UV Inactivity: While the pyridine core of this compound is UV active, some reaction products or reactants may not be.
-
Solution: Ensure you are using a TLC plate with a fluorescent indicator (typically F254) and viewing it under a UV lamp at 254 nm.[1] If compounds are not UV active, you will need to use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing many organic compounds.
-
-
Compound Volatility: Highly volatile compounds may evaporate from the plate before or during development.
-
Solution: This is less likely with the target compound but can occur with certain reagents or low molecular weight products. Ensure the plate is developed promptly after spotting and is not heated.
-
-
Origin Line Submerged: If the origin line where you spotted your sample is below the level of the developing solvent in the chamber, your sample will dissolve into the solvent pool instead of migrating up the plate.[3]
-
Solution: Always ensure the solvent level is a few millimeters below your origin line.
-
Q3: My starting material and product have very similar Rf values, making it difficult to monitor the reaction.
A3: Poor separation is a common challenge when the polarity difference between the reactant and product is small.
-
Solution 1: Optimize the Mobile Phase: The key to good separation is finding a solvent system with the right polarity. Experiment with different ratios of ethyl acetate and hexanes. Even small changes can significantly impact resolution. You can also try adding a small amount of a third solvent with a different polarity, such as dichloromethane or methanol, to fine-tune the separation.
-
Solution 2: Use a Co-spot: A "co-spot" is a lane on the TLC plate where you spot both the starting material reference and the reaction mixture at the same origin.[1] If the reaction has gone to completion, you should see a single spot corresponding to the product. If the reaction is incomplete, you will see two distinct spots (or a vertically elongated spot if separation is still poor).
-
Solution 3: Change the Stationary Phase: If optimizing the mobile phase on silica is unsuccessful, consider using alumina TLC plates. The different adsorptive properties of alumina can sometimes provide the necessary selectivity for separating compounds with similar polarities.
Recommended TLC Protocol for this compound Reactions
This protocol provides a robust starting point for monitoring reactions.
Materials:
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Mobile Phase (Solvent System): A mixture of ethyl acetate and hexanes. A good starting ratio is 20:80 (v/v).
-
Developing Chamber: A glass jar with a lid, lined with filter paper.
-
Spotting Capillaries: Glass capillary tubes.
-
Visualization: UV lamp (254 nm).
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapors. Close the lid and allow it to equilibrate for 5-10 minutes.[1]
-
Prepare the TLC Plate: Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the plate. Mark the lanes for your starting material (SM), reaction mixture (R), and a co-spot (C).
-
Spot the Plate:
-
Dip a clean capillary tube into a dilute solution of your this compound starting material and briefly touch it to the origin in the 'SM' lane.
-
Withdraw a small aliquot from your reaction mixture, dilute it with a volatile solvent, and spot it in the 'R' lane.
-
In the 'C' lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.[1]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[1] Close the lid and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize and Interpret: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The reaction is complete when the starting material spot is absent in the 'R' lane.
Table 1: Suggested TLC Mobile Phases for Varying Product Polarities
| Expected Product Polarity | Starting Mobile Phase (Ethyl Acetate:Hexanes) | Adjustment if Rf is too Low | Adjustment if Rf is too High |
| Slightly more polar than SM | 10:90 to 20:80 | Increase Ethyl Acetate % | Decrease Ethyl Acetate % |
| Moderately polar | 30:70 to 50:50 | Increase Ethyl Acetate % | Decrease Ethyl Acetate % |
| Highly polar | 50:50 to 80:20 (may require adding MeOH) | Add 1-5% Methanol | Decrease Ethyl Acetate % |
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
For more quantitative and sensitive reaction monitoring, LC-MS is the technique of choice. It provides not only separation information (retention time) but also mass information, which is invaluable for confirming the identity of products and detecting unexpected byproducts.
Troubleshooting Guide & FAQs for LC-MS Analysis
Q1: I'm seeing poor peak shape (e.g., fronting or tailing) for my compound.
A1: Peak shape issues in LC-MS can be complex, but here are some common causes and solutions:
-
Injection Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause distorted peaks.
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If using a stronger solvent (like pure acetonitrile or methanol) is necessary, ensure the injection volume is as small as possible.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broad or fronting peaks.
-
Solution: Dilute your sample significantly before injection. LC-MS detectors are highly sensitive, and concentrations in the low µg/mL to ng/mL range are often sufficient.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the silica stationary phase (e.g., silanols).
-
Solution: Adding a small amount of a modifier to the mobile phase can help. For acidic compounds, 0.1% formic acid is standard. For basic compounds that may tail, a low concentration of a basic modifier might be necessary, although this can suppress positive ion ESI. Using a high-quality, end-capped C18 column can also minimize these interactions.
-
-
Column Degradation: Over time, columns can lose efficiency, leading to peak broadening.
-
Solution: Try flushing the column with a strong solvent or, if necessary, replace it.
-
Q2: I have low or no signal for my compound of interest.
A2: A lack of signal can be due to chromatographic or mass spectrometric issues:
-
Poor Ionization: this compound and its derivatives may ionize differently depending on their structure. Electrospray Ionization (ESI) is a good starting point.
-
Solution: Try both positive and negative ion modes. The pyridine nitrogen can be protonated in positive mode ([M+H]⁺), especially with an acidic mobile phase (e.g., containing 0.1% formic acid). Depending on the substituents, deprotonation or adduct formation might be favored in negative mode.
-
-
In-source Fragmentation or Instability: The compound may be fragmenting in the ion source before it can be detected as the molecular ion. Polychlorinated compounds can sometimes lose chlorine atoms.[5]
-
Solution: Optimize the source parameters, particularly the capillary voltage and cone/fragmentor voltage. Start with lower energy settings to favor the molecular ion. Also, check for common fragment ions, such as the loss of Cl ([M-Cl]⁺) or the nitro group ([M-NO₂]⁺).
-
-
Hydrolysis: The dichloro-substituents on the pyridine ring can be susceptible to hydrolysis, especially if the mobile phase has a high aqueous content and a non-neutral pH for an extended period.[5]
-
Solution: Use a relatively fast gradient to minimize the time the analyte spends in highly aqueous conditions on the column. Ensure the sample diluent is anhydrous if hydrolysis is a concern.
-
Q3: My mass spectrum is complex and difficult to interpret. How can I confirm the identity of my product?
A3: The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which is a powerful tool for identification.
-
Isotopic Pattern Analysis:
-
Chlorine: Has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A compound with one chlorine atom will have an M+2 peak that is about one-third the height of the M peak. A compound with two chlorines will have M, M+2, and M+4 peaks in a characteristic ratio.
-
Bromine: Has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A compound with one bromine atom will have M and M+2 peaks of nearly equal intensity.
-
-
Putting it Together: Your starting material, this compound (C₅HBr₂Cl₂N₂O₂), will have a complex isotopic pattern due to the presence of one bromine and two chlorine atoms. When a nucleophile replaces one of these halogens, the isotopic pattern of the product will change predictably. For example, if a chlorine is replaced by a group containing no other isotopic elements, the new M and M+2 peaks will reflect the presence of one bromine and one chlorine. Use an isotope pattern calculator to predict the expected spectrum for your starting material and potential products to aid in confirmation.
Recommended LC-MS Protocol for this compound Reactions
This method is a good starting point for achieving separation and obtaining mass spectral data for your reaction components.
Table 2: Suggested LC-MS Starting Parameters
| Parameter | Recommended Setting | Justification |
| LC Column | C18 Reversed-Phase (e.g., 50-100 mm x 2.1 mm, <3 µm) | Provides good retention and separation for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier to promote good peak shape and ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reversed-phase chromatography. |
| Gradient | 10% to 95% B over 10 minutes, hold for 2 min | A broad gradient is a good starting point to elute compounds of varying polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive & Negative | Start by scanning in both modes to determine the optimal ionization for your compounds. |
| Mass Range | m/z 100 - 600 | This range should cover the starting material, expected products, and potential dimers or byproducts. |
| Source Voltages | Start with manufacturer's default/autotune values | Optimize cone/fragmentor voltage to balance molecular ion intensity and fragmentation. |
Visualizing the Analytical Workflows
Conclusion
Effective reaction monitoring is paramount when working with reactive, multifunctional molecules like this compound. Both TLC and LC-MS offer complementary information to guide the synthetic chemist. TLC provides a rapid, qualitative snapshot of the reaction's progress, ideal for quick checks and optimizing conditions in real-time. LC-MS delivers quantitative data and mass confirmation, offering a higher level of confidence in product identity and purity. By understanding the principles behind each technique and anticipating common challenges, researchers can troubleshoot effectively, leading to more efficient and successful syntheses.
References
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Chemistry LibreTexts. [Link]
-
Costea, L. M., Rad, R., Cimpoiu, C., & Meghesan, A. (n.d.). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Retrieved from [Link]
-
Dioxin 20XX International Symposium. (2009). mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Dioxin 20XX. [Link]
-
ResearchGate. (n.d.). Hydrolysis of R-, S-, and racemic 2,4-DCPPM. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. University of Rochester. [Link]
-
Varma, P. P., et al. (2012). Supporting Information. Royal Society of Chemistry. [Link]
-
Waters. (n.d.). Routine Quantitation of Polychlorinated Biphenyls (PCBs) in Sediments Using Electron Ionization GC-MS/MS. Waters. [Link]
-
WNSST. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. WNSST. [Link]
-
World of Molecules. (n.d.). 5. Thin Layer Chromatography. World of Molecules. [Link]
Sources
Managing exothermic reactions in the synthesis of 5-Bromo-2,4-dichloro-3-nitropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2,4-dichloro-3-nitropyridine. The nitration of the 5-Bromo-2,4-dichloropyridine precursor is a highly exothermic process that demands meticulous control to ensure both safety and product quality. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges of this synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions grounded in chemical principles.
Issue 1: Uncontrolled Exothermic Reaction During Nitration
Question: My reaction temperature is rising rapidly and uncontrollably during the addition of the nitrating mixture. What immediate actions should I take, and what are the underlying causes?
Answer: An uncontrolled temperature spike is a serious safety concern, indicating a potential runaway reaction. Immediate and decisive action is critical.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating mixture.
-
Enhance Cooling: Ensure the reaction flask is fully submerged in the cooling bath (e.g., ice/salt or dry ice/acetone). If necessary, add more coolant to the bath.
-
Emergency Quenching (Last Resort): If the temperature continues to escalate, prepare for an emergency quench. This should be a pre-planned part of your experimental protocol. Slowly and cautiously transfer the reaction mixture to a large volume of crushed ice with vigorous stirring. Be aware that quenching a nitration reaction with water is itself a highly exothermic process due to the dilution of sulfuric acid and should only be performed as a last resort with appropriate safety measures in place.[1]
-
Alert Personnel: Inform your supervisor and any nearby colleagues of the situation.
Root Cause Analysis and Prevention:
| Potential Cause | Scientific Explanation | Preventative Measures |
| Rapid Addition of Nitrating Agent | The nitration of the pyridine ring is a highly exothermic process.[2] Adding the nitrating agent too quickly generates heat faster than the cooling system can dissipate it, leading to a rapid temperature increase.[1] | Employ a syringe pump or a dropping funnel for a slow, controlled, dropwise addition of the nitrating mixture. Constant monitoring of the internal reaction temperature is crucial.[1] |
| Inadequate Cooling | The cooling bath may lack the capacity to absorb the heat generated by the reaction, especially on a larger scale. | Use a cooling bath with a high heat capacity and a temperature significantly lower than the desired reaction temperature. An ice-salt or dry ice-acetone bath is often necessary.[2] |
| Poor Agitation | Inefficient stirring leads to localized "hot spots" where the concentration of reactants is high, causing a localized runaway that can propagate throughout the mixture.[1] | Use a properly sized stir bar or overhead stirrer to ensure vigorous and efficient mixing of the reaction medium. |
| Incorrect Reagent Concentration | Using overly concentrated acids can increase the reaction rate and the magnitude of the exotherm. | Adhere strictly to the recommended concentrations of nitric and sulfuric acid in the nitrating mixture. |
Workflow for Managing a Thermal Excursion
Caption: Decision workflow for an uncontrolled exothermic event.
Issue 2: Low Yield of this compound
Question: My final product yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can stem from several factors, from incomplete reaction to product loss during workup.
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Incomplete Nitration | The pyridine ring is electron-deficient and therefore deactivated towards electrophilic aromatic substitution, often requiring forcing conditions for nitration.[2] Insufficient reaction time or a temperature that is too low can lead to incomplete conversion. | Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature in a controlled manner. |
| Over-nitration | While the pyridine ring is generally deactivated, the presence of activating or directing groups can sometimes lead to the formation of dinitrated byproducts, especially with an excess of the nitrating agent or at higher temperatures.[2] | Use a minimal excess of the nitrating agent (typically 1.05-1.2 equivalents). Maintain a low reaction temperature and add the nitrating agent slowly to keep its instantaneous concentration low.[2] |
| Formation of Isomeric Byproducts | The directing effects of the bromo and chloro substituents on the pyridine ring can lead to the formation of other nitrated isomers. | While the 3-position is electronically favored for nitration in this system, careful control of reaction conditions, particularly temperature, is key. Lower temperatures generally favor higher selectivity. Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer. |
| Product Loss During Workup | The product may be partially soluble in the aqueous phase during quenching and neutralization. Inefficient extraction will lead to significant product loss. | Ensure the pH of the aqueous layer is carefully adjusted to neutrality or slight basicity before extraction to ensure the product is in its neutral, less water-soluble form. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the strong exotherm in this nitration reaction?
A1: The strong exotherm is a result of several contributing factors. The reaction of concentrated sulfuric acid with nitric acid to form the highly electrophilic nitronium ion (NO₂⁺) is itself an exothermic process. Subsequently, the electrophilic aromatic substitution reaction of the nitronium ion with the pyridine ring is also highly exothermic. Pyridine derivatives, being electron-deficient, often require forcing conditions which can further contribute to the overall heat generation.[2]
Q2: What is the optimal temperature range for the nitration of 5-Bromo-2,4-dichloropyridine?
A2: While the optimal temperature can vary based on the specific scale and equipment, a common starting point for the nitration of deactivated pyridines is to maintain a very low temperature, often between -10°C and 0°C, during the addition of the nitrating agent.[3] After the addition is complete, the reaction may be allowed to slowly warm to room temperature or gently heated to ensure completion. It is critical to perform small-scale optimization experiments to determine the ideal temperature profile for your specific setup.
Q3: How can I safely and effectively quench the nitration reaction?
A3: The standard and safest method for quenching a nitration reaction is to slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.[1][2] This serves two purposes: it rapidly cools the mixture and dilutes the strong acids. The dilution of sulfuric acid is highly exothermic, and the large volume of ice is necessary to absorb this heat. Following the quench, the acidic aqueous solution should be carefully neutralized with a base such as sodium carbonate or sodium hydroxide solution while maintaining cooling.[2]
Q4: What are the key safety precautions I should take when performing this synthesis?
A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.
-
Emergency Preparedness: Have an appropriate fire extinguisher, safety shower, and eyewash station readily accessible. Ensure a quenching agent and a plan for its use are in place before starting the reaction.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal procedures.
Q5: Are there any considerations for scaling up this reaction?
A5: Scaling up exothermic reactions presents significant challenges due to the change in the surface-area-to-volume ratio, which can lead to less efficient heat dissipation. For larger-scale synthesis, it is crucial to:
-
Use a Jacketed Reactor: A jacketed reactor with a circulating cooling system provides much better temperature control than a simple cooling bath.
-
Calorimetry Studies: Perform reaction calorimetry studies (e.g., using a reaction calorimeter) to accurately determine the heat of reaction and the rate of heat evolution. This data is essential for safe scale-up.
-
Slower Addition Rate: The rate of addition of the nitrating agent should be significantly slower on a larger scale to allow for adequate heat removal.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2,4-dichloropyridine (Precursor)
This protocol is adapted from a patented procedure and should be performed with strict adherence to all safety precautions.[4][5]
Step 1: Bromination of 2-amino-4-chloropyridine
-
In a suitable reaction vessel, dissolve 2-amino-4-chloropyridine in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-5-bromo-4-chloropyridine.
Step 2: Diazotization and Chlorination
-
Dissolve the crude 2-amino-5-bromo-4-chloropyridine in concentrated hydrochloric acid.
-
Cool the mixture to -30°C using a dry ice/acetone bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the internal temperature below -25°C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
In a separate vessel, prepare a solution of cuprous chloride in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the cuprous chloride solution, allowing the temperature to gradually rise to room temperature.
-
Monitor the reaction by TLC until completion.
-
Carefully quench the reaction by pouring it into ice water and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of ~8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-2,4-dichloropyridine.
Protocol 2: Nitration of 5-Bromo-2,4-dichloropyridine
This is a general protocol for the nitration of a deactivated pyridine ring and should be optimized for the specific substrate and scale.
-
In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cool the sulfuric acid to -5°C to 0°C in an ice-salt bath.
-
Slowly add 5-Bromo-2,4-dichloropyridine to the cold sulfuric acid with stirring, ensuring the temperature remains below 5°C.
-
In the dropping funnel, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative, maintaining the internal temperature between 0°C and 5°C. The addition should be very slow, typically over 1-2 hours.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional hour.
-
Allow the reaction to slowly warm to room temperature and stir for another 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it slowly onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a saturated solution of sodium carbonate or dilute sodium hydroxide until the pH is approximately 7-8, keeping the mixture cool in an ice bath.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Reaction Scheme and Control Points
Caption: Key steps and critical control points in the nitration process.
References
-
ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]. Accessed January 19, 2026.
-
YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]. Accessed January 19, 2026.
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]. Accessed January 19, 2026.
-
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]. Accessed January 19, 2026.
-
DAV University. Pyridines – Structure. DAV University. [Link]. Accessed January 19, 2026.
-
Journal of the Chemical Society, Perkin Transactions 2. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]. Accessed January 19, 2026.
-
Organic Syntheses. 2,3-diaminopyridine. Organic Syntheses. [Link]. Accessed January 19, 2026.
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]. Accessed January 19, 2026.
- Google Patents. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
-
YouTube. EAS Reactions with Pyridine. YouTube. [Link]. Accessed January 19, 2026.
-
PubChem. 5-Bromo-2,4-dichloropyridine. PubChem. [Link]. Accessed January 19, 2026.
-
ResearchGate. How to quench Pyridine? ResearchGate. [Link]. Accessed January 19, 2026.
-
ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]. Accessed January 19, 2026.
-
ResearchGate. Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material:4-amino-5-nitro-[2][6][7]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide. ResearchGate. [Link]. Accessed January 19, 2026.
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- 7. youtube.com [youtube.com]
Technical Support Center: Safe Handling of 5-Bromo-2,4-dichloro-3-nitropyridine
Disclaimer: This document is intended as a technical support guide for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 5-Bromo-2,4-dichloro-3-nitropyridine was not located during the compilation of this guide. The following precautions and procedures are synthesized from safety data for structurally similar compounds and general best practices for handling highly functionalized, potentially hazardous aromatic compounds. Always treat compounds of unknown toxicity with the highest level of caution. [1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before commencing any work.
Introduction: A Chemist's Perspective on this compound
This compound is a highly functionalized pyridine derivative. From a chemical standpoint, the combination of a nitro group (a strong electron-withdrawing group) and multiple halogen substituents on the pyridine ring suggests significant reactivity and potential biological activity. The electron-deficient nature of the ring makes it susceptible to nucleophilic substitution, while the overall structure is common in pharmacologically active molecules. This high reactivity profile necessitates a conservative and rigorous approach to safety and handling. The guidance herein is built on the principle of minimizing exposure and preparing for worst-case scenarios.
Hazard Identification & Summary Table
Based on analogous compounds like 5-Bromo-2-chloro-3-nitropyridine and other nitrated haloaromatics, this compound should be presumed to be highly hazardous.[2][3] The primary risks are acute toxicity upon ingestion, inhalation, or skin contact, as well as severe irritation to the skin, eyes, and respiratory system.[4][5]
| Hazard Classification | Anticipated Risk & GHS Statements | Rationale & Supporting Evidence |
| Acute Toxicity | Danger: Toxic if swallowed (H301), in contact with skin (H311), or if inhaled (H331).[6] | Structurally similar compounds are classified as Category 3 acute toxicants. The combination of halogens and a nitro group often contributes to toxicity. |
| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315).[2] | Halogenated nitropyridines are known skin irritants. Prolonged contact may lead to chemical burns.[4] |
| Serious Eye Damage/Irritation | Danger/Warning: Causes serious eye irritation (H319) or damage (H318).[2][3] | Direct contact with the solid or dust can cause severe and potentially irreversible eye damage.[7] |
| Target Organ Toxicity | Warning: May cause respiratory irritation (H335).[4] | Inhalation of dust can irritate the mucous membranes and upper respiratory tract.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the minimum Personal Protective Equipment (PPE) required for handling this compound?
A1: A multi-level PPE approach is mandatory to prevent all routes of exposure.[1]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to control dust and vapors.[8] The work area must be equipped with an eyewash station and a safety shower.[9]
-
Hand Protection: Double-gloving is required. Use a pair of nitrile gloves as the primary layer, with a second pair of chemical-resistant gloves (e.g., butyl rubber) as the outer layer.[1][10] Discard gloves immediately into a sealed waste bag if contamination is suspected.
-
Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards are the minimum requirement.[8][11] A full-face shield must be worn over the goggles whenever there is a risk of splashing or aerosolization, such as during solution preparation or transfer.[12]
-
Body Protection: A flame-resistant lab coat is mandatory. For procedures with a higher risk of spillage, such as handling quantities greater than a few grams, a chemical-resistant apron or disposable coverall should be worn over the lab coat.[1]
-
Respiratory Protection: If there is any risk of dust generation that cannot be controlled within a fume hood, a NIOSH-approved respirator with P100 (HEPA) filters is required.[1][2]
Q2: How should I properly store this chemical?
A2: Proper storage is critical to maintaining chemical stability and ensuring safety.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][13]
-
The container must be kept tightly closed to prevent moisture ingress and sublimation.[14]
-
Store in a locked cabinet or area designated for toxic compounds.[2]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]
Q3: What are the correct first-aid procedures for an exposure?
A3: Immediate and decisive action is critical. Alert colleagues and call for emergency medical assistance for any significant exposure.
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][15]
-
Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[16] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[6]
Q4: How do I dispose of waste containing this compound?
A4: All waste must be treated as hazardous.
-
Collect all solid waste (contaminated gloves, weigh paper, etc.) and residual chemical in a clearly labeled, sealed, and puncture-proof hazardous waste container.[4][13]
-
For chemical waste in solution, use a compatible, sealed hazardous waste container. Do not mix with incompatible waste streams.[18]
-
Disposal must be handled through your institution's EHS department or a licensed disposal company. Often, this involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[18]
Troubleshooting Guide: Experimental Scenarios
Scenario 1: A small solid spill (<1 gram) occurs inside the fume hood.
-
Problem: You've accidentally knocked over a vial containing the solid compound inside the fume hood.
-
Underlying Cause & Logic: The primary risk is the generation of airborne dust and contamination of the hood surface. The goal is to contain and clean the spill without creating dust or spreading the contaminant.
-
Step-by-Step Solution:
-
Do Not Panic: Keep the fume hood sash at the lowest practical working height.
-
Alert Personnel: Inform others in the lab of the spill.
-
Contain: If the material is near the edge, gently place absorbent pads around the spill to prevent it from spreading.
-
Clean-up: Gently cover the spill with a damp paper towel or absorbent pad to wet the powder and prevent it from becoming airborne. Do not spray solvent directly on the powder.
-
Collect: Carefully wipe up the material from the outside in, placing the contaminated pads/towels into a designated hazardous waste bag inside the hood.
-
Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Document: Report the spill to your lab manager or EHS department as per your institution's policy.
-
Scenario 2: You observe an unexpected color change or gas evolution during a reaction.
-
Problem: While running a reaction, the mixture darkens rapidly, and you notice gas bubbles.
-
Underlying Cause & Logic: This could indicate a runaway reaction, decomposition, or the formation of unexpected, potentially hazardous byproducts. The nitro group can be involved in exothermic decomposition, especially at elevated temperatures or in the presence of certain reagents. The priority is to safely bring the reaction under control.
-
Step-by-Step Solution:
-
Remove Heat: Immediately remove the heating source from the reaction vessel.
-
Cooling: If it is safe to do so, place the reaction vessel in an ice bath to cool it down.
-
Maintain Containment: Ensure the reaction remains within the fume hood. Lower the sash for protection.
-
Do Not Seal: Do not cap or seal a vessel that is evolving gas, as this could lead to a pressure buildup and explosion.
-
Alert & Evacuate: Inform your colleagues immediately. If the reaction seems uncontrollable, evacuate the immediate area and follow your lab's emergency procedures.
-
Post-Mortem Analysis: Once the situation is stable, the reaction must be quenched carefully (e.g., by slow addition to a large volume of a suitable solvent) before workup. A thorough analysis of the reaction conditions is necessary to understand the cause before attempting it again.
-
Emergency Spill Response Workflow
The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
Sources
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Technical Support Center: Purification of 5-Bromo-2,4-dichloro-3-nitropyridine
This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-2,4-dichloro-3-nitropyridine. As a Senior Application Scientist, this content is designed to be a practical resource for overcoming common purification challenges, ensuring the high purity required for subsequent applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Question: My final product is a yellowish, slightly sticky solid with a broad melting point range. What are the likely impurities?
Answer: A yellowish and sticky appearance, coupled with a broad melting point, suggests the presence of impurities. Based on the common synthetic routes to this compound, the following are the most probable contaminants:
-
Unreacted Starting Materials: Depending on the synthetic pathway, these could include 2,4-dichloro-3-nitropyridine or a brominating agent.
-
Isomeric Byproducts: Incomplete or non-selective reactions can lead to the formation of isomers, such as other brominated or chlorinated nitropyridine derivatives.
-
Hydrolysis Products: The chloro groups on the pyridine ring are susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of hydroxy-substituted pyridines. These are often more polar than the desired product.
-
Residual Solvents: Inadequate drying can leave residual solvents from the reaction or a previous purification step.
Question: How do I choose the most effective purification method for my sample?
Answer: The best purification strategy depends on the nature and quantity of the impurities. The following decision tree can guide you in selecting the optimal method.
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2,4-dichloro-3-nitropyridine and 2,4-dichloro-5-nitropyridine
For researchers and professionals in drug development and agrochemical synthesis, the selection of the right building block is paramount. Polysubstituted pyridines, particularly those bearing nitro and halogen functionalities, are highly valued intermediates due to their tunable reactivity. This guide provides an in-depth comparison of two such critical reagents: 5-Bromo-2,4-dichloro-3-nitropyridine and 2,4-dichloro-5-nitropyridine . We will dissect their structural nuances to explain the profound impact on their chemical behavior, supported by mechanistic insights and actionable experimental protocols.
Introduction: Two Isomers, Distinct Synthetic Fates
This compound and 2,4-dichloro-5-nitropyridine are both highly electrophilic pyridine derivatives, primed for Nucleophilic Aromatic Substitution (SNAr) reactions.[1] This reactivity makes them indispensable for forging new carbon-heteroatom bonds in the synthesis of complex molecular targets, including kinase inhibitors and stearoyl-CoA desaturase inhibitors.[1][2]
While structurally similar, the positional difference of the nitro group—the primary activating substituent—dictates a significant divergence in their reactivity and regioselectivity. Understanding these differences is not merely academic; it is fundamental to predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes.
| Feature | This compound | 2,4-dichloro-5-nitropyridine |
| CAS Number | 1346599-73-7 | 4487-56-3 |
| Molecular Formula | C₅HCl₂BrN₂O₂ | C₅H₂Cl₂N₂O₂ |
| Molecular Weight | 271.88 g/mol | 192.99 g/mol |
| Appearance | Yellow Crystalline Powder[3] | Light Orange to Yellow Powder |
| Key Structural Feature | Nitro group at C3 (ortho to both C2-Cl and C4-Cl) | Nitro group at C5 (ortho to C4-Cl, meta to C2-Cl) |
The Electronic Rationale: Why Substituent Placement Governs Reactivity
The reactivity of these compounds in SNAr reactions is governed by a two-step addition-elimination mechanism.[4][5] The rate-determining step is the initial nucleophilic attack, which temporarily disrupts the ring's aromaticity to form a high-energy anionic intermediate known as a Meisenheimer complex.[6] The stability of this complex is the key determinant of the reaction rate.
Several electronic factors are at play:
-
Pyridine Nitrogen: As an electronegative heteroatom, it inherently makes the pyridine ring electron-deficient and more susceptible to nucleophilic attack compared to benzene.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects. Its ability to delocalize the negative charge of the Meisenheimer complex via resonance is the single most important factor in activating the ring for SNAr.[7][8]
-
Halogens (-Cl, -Br): While also electron-withdrawing by induction, their primary role in this context is to serve as excellent leaving groups.
The critical difference between the two isomers lies in the relationship between the nitro group and the chloro leaving groups.
Case Study 1: 2,4-dichloro-5-nitropyridine
In this isomer, the nitro group at C5 is positioned ortho to the chlorine at C4, but meta to the chlorine at C2. This has profound implications for regioselectivity.
-
Attack at C4 (Favored): When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer intermediate can be directly delocalized onto the electronegative oxygen atoms of the adjacent nitro group.[5] This powerful resonance stabilization significantly lowers the activation energy for this pathway, making substitution at C4 rapid and highly selective.[5]
-
Attack at C2 (Disfavored): An attack at the C2 position does not permit direct resonance delocalization of the negative charge onto the nitro group.[5] The resulting intermediate is less stable, and this reaction pathway is kinetically disfavored.
This predictable regioselectivity makes 2,4-dichloro-5-nitropyridine a superb building block for introducing a nucleophile specifically at the C4 position.
Case Study 2: this compound
Here, the nitro group is at the C3 position, which is ortho to both the C2-Cl and C4-Cl leaving groups. This electronic arrangement activates both positions for nucleophilic attack. Furthermore, the presence of a third halogen (bromo at C5) further increases the overall electrophilicity of the ring via its inductive effect.
Overall Reactivity Prediction: Due to the dual activation by the C3-nitro group and the cumulative inductive withdrawal of three halogens, This compound is predicted to be significantly more reactive overall than 2,4-dichloro-5-nitropyridine.
Regioselectivity Prediction: Determining which chlorine is more labile is more nuanced.
-
Activation: Both C2 and C4 are strongly activated by the ortho nitro group.
-
Pyridine Nitrogen Effect: In general, the C2 and C4 positions of pyridine are the most susceptible to nucleophilic attack because the pyridine nitrogen can participate in stabilizing the negative charge of the intermediate.[9]
-
Steric Hindrance: The C2 position is flanked by the pyridine nitrogen and the nitro group, while C4 is flanked by the nitro group and the bromo group. Steric hindrance may play a role depending on the size of the incoming nucleophile.
Without direct experimental data, it is plausible that a mixture of 2- and 4-substituted products could be obtained, with the precise ratio depending heavily on the nucleophile, solvent, and temperature. This makes this compound a potentially more complex but also more versatile reagent for accessing different substitution patterns.
Experimental Protocols for Validation
Trustworthy science requires verifiable methods. The following protocols provide a framework for both the synthesis of a substituted product and, more critically, for a quantitative comparison of reactivity.
Protocol 1: Representative Nucleophilic Aromatic Substitution
This protocol, adapted from a known procedure for 2,4-dichloro-5-nitropyridine, can be used as a starting point for either isomer.[1]
Objective: To synthesize the mono-substituted product via reaction with cyclopentylamine.
Materials:
-
Dichloronitropyridine isomer (1.0 eq)
-
Cyclopentylamine (1.0 eq)
-
Triethylamine (2.0 eq, as a base to scavenge HCl)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
Dissolve the dichloronitropyridine isomer (e.g., 2.0 mmol) in anhydrous ACN (2 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
In a separate vial, prepare a solution of cyclopentylamine (2.0 mmol) and triethylamine (4.0 mmol) in anhydrous ACN (2 mL).
-
Slowly add the amine solution dropwise to the stirred pyridine solution at room temperature. The reaction is often exothermic and may develop a dark yellow/orange color.
-
Stir the reaction at room temperature for 10-60 minutes. The progress should be diligently monitored by Thin Layer Chromatography (TLC) or LC-MS to determine the consumption of starting material and the formation of product(s).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (EtOAc, 20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to yield the crude product.
-
Purify the product via column chromatography on silica gel.
Self-Validation: The identity and regiochemistry of the product(s) must be unequivocally confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For this compound, careful analysis will be required to distinguish between the C2 and C4 substitution isomers.
Protocol 2: Comparative Kinetic Analysis via UV-Vis Spectrophotometry
To objectively quantify the reactivity difference, a kinetic study to determine the second-order rate constants (k₂) is the authoritative approach.[4]
Objective: To determine the rate of reaction of each isomer with a model nucleophile (e.g., piperidine) under pseudo-first-order conditions.
Procedure:
-
Preparation of Solutions: Prepare stock solutions of each dichloronitropyridine isomer (e.g., 1 x 10⁻³ M) and a series of piperidine solutions of varying concentrations (e.g., 0.01 M to 0.1 M) in a suitable solvent (e.g., anhydrous methanol or ACN).
-
Wavelength Determination: Identify a wavelength (λ_max) where the substitution product shows significant absorbance while the starting materials show minimal absorbance.
-
Kinetic Measurement: a. Set the UV-Vis spectrophotometer to the determined λ_max and thermostat the cell holder to a constant temperature (e.g., 25.0 °C). b. Place a known volume of the piperidine solution into a quartz cuvette and allow it to equilibrate. c. Initiate the reaction by injecting a small, precise volume of the pyridine stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics. d. Immediately begin recording absorbance as a function of time until the reaction is complete.
-
Data Analysis: a. For each concentration of piperidine, calculate the observed rate constant (k_obs) by plotting ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line is -k_obs. b. Determine the second-order rate constant (k₂) by plotting k_obs versus the concentration of piperidine. The slope of this second plot is the k₂ value.
-
Comparison: The ratio of the k₂ values for the two isomers provides a direct, quantitative measure of their relative reactivity under the tested conditions.
Summary and Outlook
The reactivity of this compound and 2,4-dichloro-5-nitropyridine is a clear illustration of how subtle changes in molecular architecture lead to distinct chemical properties.
| Parameter | This compound | 2,4-dichloro-5-nitropyridine |
| Predicted Reactivity | Higher. Dual activation from C3-NO₂ and increased ring electrophilicity from three halogens. | Lower. Activation is primarily directed to one position. |
| Regioselectivity | Complex. Both C2 and C4 are activated. The outcome may be a mixture and is condition-dependent. | Highly Selective. Substitution occurs preferentially at the C4 position.[5] |
| Synthetic Utility | Potentially more versatile for accessing diverse isomers, but requires careful optimization to control regioselectivity. | A reliable and predictable building block for selective C4 functionalization. |
For the synthetic chemist, 2,4-dichloro-5-nitropyridine offers predictability and is the reagent of choice for unambiguous C4 substitution. In contrast, This compound is a more potent, albeit potentially less selective, electrophile. Its utility shines in scenarios where higher reactivity is required or where subsequent manipulation of the remaining chloro and bromo groups is desired, offering a richer tapestry of synthetic possibilities. The experimental frameworks provided herein empower researchers to validate these principles and make informed decisions in the rational design of novel chemical entities.
References
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
International Journal of Scientific Studies. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
PubMed Central. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems. Retrieved from [Link]
-
RSC Publishing. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]
-
ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. Retrieved from [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Pearson. (2024, September 23). EAS Reactions of Pyridine Explained. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
-
PubMed. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Retrieved from [Link]
-
YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1990). Electronic effects of heterocyclic substituents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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- 2. 2,4-DICHLORO-5-NITROPYRIDINE | 4487-56-3 [chemicalbook.com]
- 3. 379570050 [thermofisher.cn]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 5-Bromo-2,4-dichloro-3-nitropyridine
For researchers, synthetic chemists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, celebrated for its versatility in forging carbon-carbon bonds.[1][2] However, its application to highly functionalized, electron-deficient heteroaromatic systems like 5-Bromo-2,4-dichloro-3-nitropyridine presents a nuanced challenge. The presence of multiple potential reactive sites—one bromine and two chlorine atoms—along with a strongly deactivating nitro group, necessitates a carefully considered approach to catalyst selection to achieve the desired regioselectivity and yield.
This guide provides a comparative analysis of potential palladium-based catalytic systems for the selective Suzuki coupling at the C5-Bromo position of this compound. While direct comparative data for this specific substrate is not extensively available in the literature, we can draw on established principles of palladium catalysis and results from analogous systems to provide a robust, experimentally-grounded starting point for your investigations.
The Challenge: Regioselectivity in a Polychlorinated, Nitrated Pyridine
The primary challenge in the Suzuki coupling of this compound is achieving selective reaction at the carbon-bromine bond over the two carbon-chlorine bonds. The established reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > OTf >> Cl.[1] This inherent difference in reactivity forms the basis for achieving the desired C-Br activation. However, the strongly electron-withdrawing nature of the nitro group and the two chlorine atoms can significantly influence the electronic properties of the pyridine ring, potentially affecting catalyst performance and the propensity for side reactions.
Comparative Analysis of Recommended Catalytic Systems
Based on successful couplings of other electron-deficient and halogenated heteroaromatics, we can propose a tiered approach to catalyst screening. The following systems are presented in order of their recommended evaluation, starting with robust, versatile catalysts and moving to more specialized, high-activity systems.
| Catalyst System | Ligand | Recommended Base | Solvent System | Expected Performance & Rationale |
| System 1: The Versatile Workhorse | ||||
| Pd(dppf)Cl₂ | (built-in dppf) | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O or DME | High Selectivity, Good to Excellent Yields. Pd(dppf)Cl₂ is a highly reliable catalyst for a broad range of Suzuki couplings, including those with heteroaryl halides.[3] The dppf ligand provides a good balance of electron-donating properties and steric bulk, which can stabilize the palladium center and promote the desired reactivity. For similar 5-bromo-substituted heterocycles, this catalyst has demonstrated high efficacy.[3] |
| System 2: The Classic Choice | ||||
| Pd(PPh₃)₄ | (built-in PPh₃) | K₂CO₃ or Na₂CO₃ | Toluene/H₂O or 1,4-Dioxane/H₂O | Moderate to Good Yields, Potential for Longer Reaction Times. This is a classic, widely used catalyst. While it may require higher temperatures or longer reaction times compared to more modern systems, it is a cost-effective and readily available option. For some substrates, its performance can be excellent.[4] |
| System 3: High-Activity Buchwald Ligand System | ||||
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or 1,4-Dioxane | Potentially Highest Yields and Fastest Reactions. The Buchwald family of bulky, electron-rich phosphine ligands are designed for high-performance cross-coupling of challenging substrates, including aryl chlorides. While potentially overkill for the more reactive C-Br bond, they offer the best chance for high turnover numbers and efficiency, especially if lower catalyst loadings are desired. SPhos, in particular, has shown success in couplings with electron-deficient substrates. |
| System 4: Specialized Ferrocenyl Ligand System | ||||
| Pd₂(dba)₃ | FcPPh₂ | K₃PO₄ | 1,4-Dioxane/H₂O | High Selectivity for Polychlorinated Systems. Research on the selective Suzuki coupling of polychlorinated aromatics has highlighted the effectiveness of the monodentate ferrocenyl ligand, FcPPh₂.[5] This ligand has been shown to promote selective coupling at one chlorine site over another, suggesting it could be highly effective in promoting C-Br coupling while leaving the C-Cl bonds untouched in our target substrate. |
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing your reaction conditions.
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle. The reaction initiates with the oxidative addition of the aryl halide (R¹-X) to the active Pd(0) catalyst. This is followed by transmetalation with the boronic acid derivative (R²-B(OR)₂) in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[1]
Experimental Protocols
The following are detailed, step-by-step methodologies for the two most recommended starting points for the Suzuki coupling of this compound.
Protocol 1: Using Pd(dppf)Cl₂
This protocol is recommended as the primary starting point due to the high probability of success based on the catalyst's proven performance with similar heteroaromatic systems.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Degassed water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using a High-Activity Pd(OAc)₂/SPhos System
If Protocol 1 gives suboptimal results, or if a faster reaction with lower catalyst loading is desired, this high-activity system is the recommended next step.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous toluene
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, pre-mix the Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and SPhos (0.03 mmol, 3.0 mol%) in a small amount of the reaction solvent.
-
Add the catalyst/ligand pre-mixture to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (e.g., 6 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure as described in Protocol 1.
Experimental Workflow Visualization
The general workflow for screening and optimizing the Suzuki coupling of this compound can be visualized as follows:
Figure 2. A generalized experimental workflow for the screening and optimization of the Suzuki coupling reaction for this compound.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. Success hinges on the judicious selection of a catalytic system that can selectively activate the C-Br bond in the presence of two C-Cl bonds and a deactivating nitro group. This guide provides a scientifically-grounded, hierarchical approach to catalyst screening, beginning with the robust and versatile Pd(dppf)Cl₂ system and progressing to higher-activity catalysts as needed. By systematically applying the detailed protocols and understanding the underlying mechanistic principles, researchers can efficiently identify the optimal conditions for their specific synthetic needs, paving the way for the successful synthesis of novel, highly functionalized pyridine derivatives.
References
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Pd-catalyzed Cross-coupling Reactions Research Articles. R Discovery. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
C–C Coupling in sterically demanding porphyrin environments. PubMed Central. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]
-
Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI. [Link]
-
Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. PubMed Central. [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Bromo-2,4-dichloro-3-nitropyridine Derivatives
This guide offers an in-depth, comparative analysis of the spectroscopic techniques used to characterize 5-Bromo-2,4-dichloro-3-nitropyridine and its derivatives. As crucial intermediates in the synthesis of novel pharmaceutical compounds and functional materials, the unambiguous structural elucidation of these molecules is paramount.[1] This document moves beyond mere data reporting to provide a framework for rational spectroscopic analysis, grounded in the principles of physical organic chemistry and backed by established experimental protocols.
Our focus is on creating a self-validating analytical workflow. By understanding the interplay between molecular structure and spectroscopic output, researchers can confidently identify, differentiate, and assess the purity of these complex heterocyclic compounds. We will explore how the strong electron-withdrawing effects of the nitro group and the inductive and resonance effects of the halogen substituents manifest across various spectroscopic platforms.
The Analytical Workflow: A Holistic Approach to Structural Elucidation
Sources
A Senior Application Scientist's Comparative Guide to the Crystal Structures of Halogenated Nitropyridine Adducts
For researchers, scientists, and professionals in drug development, the precise control of molecular architecture in the solid state is a cornerstone of modern materials science and pharmaceutical development. Halogenated nitropyridines are a class of compounds of significant interest due to their versatile chemical reactivity and potential applications. The formation of crystalline adducts, or co-crystals, is a powerful strategy to modulate their physicochemical properties, such as solubility, stability, and bioavailability. This guide provides an in-depth technical comparison of the X-ray crystal structures of adducts formed by halogenated nitropyridines, grounded in experimental data and established principles of crystal engineering. While the specific adducts of 5-Bromo-2,4-dichloro-3-nitropyridine are not yet reported in open literature, this guide will draw upon structurally related compounds to illustrate the key principles and comparative features of this important class of molecular solids.
The Strategic Imperative of Crystal Engineering with Halogenated Nitropyridines
Halogenated nitropyridines serve as crucial building blocks in organic synthesis and medicinal chemistry. The electron-withdrawing nature of the nitro group and halogen substituents makes the pyridine ring susceptible to nucleophilic substitution, a key feature in the synthesis of more complex molecules. In the solid state, these functional groups become powerful directors of intermolecular interactions, governing how molecules assemble into a crystalline lattice.
Crystal engineering aims to understand and control these interactions to design materials with desired properties. By forming adducts with other molecules (co-formers), we can introduce new intermolecular interactions, such as hydrogen bonds and halogen bonds, which can significantly alter the crystal packing and, consequently, the material's bulk properties. This guide will delve into the experimental determination of these adduct structures and compare the supramolecular architectures that arise.
Experimental Workflow: From Co-crystal to Crystal Structure
The journey from a halogenated nitropyridine and a co-former to a fully characterized crystal structure is a meticulous process. The following protocol outlines the key steps, emphasizing the causality behind each experimental choice.
Co-crystallization: The Art of Supramolecular Synthesis
The goal of co-crystallization is to create a new crystalline phase where the halogenated nitropyridine and a selected co-former are present in a specific stoichiometric ratio.
Step-by-Step Co-crystallization Protocol:
-
Component Selection:
-
Halogenated Nitropyridine: The choice of the specific isomer (e.g., 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine) is critical as the relative positions of the halogen and nitro groups will dictate the accessible sites for intermolecular interactions.
-
Co-former: Select a co-former with complementary functional groups. For example, a molecule with strong hydrogen bond donors (e.g., carboxylic acids, phenols) is a good candidate to form hydrogen bonds with the nitro group or the pyridine nitrogen. A co-former with a good halogen bond acceptor (e.g., another pyridine) can interact with the halogen atom on the nitropyridine.
-
-
Solvent Screening:
-
Dissolve stoichiometric amounts of the halogenated nitropyridine and the co-former in a variety of solvents with different polarities (e.g., ethanol, acetonitrile, ethyl acetate, hexane). The ideal solvent should dissolve both components at elevated temperatures but allow for slow precipitation of the co-crystal upon cooling or evaporation.
-
-
Crystallization Method:
-
Slow Evaporation: This is the most common and often successful method. Allow the solvent to evaporate slowly from the solution at room temperature. This slow process allows for the ordered growth of single crystals.
-
Slow Cooling: Prepare a saturated solution at a higher temperature and then slowly cool it to induce crystallization.
-
Vapor Diffusion: Place a solution of the components in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the co-crystal is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility and promotes crystal growth.
-
-
Crystal Harvesting and Analysis:
-
Once single crystals of suitable size and quality are formed, they are carefully harvested and analyzed using single-crystal X-ray diffraction.
-
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis and structural characterization of co-crystals.
Comparative Analysis of Halogenated Nitropyridine Adduct Structures
The true power of crystal engineering lies in the ability to predict and understand the supramolecular synthons—robust and predictable patterns of intermolecular interactions—that form in the solid state. In the absence of data for our target molecule, we will compare the crystal structures of simpler, yet informative, halogenated nitropyridines and their adducts.
Case Study 1: The Crystal Structure of 2-Chloro-5-nitropyridine
The crystal structure of 2-chloro-5-nitropyridine itself provides a baseline for understanding its interaction preferences. In its pure crystalline form, adjacent molecules are linked by short Cl⋯O contacts of 3.068 Å.[1] This interaction, a type of halogen bond, forms chains of molecules. These chains are further organized into layers by C—H⋯O interactions.[1] This demonstrates the inherent ability of the chlorine and nitro groups to participate in directed intermolecular interactions even without a co-former.
Case Study 2: The Crystal Structure of 2-Chloro-3-nitropyridine
In the case of 2-chloro-3-nitropyridine, the nitro group is twisted by 38.5° with respect to the pyridine ring. The crystal packing is stabilized by a network of non-classical C—H⋯N and C—H⋯O hydrogen bonds, forming a layered motif. The different substitution pattern compared to the 5-nitro isomer leads to a different set of primary intermolecular interactions.
| Compound | Key Intermolecular Interactions | Supramolecular Motif |
| 2-Chloro-5-nitropyridine | Cl⋯O halogen bonds, C—H⋯O hydrogen bonds | Chains and layers |
| 2-Chloro-3-nitropyridine | C—H⋯N and C—H⋯O hydrogen bonds | Layered motif |
Table 1: Comparison of intermolecular interactions in the crystal structures of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine.
Supramolecular Synthons in Halogenated Nitropyridine Adducts
Caption: Common supramolecular synthons involving hydrogen and halogen bonds in adducts of halogenated nitropyridines.
The Role of the Cambridge Structural Database (CSD)
A critical tool for any senior application scientist in this field is the Cambridge Structural Database (CSD). The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[2][3] It is an invaluable resource for:
-
Searching for existing crystal structures: Before embarking on a lengthy experimental campaign, a thorough search of the CSD can reveal if the target adduct or a related structure has already been characterized.
-
Identifying common supramolecular synthons: By analyzing large families of related structures, researchers can identify robust and predictable interaction patterns that can guide the design of new co-crystals.
-
Understanding conformational preferences: The CSD provides a wealth of data on the preferred geometries of molecules and their functional groups.
For this guide, the CSD was the primary resource to confirm the absence of crystal structure data for this compound adducts and to find data for the related compounds discussed.
Conclusion and Future Outlook
While the crystal structure of this compound adducts remains to be elucidated, the principles of crystal engineering provide a clear roadmap for future investigations. The comparative analysis of simpler halogenated nitropyridines demonstrates the critical role that the position of the halogen and nitro substituents plays in directing the supramolecular assembly.
Future work should focus on the systematic co-crystallization of this compound and other multi-substituted nitropyridines with a diverse range of co-formers. This will not only lead to new materials with potentially valuable properties but also enrich our fundamental understanding of intermolecular interactions. The continued growth of the Cambridge Structural Database will be an essential component of this endeavor, providing the data necessary to develop predictive models for the rational design of functional crystalline materials.
References
-
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848. [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
Sources
A Researcher's Guide to Alternatives for 5-Bromo-2,4-dichloro-3-nitropyridine in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of building blocks is paramount. The polysubstituted pyridine, 5-Bromo-2,4-dichloro-3-nitropyridine, has long served as a valuable scaffold. Its inherent reactivity, dictated by the powerful electron-withdrawing nitro group and the strategically placed halogen atoms, allows for a range of functionalizations. However, the demands for diverse molecular architectures, improved reaction efficiencies, and alternative reactivity profiles necessitate a broader toolkit.
This guide provides an in-depth comparison of viable alternative reagents to this compound. We will delve into the reactivity, regioselectivity, and practical considerations of these alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
Understanding the Reactivity of the Core Scaffold
This compound is primed for nucleophilic aromatic substitution (SNAr). The nitro group at the 3-position strongly activates the pyridine ring, making the carbon atoms at the 2 and 4-positions highly electrophilic. This facilitates the displacement of the chloro leaving groups by a variety of nucleophiles. The bromine atom at the 5-position is generally less susceptible to SNAr but can serve as a handle for cross-coupling reactions.
Alternative Reagents: A Comparative Analysis
The choice of an alternative reagent hinges on the desired substitution pattern and the specific transformation to be achieved. We will explore a curated selection of commercially available and synthetically accessible alternatives, categorized by their structural motifs.
Alternative Polychlorinated and Halogenated Nitropyridines
These reagents offer variations in the substitution pattern, leading to different reactivity and regioselectivity.
-
2,6-Dichloro-3-nitropyridine: This isomer presents an interesting case for regioselectivity. The nitro group activates both the C2 and C6 positions. While the C6 position is para to the nitro group and might be expected to be more reactive, the inductive effect of the nitro group can make the C2 position more electron-deficient, often leading to kinetically controlled substitution at C2.[1]
-
2-Chloro-3,5-dinitropyridine: The presence of two nitro groups significantly enhances the electrophilicity of the pyridine ring, making the chlorine at the 2-position exceptionally labile for SNAr reactions.[2][3] This high reactivity allows for substitutions under milder conditions compared to mono-nitro analogs.
-
2,4,6-Trichloropyridine: Lacking a nitro group, the reactivity of this scaffold is lower than the nitrated pyridines. However, it offers three potential sites for substitution. Nucleophilic attack generally favors the 4-position, followed by the 2- and 6-positions. Regioselectivity can often be controlled by stoichiometry and reaction conditions.
Alternative Heterocyclic Scaffolds
Expanding beyond the pyridine core can open up new avenues for molecular design.
-
2,4,6-Trichloropyrimidine: This pyrimidine analog is highly reactive towards nucleophilic substitution due to the presence of two ring nitrogens.[4] The chlorine atoms at the 2, 4, and 6-positions are all activated and can be sequentially displaced, often with a high degree of regioselectivity.[5][6] Substitution typically occurs preferentially at the 4-position, followed by the 6- and then the 2-position.
Comparative Data: Reactivity and Regioselectivity
| Reagent | Key Features | Typical Reaction | Regioselectivity |
| This compound | Highly activated, two chloro leaving groups | SNAr with amines, alkoxides | C4 substitution generally preferred |
| 2,6-Dichloro-3-nitropyridine | Two activated chloro positions | SNAr with amines | Kinetically favors C2 substitution[1] |
| 2-Chloro-3,5-dinitropyridine | Highly activated due to two nitro groups | SNAr with various nucleophiles | Substitution at C2 |
| 2,4,6-Trichloropyridine | Three chloro leaving groups, no nitro activation | SNAr with amines, phenoxides | Preferential substitution at C4 |
| 2,4,6-Trichloropyrimidine | Highly activated pyrimidine core | SNAr with amines, alkoxides | C4 > C6 > C2 substitution[5][6] |
Experimental Protocols
Protocol 1: Amination of 2,6-Dichloro-3-nitropyridine
This protocol describes the reaction of 2,6-dichloro-3-nitropyridine with aqueous ammonia in methanol to favor substitution at the 2-position.
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Methanol
-
25% Aqueous ammonia solution
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in methanol at room temperature.[7]
-
Add 25% aqueous ammonia solution (1.4 eq) to the solution.[7]
-
Heat the reaction mixture to 35-40 °C for 2 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 20 °C.[7]
-
Filter the resulting solid, wash with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.[7]
Protocol 2: Sequential Amination of 2,4,6-Trichloropyrimidine
This protocol illustrates the stepwise substitution on 2,4,6-trichloropyrimidine, highlighting the ability to introduce different nucleophiles.
Materials:
-
2,4,6-Trichloropyrimidine
-
Primary or secondary amine (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.0 eq)
-
Acetonitrile
Procedure for Monosubstitution:
-
Dissolve 2,4,6-trichloropyrimidine in acetonitrile and cool to 0 °C.
-
Add the amine (1.0 eq) followed by DIPEA (1.0 eq).
-
Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 2 hours.[6]
-
The major product will be the 4-amino-2,6-dichloropyrimidine.
Further Substitution: The resulting dichloropyrimidine can then be subjected to a second nucleophilic substitution, which will preferentially occur at the 6-position under similar or slightly more forcing conditions.
Alternative Synthetic Strategies: Beyond SNAr
For less activated aryl halides or when SNAr reactions prove challenging, modern cross-coupling reactions offer a powerful alternative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8][9][10] This method is particularly useful for coupling less reactive chlorides and for a broader range of amines.[11][12]
Conceptual Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Mechanistic Considerations: Understanding Regioselectivity
The regioselectivity of nucleophilic attack on these heterocyclic systems is governed by a combination of electronic and steric factors. The formation of a stable Meisenheimer intermediate is key.
Caption: Mechanistic pathways for nucleophilic attack on 2,6-dichloro-3-nitropyridine.
In the case of 2,6-dichloro-3-nitropyridine, attack at the C2 position is often kinetically favored due to the strong inductive electron withdrawal by the adjacent nitro group, making the C2 carbon more electrophilic.[1] However, the product of C6 attack may be thermodynamically more stable.
For pyrimidine systems like 2,4,6-trichloropyrimidine, the two ring nitrogens exert a strong activating effect, with the C4 and C6 positions being particularly electron-deficient.
Conclusion
While this compound remains a useful synthetic intermediate, a wealth of alternative reagents offers greater flexibility in the design and synthesis of complex molecules. By understanding the nuanced reactivity and regioselectivity of alternatives like other polychlorinated nitropyridines and related heterocyclic systems such as trichloropyrimidine, researchers can expand their synthetic toolbox. Furthermore, the application of modern synthetic methods like the Buchwald-Hartwig amination provides a powerful alternative to classical SNAr, broadening the scope of accessible molecular architectures. The choice of reagent should be guided by the desired final structure, with careful consideration of the electronic and steric factors that govern the reaction pathway.
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- 2,4,6-Trichloropyrimidine. Reaction with Anilines.
- Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.
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- Synthesis of substituted pyridines.
- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. Published August 16, 2022.
- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. NIH. Published July 1, 2008.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Accessed January 19, 2026.
- Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents...
- Process for producing 2,3-diamino-6-methoxypyridine.
- Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. Ningbo Inno Pharmchem Co., Ltd. Accessed January 19, 2026.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Buchwald–Hartwig amination. Wikipedia. Accessed January 19, 2026.
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- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompuChem. Accessed January 19, 2026.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
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- Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.
- Facile Pyridine S N Ar Reactions via N-Phosphonium-Pyridinium Intermedi
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- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC. Published November 1, 2018.
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- Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction.
- Lewis Acids for the Activation of Pyridines for Further Functionalisation.
- 2-Chloro-3,5-dinitropyridine for synthesis. Sigma-Aldrich. Accessed January 19, 2026.
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- De novo Synthesis of Substituted Pyridines.
- The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. The Baran Laboratory, Scripps Research. Accessed January 19, 2026.
- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. The Denmark Group, University of Illinois Urbana-Champaign. Accessed January 19, 2026.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Accessed January 19, 2026.
- Optimizing Regioselectivity in 2,4,5-Trichloropyrimidine Reactions. Benchchem. Accessed January 19, 2026.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. Benchchem. Accessed January 19, 2026.
- General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Accessed January 19, 2026.
- Table of Contents. The Royal Society of Chemistry. Accessed January 19, 2026.
- Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Accessed January 19, 2026.
- 2,3,6-Trichloropyridine. Sigma-Aldrich. Accessed January 19, 2026.
- General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Accessed January 19, 2026.
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The Analytical Challenge: Identifying Potential Isomeric Impurities
An In-Depth Comparative Guide to the Isomeric Purity Analysis of 5-Bromo-2,4-dichloro-3-nitropyridine
For researchers, scientists, and drug development professionals, the chemical purity of a starting material is not merely a specification—it is the bedrock of reproducible and reliable downstream results. This compound is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of complex pharmaceutical agents and agrochemicals. Its utility is dictated by the precise arrangement of its substituents. The presence of even minor positional isomers can lead to significant side reactions, reduced yields, and the generation of difficult-to-separate impurities in subsequent synthetic steps, ultimately compromising the efficacy and safety of the final product.
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of this compound. We will move beyond simple procedural descriptions to explore the underlying principles and strategic rationale for method selection, empowering you to choose and implement the most effective analytical strategy for your specific needs.
The synthesis of polysubstituted pyridines can be complex, often yielding a mixture of positional isomers. For this compound, the primary impurities are likely to be other isomers where the bromo, chloro, and nitro groups are arranged differently on the pyridine ring. These can arise from non-regioselective nitration or halogenation steps. Understanding these potential impurities is the first step in developing a robust analytical method capable of resolving them.
Common Potential Isomers Include:
-
Regioisomers of Nitration: 5-Bromo-2,4-dichloro-X-nitropyridine (where the nitro group is not at the 3-position).
-
Regioisomers of Halogenation: X-Bromo-Y,Z-dichloro-3-nitropyridine (where the halogens are at different positions).
-
Process-Related Impurities: Starting materials or intermediates, such as dichloronitropyridine (lacking bromine) or bromodichloropyridine (lacking the nitro group).
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique depends on the specific goal, whether it is routine quality control (QC), in-depth structural confirmation, or impurity identification. The three primary techniques for this analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Application | Quantitative analysis of purity and impurities for routine QC. | Qualitative and quantitative analysis of volatile, thermally stable isomers. | Definitive structural elucidation and identification of unknown isomers. |
| Resolution | Excellent, especially with specialized columns (e.g., PFP, high-density C18). | Very high, particularly with capillary columns. | Not a separation technique; resolution refers to spectral dispersion. |
| Sensitivity | High (ng to pg range with UV detection). | Very high (pg to fg range), especially with selected ion monitoring (SIM).[1] | Relatively low; requires µg to mg quantities for clear signals of minor isomers. |
| Throughput | High; typical run times are 10-30 minutes. | Moderate to high; run times are comparable to HPLC. | Low; requires longer acquisition times, especially for 2D NMR. |
| Structural Information | Limited; provides retention time and UV spectrum. | Provides retention time and a fragmentation pattern (mass spectrum) aiding identification.[2] | Unambiguous; provides detailed connectivity and spatial information.[3][4][5] |
| Quantitation | Excellent; highly linear and reproducible. | Good; requires appropriate internal standards for best accuracy. | Good for major components; challenging for trace impurities without specialized techniques. |
Workflow for Analytical Method Selection
The optimal analytical path is determined by the objective. For routine batch release, speed and quantitative accuracy are paramount, making HPLC the method of choice. For identifying an unknown impurity, the structural insight from NMR and the fragmentation data from GC-MS are indispensable.
Caption: Decision tree for selecting the optimal analytical technique.
In-Depth Protocol: Isomeric Purity by Reversed-Phase HPLC
For routine quality control, HPLC offers the best balance of resolution, sensitivity, and throughput. The following protocol is a robust starting point for separating this compound from its key isomers.
Causality of Method Choices
-
Column Selection : A Pentafluorophenyl (PFP) column is recommended.[6] Unlike standard C18 columns that separate primarily based on hydrophobicity, PFP columns offer multiple interaction mechanisms, including hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. This is particularly effective for separating halogenated aromatic isomers, which may have very similar hydrophobicities but different electronic distributions.[7]
-
Mobile Phase : An acetonitrile/water gradient is chosen. Acetonitrile is an excellent solvent for this class of compounds and has a low UV cutoff. A buffer (e.g., phosphate) or acid modifier (e.g., formic acid) is used to maintain a consistent pH, ensuring reproducible retention times and sharp peak shapes by suppressing the ionization of any acidic or basic functional groups.
-
Detection : UV detection at 254 nm is selected as aromatic, nitro-substituted compounds typically exhibit strong absorbance at this wavelength.
Experimental Protocol
-
Instrumentation and Materials
-
HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Reference Standard: Well-characterized this compound.
-
Sample: The batch of this compound to be tested.
-
-
Chromatographic Conditions
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 35 °C
-
Injection Volume : 2 µL
-
Detection Wavelength : 254 nm
-
Gradient Program :
Time (min) % Mobile Phase B 0.0 40 15.0 80 15.1 95 17.0 95 17.1 40 | 20.0 | 40 |
-
-
Sample Preparation
-
Accurately weigh and dissolve the reference standard and test sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the solutions through a 0.22 µm syringe filter before injection.
-
-
System Suitability Testing (SST) - A Self-Validating System Before analyzing samples, the system's performance must be verified. This ensures the trustworthiness of the results.[8][9] A solution containing the main compound and spiked, known impurities should be injected.
-
Tailing Factor : The peak for the main compound should have a tailing factor ≤ 1.5.
-
Resolution : The resolution between the main peak and the closest eluting impurity should be ≥ 2.0.
-
Reproducibility : Five replicate injections of the reference standard should show a relative standard deviation (RSD) of ≤ 1.0% for the peak area.
-
-
Analysis and Calculation
-
Inject the prepared sample solution.
-
Identify the main peak corresponding to this compound by comparing its retention time to the reference standard.
-
Calculate the percentage of each impurity using the area percent method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
-
Method Validation Principles
This protocol must be validated according to ICH Q2(R2) guidelines to be considered reliable for its intended purpose.[10][11][12] Key parameters to assess include:
-
Specificity : The ability to separate the main compound from all potential impurities and degradation products.[8]
-
Linearity : Demonstrating a direct relationship between concentration and detector response.
-
Accuracy & Precision : Ensuring the results are close to the true value and are reproducible.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : Determining the lowest concentration of impurities that can be reliably detected and quantified.
HPLC Experimental Workflow Diagram
This diagram illustrates the logical flow from sample receipt to final report generation for the HPLC protocol described above.
Caption: Step-by-step workflow for HPLC purity analysis.
Conclusion
The robust analysis of isomeric purity for key intermediates like this compound is non-negotiable in a regulated research and development environment. While HPLC provides the ideal platform for routine quantitative assessment due to its high resolution, sensitivity, and reliability, a multi-faceted approach is crucial for comprehensive characterization. GC-MS serves as a powerful complementary technique for identifying volatile impurities, while NMR remains the ultimate authority for absolute structural confirmation. By understanding the strengths and limitations of each method and applying a logical, validation-centric approach, scientists can ensure the quality of their materials and the integrity of their results.
References
- AMSbiopharma. (2025, July 22).
- Benchchem. (n.d.).
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Benchchem. (n.d.). Structural Elucidation of Pyridine-2,6-d2 via NMR Spectroscopy: An In-depth Technical Guide.
- IntuitionLabs. (n.d.). ICH Q2(R2)
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- International Journal of Research and Review. (2025, August 8).
- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
- Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine.
- LCGC. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI–MS–MS.
- Regalado, E. L., et al. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Animal Health Laboratory. (2019, May 13). GC/MS-LC/MS multi-residue method.
- Chromatography Forum. (2015, May 7).
- Journal of Pharmaceutical and Allied Sciences. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae.
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A Comparative Guide to Scalable Synthesis of 5-Bromo-2,4-dichloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-dichloro-3-nitropyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom, two chlorine atoms, and a nitro group, provides multiple reactive sites for the construction of complex molecular architectures. The electron-deficient nature of the pyridine ring, further accentuated by the withdrawing effects of the nitro and halogen substituents, makes it a valuable synthon for various nucleophilic substitution and cross-coupling reactions. This guide provides a comparative analysis of two potential scalable synthesis routes to this important building block, offering insights into their respective advantages and challenges.
Methodology Overview
Two primary synthetic strategies are evaluated for the scalable production of this compound:
-
Route 1: Late-Stage Nitration. This approach involves the initial synthesis of a di-chlorinated bromopyridine intermediate, followed by nitration in the final step.
-
Route 2: Early-Stage Nitration. This alternative strategy begins with a pre-nitrated and brominated pyridine precursor, with the chloro substituents introduced in the later stages.
This guide will delve into the detailed experimental protocols for each route, followed by a comparative analysis of their scalability, safety, and overall efficiency.
Route 1: Late-Stage Nitration via 5-Bromo-2,4-dichloropyridine
This synthetic pathway commences with the commercially available 2-amino-4-chloropyridine and proceeds through a two-step sequence to form the key intermediate, 5-Bromo-2,4-dichloropyridine, which is then nitrated.
Reaction Scheme
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-4-chloropyridine
-
Procedure: In a suitable reaction vessel, dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (CH₂Cl₂). Cool the solution to 0°C. Slowly add N-bromosuccinimide (NBS) (1.1 eq) in portions, maintaining the temperature below 5°C. Stir the reaction mixture at this temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.[1]
-
Causality: The use of NBS provides a milder and more selective bromination compared to liquid bromine, which is crucial for preventing over-bromination and improving the overall yield and purity of the intermediate. Dichloromethane is a suitable solvent due to its inertness and ability to dissolve the starting material.
Step 2: Synthesis of 5-Bromo-2,4-dichloropyridine via Sandmeyer Reaction
-
Procedure: Suspend the crude 2-amino-5-bromo-4-chloropyridine (1.0 eq) in concentrated hydrochloric acid and cool the mixture to -5 to 0°C. A solution of sodium nitrite (NaNO₂) (1.2 eq) in water is then added dropwise, ensuring the temperature is strictly maintained within this range to form the diazonium salt. After the addition is complete, the mixture is stirred for an additional hour at 0°C. In a separate vessel, a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid is prepared. The cold diazonium salt solution is then slowly added to the CuCl solution. The reaction mixture is allowed to warm to room temperature and then heated to 50-60°C until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The crude product is often purified by column chromatography.[1][2]
-
Causality: The Sandmeyer reaction is a robust method for converting an amino group on an aromatic ring to a halogen. The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. Copper(I) chloride acts as a catalyst to facilitate the substitution of the diazonium group with a chloride ion.
Step 3: Nitration of 5-Bromo-2,4-dichloropyridine
-
Procedure (Proposed): Based on the nitration of similar electron-deficient pyridine derivatives, the following conditions are proposed. In a flask equipped for aggressive reactions, cool a mixture of fuming nitric acid and oleum (or concentrated sulfuric acid) to 0°C. Slowly add 5-Bromo-2,4-dichloropyridine while maintaining the low temperature. After the addition, the reaction mixture is slowly warmed to room temperature and then heated to 80-120°C for several hours. The reaction progress should be carefully monitored. Upon completion, the reaction mixture is cautiously poured onto crushed ice and neutralized with a base (e.g., NaOH or NH₄OH). The precipitated product is collected by filtration, washed with water, and dried. Further purification may be achieved by recrystallization or column chromatography.
-
Causality: The pyridine ring in 5-Bromo-2,4-dichloropyridine is highly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing halogen atoms and the inherent electron-deficient nature of the pyridine nitrogen. Therefore, harsh nitrating conditions, such as a mixture of fuming nitric acid and oleum, are necessary to generate a sufficiently electrophilic nitronium ion (NO₂⁺) and overcome the high activation energy of the reaction.
Route 2: Early-Stage Nitration via 2-Amino-5-bromo-3-nitropyridine
This alternative approach introduces the nitro and bromo groups at an early stage, followed by the sequential introduction of the two chloro substituents.
Reaction Scheme
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
-
Procedure: To a stirred mixture of concentrated sulfuric acid, add 2-amino-5-bromopyridine (1.0 eq) at a rate that maintains the temperature below 10°C. Cool the mixture to 0°C. A mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, keeping the temperature below 5°C. After the addition, the reaction is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred for an additional period. The reaction mixture is then carefully poured onto ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield the product.[3][4]
-
Causality: The amino group at the 2-position is a strong activating group and directs the electrophilic nitration to the 3- and 5-positions. Since the 5-position is already occupied by bromine, the nitration selectively occurs at the 3-position. The use of concentrated sulfuric acid protonates the pyridine nitrogen, further deactivating the ring, but the activating effect of the amino group is still dominant.
Step 2: Synthesis of 5-Bromo-2-chloro-3-nitropyridine via Sandmeyer Reaction
-
Procedure: Suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in 6 M hydrochloric acid and cool to 0°C. Slowly add a solution of sodium nitrite (1.2 eq) in water, maintaining the temperature below 5°C. Stir the mixture for 1 hour at 0°C. To this diazonium salt solution, add a solution of copper(I) chloride (1.3 eq) in hydrochloric acid. The mixture is then warmed to room temperature and may require gentle heating to complete the reaction (indicated by the cessation of nitrogen evolution). The product is then isolated by extraction with an organic solvent, followed by washing, drying, and concentration of the organic phase. Purification is typically performed by column chromatography.[5]
-
Causality: Similar to Route 1, the Sandmeyer reaction is employed to replace the amino group with a chloro substituent. The reaction conditions are standard for this type of transformation.
Step 3: Chlorination of 5-Bromo-2-chloro-3-nitropyridine
-
Procedure (Proposed): A potential method for the introduction of the second chlorine atom at the 4-position would involve reacting 5-bromo-2-chloro-3-nitropyridine with a strong chlorinating agent such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃), possibly in a sealed tube or at elevated temperatures. The reaction would likely require an inert solvent. After the reaction is complete, the mixture would be carefully quenched with ice water, and the product extracted with an organic solvent. Purification would likely be necessary.
-
Causality: The introduction of a chlorine atom onto the already electron-deficient pyridine ring is challenging and likely requires forcing conditions. Reagents like PCl₅ and POCl₃ are commonly used for such chlorinations of heteroaromatic compounds.
Comparative Analysis of Scalability
| Parameter | Route 1: Late-Stage Nitration | Route 2: Early-Stage Nitration |
| Starting Materials | 2-Amino-4-chloropyridine (readily available) | 2-Amino-5-bromopyridine (readily available) |
| Number of Steps | 3 | 3 |
| Key Intermediates | 5-Bromo-2,4-dichloropyridine | 2-Amino-5-bromo-3-nitropyridine, 5-Bromo-2-chloro-3-nitropyridine |
| Overall Yield | Potentially higher, as the nitration of a less substituted ring in Route 2 might be more efficient. However, the final nitration in Route 1 is on a highly deactivated ring, which could lead to lower yields. | The initial nitration is on a more activated ring, which could lead to higher yields for this step. The subsequent Sandmeyer and chlorination steps are standard transformations. |
| Purification | Column chromatography is likely required for the intermediate and final product. | Column chromatography is likely required for the intermediates and final product. |
| Scalability of Key Steps | The initial bromination and Sandmeyer reactions are generally scalable, though Sandmeyer reactions require careful temperature control and handling of diazonium salts. The final nitration with fuming nitric acid and oleum presents significant safety and handling challenges at scale. | The initial nitration is a standard, scalable reaction. The Sandmeyer reaction has the same scalability considerations as in Route 1. The final chlorination step with PCl₅/POCl₃ can be challenging to scale due to the corrosive and reactive nature of the reagents. |
| Safety Concerns | High: The final nitration step involves highly corrosive and oxidizing reagents (fuming nitric acid, oleum) with the potential for runaway reactions. The Sandmeyer reaction involves the formation of potentially unstable diazonium salts. | Moderate to High: The initial nitration involves strong acids. The Sandmeyer reaction has the same hazards as in Route 1. The final chlorination with PCl₅/POCl₃ involves hazardous and corrosive reagents. |
| Cost-Effectiveness | Dependent on the yield of the final nitration step and the cost of handling hazardous reagents at scale. | Potentially more cost-effective if the overall yield is higher and the final chlorination is more manageable than the nitration in Route 1. |
Conclusion and Recommendations
Both Route 1 and Route 2 present viable, yet challenging, pathways for the synthesis of this compound.
Route 1 has the advantage of utilizing a well-established and scalable synthesis for the key intermediate, 5-Bromo-2,4-dichloropyridine. However, the major drawback is the final nitration step on a highly deactivated substrate, which necessitates harsh and hazardous reaction conditions that may be difficult and costly to implement on an industrial scale. The yield of this final step is also a significant uncertainty.
Route 2 appears more promising from a chemical standpoint, as the initial nitration occurs on a more activated ring, likely leading to a higher yield for this critical step. The subsequent Sandmeyer reaction is a standard procedure. The main challenge in this route lies in the final chlorination step, for which a specific protocol needs to be developed and optimized. However, the reagents for this step, while hazardous, may be more manageable at scale compared to the fuming nitric acid/oleum mixture required in Route 1.
Recommendation: For research and development purposes, both routes are worthy of investigation. For large-scale production, Route 2 is likely the more scalable and potentially safer option , provided that an efficient and safe protocol for the final chlorination step can be developed. The early introduction of the nitro group avoids a difficult late-stage nitration on a deactivated ring system. Further process development and optimization would be required to validate the scalability and economic viability of either route.
References
-
Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 1059–1064. [Link]
- Guidechem. (n.d.). How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE? FAQ.
-
Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Retrieved from a relevant chemical supplier's technical blog.
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013).
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 5-Bromo-2,4-dichloro-3-nitropyridine in Drug Discovery
For medicinal chemists and drug development professionals, the strategic selection of building blocks is a critical determinant of a project's success, influencing timelines, cost, and the quality of the chemical matter generated. The pyridine scaffold is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, permeability, potency, and target binding through hydrogen bonding interactions.[1][2] Highly substituted pyridines, such as 5-Bromo-2,4-dichloro-3-nitropyridine, represent a class of advanced intermediates that offer immense synthetic versatility but also command a higher initial cost. This guide provides an in-depth cost-benefit analysis of employing this powerful reagent, comparing its performance with key alternatives and offering the field-proven insights necessary for making informed strategic decisions in drug discovery programs.
Unpacking the Synthetic Potential of this compound
This compound is a synthetically powerful building block due to its dense and strategically arranged functionalization. The pyridine core is decorated with three distinct halogen atoms and an electron-withdrawing nitro group, creating a molecule with multiple, differentially reactive sites. This high degree of functionalization is its primary asset in drug discovery.
Key Structural & Reactivity Features:
-
Activated Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group at the C3 position, combined with the halogens, strongly activates the pyridine ring for SNAr reactions.
-
Regioselective Reactivity: The chlorine atom at the C4 position is the most activated site for nucleophilic attack, allowing for selective substitution while leaving the C2-chloro and C5-bromo positions available for subsequent, orthogonal transformations. This predictable regioselectivity is crucial for building molecular complexity in a controlled manner.[3]
-
Multiple Handles for Diversification: The presence of three distinct halogen atoms (C4-Cl, C2-Cl, C5-Br) provides multiple "handles" for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the late-stage introduction of diverse chemical moieties, a key strategy for structure-activity relationship (SAR) studies.
-
Modifiable Nitro Group: The nitro group is not merely an activating group; it can be readily reduced to an amine.[4] This amine can then serve as a nucleophile, a base, or a precursor for forming other functional groups, further expanding the synthetic possibilities.
Caption: Key reactive sites on the this compound scaffold.
The Core Cost-Benefit Equation
The decision to use a complex intermediate like this compound hinges on a trade-off between upfront material cost and downstream synthetic efficiency.
Benefits: Accelerating Discovery
-
Rapid Library Synthesis: The primary advantage is the ability to rapidly generate libraries of diverse, complex molecules. Its pre-installed, regioselectively addressable functional groups allow for fewer overall synthetic steps compared to building up a similarly complex scaffold from a simpler starting material. This accelerates the Design-Make-Test-Analyze (DMTA) cycle.
-
Access to Novel Chemical Space: This building block provides efficient entry into pentasubstituted pyridine scaffolds, which are less explored but hold significant potential for novel biological activity.[5] Such structures are often difficult and time-consuming to access through other means.
-
Project Timeline Reduction: In a competitive landscape where time-to-market is critical, compressing the synthesis timeline for lead optimization can provide a significant strategic advantage. The efficiency gained by using an advanced intermediate often justifies its higher price tag.
Costs & Considerations
-
Higher Procurement Cost: As a specialty chemical, this compound is significantly more expensive than basic pyridines or dichloropyridines. This upfront cost must be factored into early-stage project budgets.
-
Synthesis Complexity of the Reagent: The industrial synthesis of this reagent involves multiple steps, including halogenations, nitration, and potentially diazotization, which contributes to its cost.[6] These processes may use hazardous materials requiring specialized handling.
-
Atom Economy: In the initial substitution reactions, a chlorine atom is displaced, which is not incorporated into the final product, leading to a lower atom economy for that specific step.
-
Safety Profile: Nitrated and poly-halogenated aromatic compounds require careful handling due to potential toxicity and reactivity.[7]
Comparative Analysis with Alternative Strategies
No single reagent is optimal for all applications. The value of this compound is best understood by comparing it to alternative synthetic strategies.
| Strategy | This compound | Other Dichloro-heterocycles (e.g., 2,4-dichloropyrimidine) | Palladium-Catalyzed Cross-Coupling (on simpler dihalopyridines) |
| Core Principle | Use of a highly pre-functionalized, versatile scaffold. | Use of a related, but structurally distinct, activated scaffold. | Stepwise, catalytic introduction of functional groups. |
| Versatility | Very High (SNAr, multiple cross-couplings, nitro reduction). | Moderate to High (primarily SNAr at two positions).[3] | Very High (highly modular, wide range of available coupling partners). |
| Upfront Cost | High | Low to Moderate | Low (for the pyridine) but requires expensive catalysts and ligands. |
| Speed of Library Synthesis | Fast | Fast | Moderate (can require more individual reaction setups and optimizations). |
| Predictability | High (well-defined regioselectivity for initial SNAr). | Generally high, but can vary with substrate.[8] | High, but requires screening of catalysts/ligands/conditions. |
| Key Advantage | Maximum complexity and diversity from a single starting material. | Cost-effective for accessing pyrimidine-based scaffolds. | Ultimate flexibility in substituent choice. |
| Best Suited For | Lead discovery, exploring novel chemical space, complex SAR. | Scaffold hopping, accessing established pharmacophores. | Fine-tuning a known scaffold, late-stage functionalization. |
Experimental Protocol: Regioselective Amination
This protocol details a typical first transformation performed on this compound: the regioselective substitution of the C4-chloro group.
Objective: To synthesize a 4-amino-5-bromo-2-chloro-3-nitropyridine derivative.
Methodology Rationale: The C4 position is the most electron-deficient and sterically accessible, making it highly susceptible to nucleophilic attack. A polar aprotic solvent like DMF or DMSO is used to dissolve the reactants and facilitate the SNAr mechanism. A non-nucleophilic base is added to quench the HCl generated during the reaction, driving it to completion.
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M. Stir the mixture until the starting material is fully dissolved.
-
Addition of Amine: Add the desired primary or secondary amine (1.1 eq.) to the solution dropwise at room temperature.
-
Addition of Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq.), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, pour the reaction mixture into water. This will often precipitate the product. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-amino-substituted product.
Sources
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- 5. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2,4-dichloro-3-nitropyridine
As researchers and developers in the chemical and pharmaceutical sciences, our commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their responsible disposal. 5-Bromo-2,4-dichloro-3-nitropyridine is a highly functionalized heterocyclic compound, valuable in synthesis but possessing significant hazards that demand a rigorous and informed disposal protocol. This guide provides the essential, step-by-step procedures to manage this chemical's waste stream safely and compliantly, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile & The Imperative for Caution
Understanding the "why" is the foundation of any safety protocol. This compound is not a benign substance; its hazard profile necessitates that it be managed as a dangerous waste. The primary risks are associated with its toxicity and irritant properties.
This compound is classified as acutely toxic if swallowed or in contact with skin.[1][2] It is also known to cause severe skin and eye irritation and may cause respiratory irritation upon inhalation.[1][2][3] The causality here is clear: the compound's reactive nature, owing to its halogen and nitro functional groups, allows it to readily interact with biological tissues, leading to irritation and toxic effects. Therefore, every step of the disposal process must be designed to prevent human exposure and environmental release.
Table 1: GHS Hazard Profile for Halogenated Nitropyridines
| Hazard Class | Hazard Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H301 | Toxic if swallowed.[2][3] |
| Acute Toxicity, Dermal | H311 / H312 | Toxic/Harmful in contact with skin.[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage or irritation.[1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][3] |
Pre-Disposal Safety: Engineering and Personal Controls
Before handling any waste containing this compound, it is critical to have the proper safety measures in place. These are non-negotiable prerequisites for any disposal-related task.
-
Engineering Controls : All handling and preparation for disposal must occur within a properly functioning, certified laboratory chemical fume hood.[4] This is the primary barrier to preventing inhalation of dust or vapors. Ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[1][5]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:
-
Eye and Face Protection : Wear ANSI-approved chemical splash goggles and a face shield.[6]
-
Hand Protection : Use compatible chemical-resistant gloves. While nitrile gloves are a common minimum, for tasks involving significant handling or potential for splash, consider double-gloving or using gloves with higher resistance to halogenated organics, such as Viton or thick-cut nitrile.[4] Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]
-
Body Protection : A fully buttoned, chemical-resistant lab coat is mandatory. For transfers of larger quantities, a chemical-resistant apron should be worn over the lab coat.[4][7]
-
The Disposal Decision Workflow
The correct disposal path depends on the form of the waste. This workflow provides a logical sequence of decisions to ensure proper segregation and handling.
Step-by-Step Disposal Procedures
Adherence to a standardized protocol is essential for safety and compliance. The universal directive for this compound is to dispose of it via an approved hazardous waste disposal plant.[1][5][8] In-lab neutralization or disposal down the drain is strictly prohibited.[4][6]
Protocol 4.1: Disposal of Solid Waste
This procedure applies to unused, expired, or spilled solid this compound.
-
Preparation : Work within a chemical fume hood. Lay down absorbent, disposable bench paper to contain any potential spills.
-
Transfer : Carefully sweep up any spilled solid material, avoiding the creation of dust.[1][6] Use non-sparking tools. Transfer the solid waste into a designated, clean, and dry polyethylene or glass container with a screw-top lid.
-
Containerization : Do not mix this waste with other types of chemical waste, especially incompatible materials (see Section 6).[6]
-
Labeling and Storage : Securely close the container. Label it immediately as detailed in Section 5. Store the container in a designated satellite accumulation area for hazardous waste.
Protocol 4.2: Disposal of Contaminated Solutions
This procedure applies to reaction mixtures or solutions containing this compound.
-
Segregation is Key : Because this molecule contains bromine and chlorine, it must be disposed of as halogenated organic waste .[9][10] Never mix halogenated waste with non-halogenated solvent waste streams, as this contaminates the entire volume and significantly increases disposal costs and complexity.[10]
-
Collection : Pour the liquid waste into a designated, properly vented, and compatible waste container labeled "Halogenated Organic Waste". Use a funnel to prevent spills.
-
Capacity Limit : Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion.[11]
-
Labeling and Storage : Securely close the container. Ensure the label is updated with all constituents and their approximate percentages. Store in a secondary containment bin within a flammable storage cabinet or designated waste area.[4]
Protocol 4.3: Decontamination of Glassware and Equipment
Empty containers and glassware are not truly empty; they retain chemical residues and must be decontaminated before being washed or discarded.
-
Initial Rinse : Rinse the contaminated item (e.g., beaker, flask, spatula) three times with a small amount of a suitable organic solvent, such as acetone or ethanol.
-
Collect Rinsate : Each rinse must be collected and added to your designated "Halogenated Organic Waste" container. The rationale is that the solvent, now contaminated with the halogenated compound, is itself hazardous waste.
-
Final Cleaning : Only after the triple rinse procedure can the glassware be washed with soap and water.
-
Contaminated Disposables : Any disposable items that come into contact with the chemical, such as gloves, weigh paper, or contaminated bench liners, must be collected in a sealed bag or container, labeled as "Solid Hazardous Waste," and disposed of through the institutional hazardous waste program.
Waste Containerization and Labeling
Proper labeling is a regulatory requirement and a cornerstone of safe waste handling. Every waste container must be clearly and accurately labeled.
-
Container Selection : Use containers that are compatible with the chemical waste.[9] High-density polyethylene (HDPE) containers are suitable for most halogenated organic waste.[4] Ensure the container is in good condition with no leaks and has a secure, tight-fitting lid.
-
Labeling : The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste".
-
The full chemical names of all constituents (no abbreviations or formulas). List "this compound" and any solvents present.
-
The approximate percentage of each constituent.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
Chemical Incompatibility Reference
To prevent dangerous reactions, this compound waste must be stored separately from incompatible materials. Mixing can lead to heat generation, gas evolution, or violent reactions.
Table 2: Incompatible Material Classes
| Incompatible Material Class | Potential Hazard |
|---|---|
| Strong Oxidizing Agents | Can cause violent reactions, risk of fire or explosion.[1][12] |
| Strong Acids / Acid Anhydrides / Acid Chlorides | Potential for vigorous or exothermic reactions.[1] |
| Strong Bases | May cause decomposition or unwanted reactions.[7] |
| Alkali Metals | Risk of violent reaction.[12] |
By following these detailed procedures, you contribute to a culture of safety, ensuring that the lifecycle of this valuable research chemical concludes with minimal risk to yourself, your colleagues, and the environment.
References
-
Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]
-
MSDS of 5-Bromo-2-chloro-3-nitropyridine. (2012-12-28). Capot Chemical. Retrieved from [Link]
-
Hazardous Materials Disposal Guide. (2019-06-12). Nipissing University. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
Hazardous Waste Reduction. (n.d.). University of Iowa Environmental Health & Safety. Retrieved from [Link]
-
Partial List of Chemical Incompatibilities. (n.d.). University of Nevada, Reno Environmental Health & Safety. Retrieved from [Link]
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- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. ethz.ch [ethz.ch]
- 12. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
A Senior Application Scientist's Guide to Handling 5-Bromo-2,4-dichloro-3-nitropyridine: A Framework for Proactive Laboratory Safety
Introduction
5-Bromo-2,4-dichloro-3-nitropyridine is a substituted pyridine derivative used in complex organic synthesis. Due to its specific functional groups—a halogenated pyridine ring and a nitro group—it is prudent to handle this compound with a high degree of caution. While comprehensive toxicological data for this exact molecule may be limited, its structural similarity to other halogenated nitropyridines necessitates treating it as a hazardous substance. Analogs are known to be toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation or damage.[1][2][3]
This guide provides a comprehensive operational framework for researchers, scientists, and drug development professionals. It moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a self-validating culture of safety in your laboratory. Our objective is to ensure that every interaction with this compound, from receipt to disposal, is governed by protocols that protect both the researcher and the integrity of the experiment.
Hazard Assessment: A Proactive Stance
Given the absence of a specific Safety Data Sheet (SDS) for this compound in the initial search, we must infer its potential hazards from structurally related compounds. This proactive approach is a cornerstone of modern laboratory safety.
-
Anticipated Health Hazards:
-
Acute Toxicity: Analogs like 5-Bromo-2-cyano-3-nitropyridine are classified as toxic via oral, dermal, and inhalation routes. We must assume a similar toxicity profile for the target compound.
-
Skin Corrosion/Irritation: Related compounds range from causing skin irritation to severe burns.[1][3] Direct skin contact must be strictly avoided.
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious, and potentially irreversible, damage.[1][3]
-
Respiratory Irritation: The fine, powdered nature of many such reagents presents an inhalation hazard that can lead to respiratory tract irritation.[3]
-
The Foundation: Engineering and Administrative Controls
Before any Personal Protective Equipment (PPE) is selected, the work environment must be engineered for safety. PPE is the final barrier, not the first line of defense.
-
Primary Engineering Control: Chemical Fume Hood All manipulations of this compound, especially handling of the solid powder, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's function is to contain dusts and vapors, pulling them away from the operator's breathing zone.[1][2]
-
Secondary Controls: Laboratory Infrastructure
-
Administrative Controls: Safe Work Practices
-
Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the lab to prevent cross-contamination.
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the relevant SDS for similar compounds, in compliance with OSHA's Hazard Communication Standard.[5][6]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[7][8] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3]
-
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE must be deliberate and based on the specific tasks being performed. The following table summarizes the minimum required PPE for various operations.
| Task | Primary Hazards | Minimum Required PPE |
| Receiving & Storage | Dermal contact from contaminated packaging. | Nitrile gloves, Lab coat, Safety glasses. |
| Weighing Solid Powder | Inhalation of dust, Dermal and Eye contact. | Double nitrile gloves, Chemical-resistant lab coat, Chemical splash goggles, Face shield. |
| Handling in Solution | Dermal and Eye contact (splashes). | Nitrile gloves, Chemical-resistant lab coat, Chemical splash goggles. |
| Spill Cleanup | High risk of Inhalation, Dermal, and Eye contact. | Double nitrile or butyl gloves, Chemical-resistant apron over lab coat, Chemical splash goggles, Face shield, NIOSH-approved respirator (N95 minimum). |
| Waste Disposal | Dermal contact from contaminated containers. | Nitrile gloves, Lab coat, Chemical splash goggles. |
Detailed PPE Specifications
-
Hand Protection:
-
Rationale: To prevent dermal absorption, which is a likely route of toxic exposure.
-
Specification: Nitrile gloves provide good resistance to a wide range of chemicals and are effective against powders and splashes.[9] For tasks with high exposure risk, such as weighing or spill cleanup, double-gloving is required. The outer glove is removed immediately after the task within the fume hood, containing contamination.[10]
-
-
Eye and Face Protection:
-
Rationale: Protects against airborne powder and accidental splashes of solutions, which can cause serious eye damage.[1]
-
Specification: ANSI Z87.1-compliant chemical splash goggles are mandatory.[11] Safety glasses are insufficient as they do not provide a seal around the eyes. A full-face shield must be worn over the goggles when handling the solid powder or during any operation with a significant splash potential.[10][11]
-
-
Body Protection:
-
Rationale: To protect skin from contact with powders and splashes.
-
Specification: A chemical-resistant lab coat with long sleeves and tight-fitting cuffs is required. For large-volume work or spill cleanup, a chemical-resistant apron should be worn over the lab coat.
-
-
Respiratory Protection:
-
Rationale: To prevent inhalation of the toxic powder.
-
Specification: All work with the solid should be done in a fume hood to eliminate the need for respiratory protection during routine use. However, in the event of a significant spill or if engineering controls fail, a NIOSH-approved respirator is necessary. A minimum of an N95-rated filter respirator should be used for cleaning up small powder spills. All users of respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing, as required by OSHA standard 29 CFR 1910.134.[1][2][12]
-
Procedural Guidance: A Step-by-Step Workflow
This section provides a direct, procedural guide for key operations.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Protocol for Weighing Solid Compound
-
Preparation: Don all required PPE (double gloves, lab coat, goggles, face shield). Place a plastic-backed absorbent liner on the floor of the fume hood.
-
Tare Vessel: Place a sealable container (e.g., a vial with a screw cap) on an analytical balance inside the fume hood and tare it.
-
Aliquot Compound: Using a spark-resistant spatula, carefully transfer the desired amount of this compound from the stock bottle to the tared container. Perform this action slowly and close to the surface of the balance to minimize dust generation.[4]
-
Seal and Clean: Immediately and securely seal both the stock bottle and the tared container. Carefully wipe the spatula and any affected surfaces with a damp cloth before removing any equipment from the hood.
-
Final Weighing: Record the final weight.
Emergency Preparedness: Spill and Exposure Protocols
Immediate action is critical in any emergency.
-
Spill Response:
-
Minor Spill (inside fume hood): Decontaminate the area using a suitable deactivating agent or absorb the material with a chemical absorbent. Place all contaminated materials in a sealed container for hazardous waste disposal.
-
Major Spill (outside fume hood): Evacuate all non-essential personnel from the area. Alert your institution's emergency response team. If trained, and with appropriate respiratory protection, cover the spill with an absorbent material, working from the outside in to minimize dust.
-
-
Personal Exposure Protocols:
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2][4] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[1][2][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
-
Decontamination and Waste Disposal
-
Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. Rinsing with a suitable solvent (e.g., ethanol or acetone) in the fume hood is a common practice. The rinsate must be collected as hazardous waste.
-
Waste Disposal: All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[1][2] Follow all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] Waste containers must be clearly labeled, sealed, and stored in a designated satellite accumulation area.
References
- TCI Chemicals. (2025, April 1). SAFETY DATA SHEET: 5-Bromo-2-cyano-3-nitropyridine.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 5-Bromo-2,4-dichloropyrimidine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Bromo-2-chloro-3-nitropyridine.
- Chemos GmbH & Co. KG. (2024, February 8).
- Jubilant Ingrevia. (n.d.).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 5-Bromo-2-chloro-3-fluoropyridine.
- American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. [Link]
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Lakeland Industries. (n.d.). The Dangers of Combining Different Types of Safety PPE. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
